Product packaging for Albomycin(Cat. No.:CAS No. 1414-39-7)

Albomycin

货号: B224201
CAS 编号: 1414-39-7
分子量: 1006.8 g/mol
InChI 键: NDZHMVWHFMFIEG-ZYBDUZOASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Albomycin is a naturally occurring sideromycin antibiotic complex produced by Streptomyces griseus . This compound is composed of a ferrichrome-type siderophore linked to a thionucleoside antibiotic moiety, which enables it to employ a 'Trojan horse' strategy for entry into bacterial cells . The iron-chelating siderophore portion is recognized by bacterial ferric hydroxamate transport systems (such as FhuA in E. coli ), facilitating active uptake of the entire molecule . Once inside the cell, this compound is hydrolyzed by peptidases to release the toxic warhead, SB-217452, a potent inhibitor of seryl-tRNA synthetase (SerRS) . This inhibition disrupts protein synthesis, leading to potent antibacterial effects against a spectrum of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae , Staphylococcus aureus , and Escherichia coli , with MIC values as low as 5 ng/mL reported . Its unique mechanism of action and exceptional potency make this compound a highly valuable reference compound in microbiological research, particularly for studies on antibiotic resistance, siderophore-mediated drug delivery, and the development of novel anti-infective agents . FOR RESEARCH USE ONLY. Not intended for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H58FeN10O18S+3 B224201 Albomycin CAS No. 1414-39-7

属性

IUPAC Name

2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58N10O18S.Fe/c1-17(48)44(62)12-5-8-20(37)30(55)38-21(9-6-13-45(63)18(2)49)31(56)39-22(10-7-14-46(64)19(3)50)32(57)40-23(16-47)33(58)41-25(35(59)60)26(52)29-27(53)28(54)34(65-29)43-15-11-24(51)42(4)36(43)61;/h11,15,20-23,25-29,34,47,52-54,62-64H,5-10,12-14,16,37H2,1-4H3,(H,38,55)(H,39,56)(H,40,57)(H,41,58)(H,59,60);/q;+3/t20?,21?,22?,23?,25?,26?,27-,28+,29+,34+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZHMVWHFMFIEG-ZYBDUZOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(C([C@@H]1[C@H]([C@H]([C@@H](S1)N2C=CC(=O)N(C2=O)C)O)O)O)C(=O)O)N)O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58FeN10O18S+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1006.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414-39-7
Record name Albomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001414397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Mechanism of Action of Albomycin: A Trojan Horse Antibiotic Targeting Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin is a potent, naturally occurring sideromycin antibiotic with a unique "Trojan horse" mechanism of action that allows it to bypass bacterial defenses and inhibit a crucial intracellular target. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antibacterial activity, from its active transport into the bacterial cell to the inhibition of seryl-tRNA synthetase and subsequent cessation of protein synthesis. Detailed experimental methodologies and quantitative data are presented to offer a complete picture for researchers in the field of antibiotic development.

Introduction

First isolated from Streptomyces griseus in the 1940s, this compound has long been recognized for its potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Structurally, this compound is a peptidyl-nucleoside antibiotic, comprised of a ferrichrome-type siderophore linked to a thionucleoside antibiotic moiety.[3][4] This unique structure is central to its mechanism of action, enabling it to exploit bacterial iron acquisition systems to gain entry into the cell, a strategy that has earned it the "Trojan horse" moniker.[5][6] Once inside, a toxic "warhead" is released, which potently and specifically inhibits seryl-tRNA synthetase (SerRS), a vital enzyme in protein biosynthesis.[7][8][9] This targeted inhibition ultimately leads to bacterial cell death. This document will provide a detailed exploration of this multi-step mechanism.

The "Trojan Horse" Entry Strategy: Exploiting Bacterial Iron Uptake

A critical first step in this compound's mechanism of action is its active transport into the bacterial cytoplasm. Bacteria have evolved sophisticated systems to acquire essential nutrients like iron from their environment. This compound's siderophore component mimics ferrichrome, a natural siderophore, allowing it to be recognized and actively transported by the bacterial ferric hydroxamate uptake systems.[10][11]

Transport across the Outer Membrane (Gram-Negative Bacteria)

In Gram-negative bacteria such as E. coli, the initial entry of the this compound-iron complex across the outer membrane is mediated by the TonB-dependent transporter FhuA.[1][8][12] Crystallographic studies have confirmed that this compound binds to the same pocket within FhuA as ferrichrome.[1][13]

Periplasmic Transport and Inner Membrane Translocation

Once in the periplasm, this compound is bound by the periplasmic binding protein FhuD.[3][8] FhuD then shuttles the antibiotic to the inner membrane, where the FhuBC ATP-binding cassette (ABC) transporter actively transports it into the cytoplasm.[3][6][8]

Transport in Gram-Positive Bacteria

Gram-positive bacteria, such as Streptococcus pneumoniae, lack an outer membrane but possess a similar ferric hydroxamate transport system.[3][14] This system, encoded by the fhu locus, includes the FhuD binding lipoprotein and the FhuB/FhuG/FhuC ABC transporter, which collectively mediate the uptake of this compound.[14]

The following diagram illustrates the "Trojan Horse" transport mechanism in Gram-negative bacteria.

Albomycin_Transport cluster_extracellular Extracellular Space cluster_membranes Bacterial Membranes cluster_cytoplasm Cytoplasm Albomycin_Fe This compound-Fe³⁺ FhuA FhuA Albomycin_Fe->FhuA 1. Binding & Transport Outer_Membrane Outer Membrane Periplasm Inner Membrane FhuD FhuD FhuA->FhuD 2. Periplasmic Transfer FhuBC FhuBC (ABC Transporter) FhuD->FhuBC 3. Inner Membrane Transport Albomycin_Cytoplasm This compound FhuBC->Albomycin_Cytoplasm PepN Peptidase (e.g., PepN) Albomycin_Cytoplasm->PepN 4. Cleavage SB217452 SB-217452 (Active Warhead) PepN->SB217452 SerRS Seryl-tRNA Synthetase (SerRS) SB217452->SerRS 5. Inhibition Protein_Synthesis Protein Synthesis Blocked SerRS->Protein_Synthesis

Figure 1: The "Trojan Horse" mechanism of this compound uptake and action in Gram-negative bacteria.

Intracellular Activation and Target Inhibition

Release of the Active Moiety

Once inside the cytoplasm, this compound is not yet in its active form. Host cell peptidases, such as PepN in E. coli, cleave the amide bond linking the siderophore carrier to the antibiotic warhead.[6][8] This releases the active thionucleoside component, known as SB-217452.[5][15]

Inhibition of Seryl-tRNA Synthetase (SerRS)

The released SB-217452 is the active antibacterial agent. It functions as a potent and specific inhibitor of seryl-tRNA synthetase (SerRS).[3][5][16] SerRS is a crucial enzyme responsible for the first step of protein synthesis: the charging of transfer RNA (tRNA) with the amino acid serine.[7]

SB-217452 acts as a structural analog of seryl-adenylate (Ser-AMP), the natural intermediate formed during the aminoacylation reaction catalyzed by SerRS.[1][7] This molecular mimicry allows SB-217452 to bind to the active site of SerRS, effectively competing with the natural substrate and preventing the synthesis of seryl-tRNA.[1] The inhibition of SerRS leads to a halt in protein synthesis, ultimately resulting in bacterial cell death.[9]

The logical flow of this compound's mechanism of action is depicted in the diagram below.

Albomycin_Logical_Flow Start This compound in Extracellular Space Uptake Active Transport via Siderophore Receptors (FhuA, FhuD, FhuBC) Start->Uptake Cleavage Intracellular Cleavage by Peptidases Uptake->Cleavage Release Release of Active Warhead (SB-217452) Cleavage->Release Inhibition Inhibition of Seryl-tRNA Synthetase (SerRS) Release->Inhibition Block Blockage of seryl-tRNA formation Inhibition->Block Cessation Cessation of Protein Synthesis Block->Cessation Death Bacterial Cell Death Cessation->Death Uptake_Assay_Workflow Start Bacterial Culture (Mid-log phase) Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Minimal Medium Harvest->Resuspend Add_Radiolabeled Add Radiolabeled this compound Resuspend->Add_Radiolabeled Incubate Incubate and Sample at Time Points Add_Radiolabeled->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filter-Bound Cells Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data (Uptake over Time) Measure->Analyze

References

The Discovery of Albomycin from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and biosynthesis of Albomycin, a potent sideromycin antibiotic produced by Streptomyces. The document provides a comprehensive overview of the key scientific milestones, detailed experimental methodologies, and the intricate biochemical pathways involved in its production.

Introduction: The Emergence of a "Trojan Horse" Antibiotic

The mid-20th century marked a golden era in antibiotic discovery, with soil-dwelling actinomycetes, particularly the genus Streptomyces, proving to be a prolific source of novel antimicrobial compounds. It was within this fertile scientific landscape that this compound, a unique antibiotic with a fascinating mode of action, was first identified. Initially designated as "grisein," this compound was first isolated from the soil bacterium Streptomyces griseus in the 1940s.[1] It was also later found in Streptomyces subtropicus.[1] The true chemical nature of this compound, however, remained enigmatic for several decades until the structures of its three primary congeners—this compound δ₁, δ₂, and ε—were fully elucidated in 1982.[1]

This compound belongs to the sideromycin class of antibiotics, which employ a "Trojan horse" strategy to infiltrate bacterial cells.[1] These compounds consist of a siderophore, an iron-chelating molecule, linked to an antibiotic warhead. Bacteria actively transport siderophores across their cell membranes to acquire essential iron. By mimicking this natural uptake system, this compound effectively deceives the bacteria into internalizing the toxic component. Once inside the cell, the antibiotic warhead, a thionucleoside moiety known as SB-217452, is cleaved from the siderophore and proceeds to inhibit seryl-tRNA synthetase, a crucial enzyme in protein synthesis, ultimately leading to bacterial cell death.[1] This targeted delivery mechanism contributes to this compound's potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity of this compound Congeners

The different congeners of this compound exhibit varying degrees of antimicrobial potency. This compound δ₂ has consistently demonstrated the most significant activity against a range of clinically relevant pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound δ₁, δ₂, and ε against various bacterial strains.

Bacterial StrainThis compound δ₁ MIC (µg/mL)This compound δ₂ MIC (µg/mL)This compound ε MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Streptococcus pneumoniae ATCC 496190.0150.015> 1280.125
Staphylococcus aureus USA 300 NRS38410.125> 1282
Bacillus subtilis ATCC 663340.5> 1280.25
Escherichia coli BJ 518310.125> 1280.015
Neisseria gonorrhoeae ATCC 492260.250.03> 1280.008
Salmonella typhi0.50.06> 1280.015

Data compiled from studies on the total synthesis and antimicrobial evaluation of natural albomycins.[2]

Experimental Protocols

This section details the methodologies for the isolation of this compound-producing Streptomyces from soil, and the subsequent fermentation, purification, and characterization of the antibiotic.

Isolation and Screening of this compound-Producing Streptomyces

Objective: To isolate Streptomyces species from soil and screen for the production of antimicrobial compounds.

Materials:

  • Soil samples

  • Sterile saline solution (0.9% NaCl)

  • Starch Casein Agar (SCA) plates

  • Nystatin and nalidixic acid solutions

  • Test organisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient Agar plates

Protocol:

  • Soil Sample Preparation: Air-dry soil samples and pre-treat by heating at 50-60°C for 1-2 hours to reduce the population of non-spore-forming bacteria and fungi.

  • Serial Dilution: Suspend 1 gram of the pre-treated soil in 10 mL of sterile saline and vortex thoroughly. Perform a series of ten-fold dilutions (10⁻² to 10⁻⁶) in sterile saline.

  • Plating: Spread 100 µL of each dilution onto SCA plates supplemented with nystatin (50 µg/mL) and nalidixic acid (10 µg/mL) to inhibit fungal and non-actinomycete bacterial growth, respectively.

  • Incubation: Incubate the plates at 28-30°C for 7-14 days, observing for the appearance of characteristic chalky, filamentous colonies typical of Streptomyces.

  • Primary Screening (Cross-Streak Method):

    • Isolate pure colonies of presumptive Streptomyces onto fresh SCA plates.

    • After sufficient growth (5-7 days), streak test organisms perpendicular to the edge of the Streptomyces colony.

    • Incubate at 37°C for 24-48 hours.

    • Observe for zones of inhibition where the growth of the test organism is prevented, indicating the production of an antimicrobial compound.

  • Secondary Screening (Agar Well Diffusion):

    • Inoculate promising Streptomyces isolates into a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate with shaking for 5-7 days.

    • Centrifuge the culture to pellet the biomass and collect the supernatant.

    • Prepare lawns of test organisms on Nutrient Agar plates.

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of the culture supernatant to each well.

    • Incubate at 37°C for 24 hours and measure the diameter of the zones of inhibition.

Fermentation and Production of this compound

Objective: To cultivate an this compound-producing Streptomyces strain for the production of the antibiotic.

Materials:

  • Pure culture of an this compound-producing Streptomyces strain (e.g., S. griseus)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., a defined medium with controlled concentrations of phosphate, iron, and ornithine)

  • Shake flasks or fermenter

Protocol:

  • Seed Culture Preparation: Inoculate a loopful of the Streptomyces strain into a flask containing seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until a dense culture is obtained.

  • Inoculation of Production Medium: Transfer an aliquot (e.g., 5-10% v/v) of the seed culture into the production medium.

  • Fermentation: Incubate the production culture under the same conditions as the seed culture for 5-10 days. Monitor the production of this compound periodically by taking samples and performing bioassays or HPLC analysis.

Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for extraction and elution (e.g., methanol, acetonitrile, water)

  • Size-exclusion chromatography column

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

Protocol:

  • Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) to remove the Streptomyces cells.

  • Initial Extraction: Pass the supernatant through an SPE cartridge to bind this compound. Wash the cartridge with water to remove unbound impurities. Elute this compound with a suitable organic solvent like methanol.

  • Size-Exclusion Chromatography: Concentrate the eluate and apply it to a size-exclusion chromatography column to separate molecules based on size. Collect fractions and test for bioactivity.

  • Preparative HPLC: Pool the active fractions and subject them to preparative reverse-phase HPLC. Use a gradient of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) to achieve high-purity separation of the this compound congeners.

  • Purity Assessment: Analyze the purified fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of the this compound congeners.

Characterization of this compound

Objective: To confirm the chemical structure and biological activity of the purified this compound.

Materials:

  • Purified this compound

  • Mass Spectrometer (e.g., LC-MS, HRMS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Bacterial strains for MIC testing

  • Microtiter plates

  • Bacterial growth medium

Protocol:

  • Structural Elucidation:

    • Mass Spectrometry: Determine the exact mass and molecular formula of the purified compound.

    • NMR Spectroscopy: Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed chemical structure and stereochemistry of the this compound congeners.

  • Biological Activity (MIC Determination):

    • Prepare a two-fold serial dilution of the purified this compound in a 96-well microtiter plate containing bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biosynthesis of this compound in Streptomyces

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, designated as the abm cluster in Streptomyces griseus. This cluster contains 18 genes (abmA to abmR) that are essential for the production of the final this compound molecule. The pathway can be conceptually divided into two main branches: the synthesis of the ferrichrome siderophore and the assembly of the thionucleoside warhead.

Biosynthetic Gene Cluster of this compound

The abm gene cluster encodes a suite of enzymes responsible for the intricate steps of this compound biosynthesis. These include non-ribosomal peptide synthetases (NRPS), tailoring enzymes such as methyltransferases and oxidoreductases, and transport proteins.

albomycin_gene_cluster cluster_abm This compound Biosynthetic Gene Cluster (abm) abmA abmA (N-acyltransferase) abmB abmB (Monooxygenase) abmC abmC (Ligase) abmD abmD (Epimerase) abmE abmE (Carbamoyltransferase) abmF abmF (Hypothetical) abmG abmG (Kinase) abmH abmH (Transaldolase) abmI abmI (Methyltransferase) abmJ abmJ (Radical SAM) abmK abmK (SerRS-like) abmL abmL (Exporter) abmM abmM (Radical SAM) abmN abmN (Exporter) abmO abmO (Regulator) abmP abmP (Peptidase) abmQ abmQ (NRPS) abmR abmR (Regulator) siderophore_biosynthesis L_ornithine L-Ornithine N5_hydroxy_L_ornithine N⁵-hydroxy-L-ornithine L_ornithine->N5_hydroxy_L_ornithine AbmB N5_acetyl_N5_hydroxy_L_ornithine N⁵-acetyl-N⁵-hydroxy-L-ornithine N5_hydroxy_L_ornithine->N5_acetyl_N5_hydroxy_L_ornithine AbmA Ferrichrome_Siderophore Ferrichrome Siderophore N5_acetyl_N5_hydroxy_L_ornithine->Ferrichrome_Siderophore AbmQ (NRPS) thionucleoside_and_assembly Precursors Precursors (e.g., ribose, cytosine, sulfur donor) Thionucleoside_core Thionucleoside Core Precursors->Thionucleoside_core Multiple enzymes (AbmD, AbmF, AbmH, AbmJ, etc.) Methylated_thionucleoside Methylated Thionucleoside Thionucleoside_core->Methylated_thionucleoside AbmI SB_217452 SB-217452 (Warhead) Methylated_thionucleoside->SB_217452 AbmE This compound This compound SB_217452->this compound Ferrichrome_Siderophore Ferrichrome Siderophore Ferrichrome_Siderophore->this compound AbmC

References

Albomycin: A Comprehensive Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin is a naturally occurring sideromycin antibiotic with potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Structurally, it is characterized by a unique "Trojan horse" design, consisting of a ferrichrome-type siderophore that facilitates active transport into bacterial cells, linked to a thionucleoside antibiotic warhead that inhibits seryl-tRNA synthetase (SerRS), a crucial enzyme in protein synthesis.[3][4][5] This comprehensive technical guide details the structure, chemical properties, and mechanism of action of this compound, providing researchers and drug development professionals with a thorough understanding of this promising antimicrobial agent. The guide includes detailed experimental protocols for its isolation, structural elucidation, and biological evaluation, along with a summary of its key chemical and physical properties and antimicrobial activity.

Structure and Chemical Properties

This compound is a peptidyl nucleoside antibiotic belonging to the sideromycin class.[1][6] Its structure is comprised of two main components: a ferrichrome-type siderophore and a thionucleoside moiety.[3][4] The siderophore component, which is responsible for iron chelation and transport into bacterial cells, consists of three molecules of δ-N-hydroxy-δ-N-acetyl-L-ornithine linked by peptide bonds to a serine residue.[1] This siderophore structure is analogous to ferrichrome, a fungal iron chelator.[4]

The C-terminus of the serine in the siderophore is connected to the antibiotic "warhead," a 4'-thio (N4-carbamoyl-3-methyl) cytidine moiety, via another serine residue.[1] The sulfur atom within the thioribosyl pyrimidine group is indispensable for the antibiotic's biological activity; its replacement with oxygen results in a complete loss of antibacterial function.[3]

Several natural congeners of this compound have been identified, with the most abundant being this compound δ₁, δ₂, and ε.[3][7] These congeners differ in the substituent at the C4 position of the pyrimidine nucleobase.[8] this compound δ₂ is generally the most potent of these natural variants.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound δ₂ is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₇H₆₀N₁₂O₁₈S[9]
Molecular Weight (Iron-free) 992.38 g/mol [9]
Molecular Weight (Iron complex) 1045 Da[1]
CAS Number 34755-52-7[9]
Appearance Not specified in search results
Melting Point Not specified in search results
Solubility The iron complex is highly soluble in water.[7]
Stability This compound δ₂ is more stable than this compound ε in D₂O.[10]

Table 1: Chemical and Physical Properties of this compound δ₂

Mechanism of Action

This compound exerts its antibacterial effect through a "Trojan horse" mechanism, exploiting bacterial iron uptake systems to gain entry into the cell.[4][5] Once inside, it is cleaved by peptidases to release its active warhead, which inhibits a vital cellular process.[4]

Cellular Uptake

The siderophore portion of this compound mimics natural iron-siderophore complexes, allowing it to be recognized and actively transported across the bacterial outer membrane.[11] In Gram-negative bacteria such as Escherichia coli, this transport is mediated by the ferric hydroxamate uptake protein A (FhuA), a TonB-dependent outer membrane transporter.[10][12]

Intracellular Activation and Target Inhibition

Following transport into the cytoplasm, intracellular peptidases hydrolyze the amide bond linking the siderophore to the thionucleoside warhead, releasing the active inhibitor, SB-217452.[4] SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), a crucial enzyme responsible for attaching serine to its cognate tRNA during protein synthesis.[13] By inhibiting SerRS, this compound effectively shuts down protein production, leading to bacterial cell death.[3]

The following diagram illustrates the "Trojan Horse" mechanism of action of this compound.

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound-Fe³⁺ FhuA FhuA Transporter This compound->FhuA 1. Recognition and Binding Albomycin_Peri This compound-Fe³⁺ FhuA->Albomycin_Peri 2. Transport Inner_Membrane_Transport Inner Membrane Transport Albomycin_Peri->Inner_Membrane_Transport 3. Transport Albomycin_Cyto This compound-Fe³⁺ Inner_Membrane_Transport->Albomycin_Cyto Peptidase Peptidase Albomycin_Cyto->Peptidase 4. Cleavage Siderophore Siderophore Peptidase->Siderophore SB217452 SB-217452 (Active Warhead) Peptidase->SB217452 SerRS Seryl-tRNA Synthetase (SerRS) SB217452->SerRS 5. Inhibition Protein_Synthesis Protein Synthesis SB217452->Protein_Synthesis Blocks SerRS->Protein_Synthesis Catalyzes

Caption: "Trojan Horse" mechanism of this compound action.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a broad spectrum of bacteria, including clinically relevant pathogens. Its efficacy is particularly notable against strains that have developed resistance to other classes of antibiotics.

Minimum Inhibitory Concentrations (MICs)

The MIC values for this compound and its congeners against various bacterial strains are summarized in Table 2.

OrganismStrainThis compound δ₁ (µg/mL)This compound δ₂ (µg/mL)This compound ε (µg/mL)Ciprofloxacin (µg/mL)Penicillin G (µg/mL)Vancomycin (µg/mL)Reference
Streptococcus pneumoniaeATCC 49619------[10]
Streptococcus pneumoniaeClinical Isolates (27 strains)-MIC range: <0.008 - 0.25-MIC range: 0.5 - >32MIC range: <0.016 - >32MIC range: 0.25 - 1[2]
Staphylococcus aureusUSA 300 NRS384 (MRSA)-0.125-2--[10]
Staphylococcus aureusClinical Isolates (including MRSA)-MIC range: 0.06 - >32-MIC range: 0.25 - >32-MIC range: 0.5 - 2[2]
Bacillus subtilisATCC 6633-0.5-<0.125--[10]
Escherichia coliBJ 518340.5>640.016--[10]
Escherichia coli-0.005----[4]
Neisseria gonorrhoeaeATCC 492260.0039>64>640.0078--[10]
Salmonella typhi>64>64>64<0.002--[10]

Table 2: Minimum Inhibitory Concentrations (MICs) of Albomycins and Comparator Antibiotics

Biosynthesis

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (abm) found in Streptomyces species.[6][13] The pathway can be broadly divided into the synthesis of the siderophore moiety and the thionucleoside core, followed by their conjugation.

The ferrichrome-type siderophore is assembled by a non-ribosomal peptide synthetase (NRPS) system.[6][12] The biosynthesis of the thionucleoside moiety involves a series of enzymatic reactions, including the incorporation of a sulfur atom, which is a critical step for the molecule's bioactivity.[12]

The diagram below outlines the proposed biosynthetic pathway of this compound.

Albomycin_Biosynthesis cluster_siderophore Siderophore Biosynthesis cluster_thionucleoside Thionucleoside Biosynthesis L_Ornithine L-Ornithine N5_hydroxy_L_ornithine N⁵-hydroxy-L-ornithine L_Ornithine->N5_hydroxy_L_ornithine AbmB N5_acetyl_N5_hydroxy_L_ornithine N⁵-acetyl-N⁵-hydroxy-L-ornithine N5_hydroxy_L_ornithine->N5_acetyl_N5_hydroxy_L_ornithine AbmA Ferrichrome_Siderophore Ferrichrome-type Siderophore N5_acetyl_N5_hydroxy_L_ornithine->Ferrichrome_Siderophore AbmQ (NRPS) This compound This compound Ferrichrome_Siderophore->this compound Thionucleoside_Precursors Thionucleoside Precursors Thionucleoside_Core Thionucleoside Core (SB-217452) Thionucleoside_Precursors->Thionucleoside_Core Multiple Enzymes (AbmH, AbmD, AbmF, etc.) Thionucleoside_Core->this compound Conjugation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Streptomyces sp.

This protocol is adapted from the method described for the isolation of wild-type and descarbamoyl-desmethyl albomycins.[13]

Materials:

  • Streptomyces sp. culture producing this compound

  • Tryptic Soy Broth (TSB) for seed culture

  • This compound production liquid medium

  • XAD4 or XAD7HP resin (Sigma)

  • Methanol

  • Chromatography column (20 cm x 2.6 cm)

Procedure:

  • Inoculate a TSB seed culture with Streptomyces spores or mycelia and grow for 20-30 hours.

  • Transfer a 5% inoculum to the this compound production liquid medium in shaking flasks.

  • Ferment for an additional 90-100 hours.

  • Centrifuge the culture to obtain the cell-free broth.

  • Pass one liter of the cell-free broth through a chromatography column packed with XAD4 or XAD7HP resin.

  • Wash the column with 200 mL of 3% methanol.

  • Elute the this compound-containing fraction with 300 mL of 50% methanol.

  • Further purification can be achieved using reversed-phase and size-exclusion chromatography, followed by preparative high-performance liquid chromatography (HPLC).[1]

Total Synthesis of this compound δ₂

The following is a generalized procedure based on the reported total synthesis of albomycins.[3][10] For detailed experimental procedures and characterization data, refer to the original publication.

Key Steps:

  • Synthesis of the Thionucleoside Core: The synthesis involves multiple steps, including the formation of the thiofuranose ring and the introduction of the modified pyrimidine base.

  • Synthesis of the Siderophore Moiety: The protected tripeptide siderophore is synthesized through standard peptide coupling reactions.

  • Coupling of the Thionucleoside and Siderophore: The thionucleoside and siderophore fragments are coupled to form the protected this compound.

  • Deprotection: A series of deprotection steps are carried out to yield the final this compound product.

Example Reaction Conditions for Final Coupling and Deprotection:

  • Coupling: The thionucleoside and tetrapeptide fragments are condensed using a coupling agent such as HATU in the presence of a base like DIPEA in DMF at -15 °C.[3]

  • Deprotection: The protecting groups are removed in a stepwise manner. For example, a PMB group can be removed oxidatively with CAN, followed by acid-catalyzed removal of other protecting groups, and finally, base-catalyzed hydrolysis of esters. The final product is often purified by size-exclusion chromatography (e.g., Sephadex G-15).[3][10]

Structure Elucidation by NMR Spectroscopy

The structure of this compound and its synthetic intermediates is typically confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[14][15][16]

General NMR Experimental Workflow:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within individual amino acid residues and the sugar moiety.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the determination of stereochemistry and conformation.

  • Data Analysis: Integrate and analyze the spectral data to assemble the complete structure of the molecule.

X-ray Crystallography of this compound in Complex with FhuA

This protocol provides a general outline for the crystallization and structure determination of the FhuA-albomycin complex, based on published methods.[11][17][18]

Procedure:

  • Protein Expression and Purification: Express and purify the FhuA protein.

  • Complex Formation: Co-crystallize FhuA with this compound.

  • Crystallization: Use the hanging drop vapor diffusion technique. Mix the FhuA-albomycin complex solution with a reservoir solution containing a precipitant (e.g., PEG).

  • X-ray Diffraction Data Collection: Mount the crystals in cryoloops, flash-freeze in liquid nitrogen, and collect diffraction data using a synchrotron radiation source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known FhuA structure as a model. Refine the model against the experimental data.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This assay is used to determine the inhibitory activity of this compound's active warhead (SB-217452) against SerRS. The protocol is based on the ATP-³²PPi exchange assay and aminoacylation assay.[2][19]

ATP-³²PPi Exchange Assay:

  • Prepare a reaction mixture containing the SerRS enzyme, serine, ATP, and ³²P-labeled pyrophosphate (³²PPi) in a suitable buffer.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at a specific temperature for a defined time.

  • Stop the reaction and measure the amount of [³²P]ATP formed, which is proportional to the enzyme activity.

  • Perform the assay in the presence of varying concentrations of the inhibitor (SB-217452) to determine the IC₅₀ value.

Aminoacylation Assay:

  • Prepare a reaction mixture containing the SerRS enzyme, [³H]-serine, ATP, and tRNA in a suitable buffer.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction and then precipitate the tRNA.

  • Measure the amount of radiolabeled serine attached to the tRNA, which reflects the enzyme's activity.

  • Determine the IC₅₀ of the inhibitor by performing the assay with different concentrations of SB-217452.[20] The IC₅₀ of SB-217452 against S. aureus SerRS is approximately 8 nM.[19][21]

Conclusion

This compound remains a highly promising lead compound for the development of new antibiotics, particularly in an era of increasing antimicrobial resistance. Its unique "Trojan horse" mechanism of action allows it to bypass common resistance mechanisms and effectively target a crucial intracellular enzyme. The detailed structural, chemical, and biological information, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug developers working to harness the therapeutic potential of this compound and its analogs. Further research into the structure-activity relationships and optimization of its pharmacokinetic properties will be crucial in translating the promise of this compound into a clinically effective therapeutic agent.

References

Albomycin: A "Trojan Horse" Antibiotic Targeting Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin is a naturally occurring sideromycin antibiotic with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy stems from a sophisticated "Trojan Horse" mechanism of action. By mimicking a natural siderophore, this compound hijacks bacterial iron uptake systems to gain entry into the cell. Once inside, it is cleaved by intracellular peptidases, releasing a potent warhead that inhibits seryl-tRNA synthetase (SerRS), a crucial enzyme in protein biosynthesis. This targeted delivery and potent intracellular activity make this compound a compelling candidate for further antibiotic development, particularly in an era of increasing antimicrobial resistance. This guide provides a comprehensive technical overview of this compound's mechanism, detailed experimental protocols to study its action, and a summary of its quantitative activity.

The "Trojan Horse" Mechanism of Action

This compound's unique mechanism can be dissected into three key stages: active transport, intracellular activation, and target inhibition.

Cellular Uptake via Siderophore Transport Systems

Bacteria require iron for various essential metabolic processes. In iron-limited environments, they secrete siderophores, small molecules with a high affinity for ferric iron (Fe³⁺), to scavenge this essential nutrient. Bacteria then actively transport the siderophore-iron complexes back into the cell through specific outer membrane receptors and ABC transporters.

This compound's structure features a siderophore moiety that is structurally similar to ferrichrome, a common fungal siderophore that many bacteria can utilize. This mimicry allows this compound to be recognized and actively transported by the bacterial ferric hydroxamate uptake (Fhu) system.

The uptake process in Gram-negative bacteria, such as Escherichia coli, involves the following steps:

  • Outer Membrane Transport: this compound binds to the outer membrane receptor protein, FhuA . This binding is TonB-dependent, meaning it requires energy transduced from the cytoplasmic membrane to facilitate transport across the outer membrane into the periplasm.

  • Periplasmic Shuttling: In the periplasm, the this compound molecule is bound by the periplasmic binding protein, FhuD .

  • Inner Membrane Translocation: The FhuD-Albomycin complex then interacts with the inner membrane ABC transporter, consisting of the permease proteins FhuB and the ATPase FhuC (in E. coli) or FhuG (in Streptococcus pneumoniae), which hydrolyzes ATP to power the translocation of this compound into the cytoplasm.

Intracellular Activation by Peptidase Cleavage

Once inside the cytoplasm, this compound is not yet in its active form. The antibiotic "warhead" is covalently linked to the siderophore "vehicle" via a peptide bond. This bond is recognized and hydrolyzed by intracellular peptidases, specifically peptidase N (PepN) . This cleavage releases the active component, a nucleoside analog known as SB-217452 , from the siderophore moiety.

Inhibition of Seryl-tRNA Synthetase (SerRS)

The released SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS) . SerRS is a vital enzyme responsible for attaching the amino acid serine to its corresponding transfer RNA (tRNASer). This aminoacylation step is a prerequisite for the incorporation of serine into nascent polypeptide chains during protein synthesis.

SB-217452 acts as a competitive inhibitor of SerRS, likely by mimicking the transition state of the seryl-adenylate intermediate. By binding to the active site of SerRS, SB-217452 prevents the enzyme from charging tRNASer with serine, thereby halting protein synthesis and ultimately leading to bacterial cell death.

Quantitative Data

The following tables summarize key quantitative data related to this compound's activity and interactions.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound δ₂ Against Various Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)Reference(s)
Streptococcus pneumoniae ATCC 49619Positive0.01[1][2]
Streptococcus pneumoniae (clinical isolates)Positive0.004 - 0.062[3]
Staphylococcus aureus USA 300 NRS384 (MRSA)Positive0.125[1]
Staphylococcus aureus (clinical isolates)Positive0.06 - 0.5[1]
Bacillus subtilis ATCC 6633Positive0.5[1]
Escherichia coli BJ 5183Negative0.005[1][2]
Neisseria gonorrhoeae ATCC 49226Negative>512[1]
Salmonella typhiNegative>512[1]

Table 2: Binding Affinities and Kinetic Parameters

InteractionParameterValueReference(s)
SB-217452 and S. aureus SerRSIC₅₀~8 nM[4][5][6]
SB-217452 and rat SerRSIC₅₀~8 nM[4]
EcSerRS and tRNA[Ser]SecKd126 ± 20 nM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

This compound Uptake Assay (Radiolabeled Method)

This assay quantifies the transport of this compound into bacterial cells using a radiolabeled form of the antibiotic or a structurally similar siderophore.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Growth medium (e.g., Luria-Bertani broth)

  • Radiolabeled [⁵⁵Fe³⁺]ferrichrome (as a proxy for this compound transport) or tritium-labeled this compound

  • Washing buffer (e.g., 0.1 M LiCl)

  • Cellulose nitrate filters (0.45 µm pore size)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Protocol:

  • Cell Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.

  • Cell Preparation: Harvest the cells by centrifugation and wash them twice with a suitable buffer to remove any residual medium. Resuspend the cells in the same buffer to a defined optical density (e.g., OD₆₀₀ of 1.0).

  • Uptake Initiation: Add the radiolabeled compound to the cell suspension to a final concentration of 1 µM.

  • Time Course Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 15, and 30 minutes), take aliquots (e.g., 200 µL) of the cell suspension.

  • Filtration and Washing: Immediately filter each aliquot through a cellulose nitrate filter. Wash the filter twice with 5 mL of ice-cold washing buffer to remove any unbound radiolabeled compound.

  • Scintillation Counting: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against time to determine the rate of uptake.

  • Negative Control: To control for non-specific binding, perform the assay at 4°C, a temperature at which active transport is inhibited.

In Vitro Peptidase Cleavage Assay (Mass Spectrometry-Based)

This assay monitors the cleavage of this compound by a peptidase (e.g., purified PepN) by detecting the resulting cleavage products using mass spectrometry.

Materials:

  • Purified peptidase N (PepN)

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the purified PepN enzyme (e.g., 1 µM) and this compound (e.g., 10 µM) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding the quenching solution.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to separate and identify the intact this compound and its cleavage products (the siderophore and SB-217452).

  • Data Analysis: Quantify the peak areas of the intact this compound and its cleavage products over time to determine the rate of cleavage.

  • Negative Control: Perform a control reaction without the PepN enzyme to ensure that the observed cleavage is enzyme-dependent.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay (Filter-Binding Assay)

This assay measures the ability of SB-217452 to inhibit the aminoacylation of tRNASer by SerRS using a radiolabeled amino acid.

Materials:

  • Purified seryl-tRNA synthetase (SerRS)

  • Total tRNA or purified tRNASer

  • [³H]-Serine (radiolabeled)

  • ATP

  • Reaction buffer (e.g., 30 mM HEPES-KOH pH 7.5, 30 mM KCl, 10 mM MgCl₂)

  • SB-217452 (inhibitor)

  • Trichloroacetic acid (TCA), 5% (w/v), ice-cold

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP (e.g., 2 mM), tRNA (e.g., 1 mg/mL), and [³H]-Serine (e.g., 20 µM).

  • Inhibitor Addition: Add varying concentrations of SB-217452 to the reaction mixtures. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding purified SerRS (e.g., 100 nM) to each reaction mixture.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10 minutes).

  • Precipitation and Filtration: Stop the reaction by adding ice-cold 5% TCA. This will precipitate the tRNA. Filter the precipitate through a glass fiber filter.

  • Washing: Wash the filter with cold 5% TCA to remove any unincorporated [³H]-Serine.

  • Scintillation Counting: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[8]

Visualizations

Signaling Pathway of this compound's "Trojan Horse" Mechanism

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Envelope cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Albomycin_out This compound FhuA FhuA Receptor Albomycin_out->FhuA Binding FhuD FhuD FhuA->FhuD Transport FhuBC FhuB/C (or FhuB/G) ABC Transporter FhuD->FhuBC Shuttling Albomycin_in This compound FhuBC->Albomycin_in Translocation PepN PepN Peptidase Albomycin_in->PepN Substrate SB217452 SB-217452 (Active Warhead) PepN->SB217452 Cleavage Siderophore Siderophore Moiety PepN->Siderophore Release SerRS Seryl-tRNA Synthetase (SerRS) SB217452->SerRS Inhibition Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Blocks Uptake_Workflow start Start culture Grow bacterial culture to mid-log phase start->culture prepare Harvest, wash, and resuspend cells culture->prepare add_radio Add radiolabeled [55Fe3+]ferrichrome or [3H]this compound prepare->add_radio incubate Incubate and take samples at time points add_radio->incubate filter_wash Filter samples and wash to remove unbound label incubate->filter_wash scint_count Perform liquid scintillation counting filter_wash->scint_count analyze Analyze data: Plot CPM vs. time scint_count->analyze end End analyze->end SerRS_Inhibition_Workflow start Start prepare_mix Prepare reaction mix: Buffer, ATP, tRNA, [3H]-Serine start->prepare_mix add_inhibitor Add varying concentrations of SB-217452 prepare_mix->add_inhibitor start_reaction Initiate reaction with purified SerRS enzyme add_inhibitor->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_precipitate Stop reaction and precipitate tRNA with cold TCA incubate->stop_precipitate filter_wash Filter precipitate and wash to remove unbound [3H]-Serine stop_precipitate->filter_wash scint_count Perform liquid scintillation counting filter_wash->scint_count analyze Analyze data: Determine IC50 value scint_count->analyze end End analyze->end

References

The Potent Efficacy of Albomycin Against Gram-Positive Bacteria: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin, a naturally occurring sideromycin antibiotic, demonstrates significant promise in combating Gram-positive bacterial pathogens, including multi-drug resistant strains. Its unique "Trojan horse" mechanism of action, which co-opts bacterial iron uptake systems to facilitate cell entry, allows it to bypass common resistance mechanisms. Once inside the bacterial cell, this compound releases a potent inhibitor of seryl-tRNA synthetase, leading to the cessation of protein synthesis and subsequent cell death. This technical guide provides an in-depth analysis of this compound's spectrum of activity against Gram-positive bacteria, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Spectrum of Activity Against Gram-Positive Bacteria

This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. The δ2 congener, in particular, has been shown to be highly effective. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound congeners against various Gram-positive species.

Bacterial SpeciesStrainThis compound CongenerMICReference
Streptococcus pneumoniaeATCC 49619δ18-fold more potent than ciprofloxacin[1]
Streptococcus pneumoniaeATCC 49619δ28-fold more potent than ciprofloxacin[1]
Streptococcus pneumoniae-δ210 ng/mL[1][2]
Staphylococcus aureusUSA 300 NRS 384 (MRSA)δ20.125 µg/mL (16-fold more potent than ciprofloxacin)[1]
Bacillus subtilisATCC 6633δ20.5 µg/mL[1]
Staphylococcus aureus--Highly sensitive[3]
Streptococcus pyogenes--Resistant[3]
Streptococcus agalactiae--Resistant[3]
Staphylococcus epidermidis--Resistant[3]

Mechanism of Action: The "Trojan Horse" Strategy

This compound's efficacy stems from its clever "Trojan horse" strategy, which exploits the bacterium's essential iron acquisition machinery.[2][4][5][6][7]

  • Uptake: The siderophore moiety of this compound mimics natural iron-chelating molecules (siderophores), allowing it to be recognized and actively transported into the bacterial cell through ferric hydroxamate uptake systems.[2][8]

  • Intracellular Release: Once inside the cytoplasm, the this compound molecule is cleaved by host peptidases.[2][4] This releases the antibiotically active warhead, a thionucleoside known as SB-217452.[2][4]

  • Target Inhibition: SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS).[2][9] By binding to this essential enzyme, it prevents the attachment of serine to its corresponding tRNA, thereby halting protein synthesis and leading to bacterial cell death.[2][7][9]

This mechanism is visually represented in the following diagram:

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Siderophore_Receptor Siderophore Receptor This compound->Siderophore_Receptor 1. Binding Transport_System ABC Transporter Siderophore_Receptor->Transport_System 2. Transport Albomycin_Inside This compound Transport_System->Albomycin_Inside Peptidases Peptidases Albomycin_Inside->Peptidases 3. Cleavage Warhead SB-217452 (Warhead) Peptidases->Warhead SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS 4. Inhibition Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis SerRS->Protein_Synthesis Blocked

This compound's "Trojan Horse" Mechanism of Action.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The standard method for this is broth microdilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][10]

Materials
  • This compound (or its congeners) stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum, adjusted to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure
  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well microtiter plate.

    • The final volume in each well is typically 50 µL.

    • A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate culture.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

The following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate start->prep_dilutions prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Standardized Bacteria prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound's potent activity against a spectrum of Gram-positive bacteria, coupled with its unique mechanism of action that circumvents conventional resistance pathways, positions it as a highly promising candidate for further drug development. The data and protocols presented in this whitepaper provide a foundational resource for researchers and scientists working to advance our understanding and application of this remarkable antibiotic. Continued investigation into its efficacy against a broader range of clinical isolates and in vivo studies are critical next steps in realizing its therapeutic potential.

References

The Trojan Horse Antibiotic: An In-depth Technical Guide to the Spectrum of Activity of Albomycin against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albomycin, a naturally occurring sideromycin, demonstrates potent antibacterial activity against a range of Gram-negative bacteria. Its unique "Trojan horse" mechanism of action, hijacking bacterial iron uptake systems, allows it to circumvent conventional resistance mechanisms and effectively inhibit bacterial growth at low concentrations. This guide provides a comprehensive overview of this compound's spectrum of activity, its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Introduction

The rise of antibiotic-resistant Gram-negative bacteria presents a formidable challenge to global health. This compound, a member of the sideromycin class of antibiotics, offers a promising avenue for the development of novel therapeutics. Structurally, it consists of a potent antibiotic moiety, a thioribosyl-pyrimidine derivative, covalently linked to a ferrichrome-type siderophore.[1][2] This siderophore component is the key to its targeted delivery system, enabling active transport into bacterial cells and leading to potent antimicrobial effects.[1][3]

Mechanism of Action: The "Trojan Horse" Strategy

This compound's efficacy against Gram-negative bacteria is intrinsically linked to its ability to exploit the bacteria's own iron acquisition systems.[1][3] Iron is an essential nutrient for bacterial survival, and in iron-limited environments, bacteria secrete siderophores to scavenge ferric iron (Fe³⁺).[3] Gram-negative bacteria have evolved sophisticated transport systems to recognize and internalize these iron-siderophore complexes.[4]

This compound mimics this natural process. The siderophore portion of this compound is recognized by specific outer membrane receptors, primarily the ferrichrome transporter FhuA in Escherichia coli.[1][4] This recognition initiates an energy-dependent transport process across the outer membrane, facilitated by the TonB protein.[5][6]

Once in the periplasm, this compound is bound by the periplasmic binding protein FhuD.[1][5] FhuD then shuttles the antibiotic to the inner membrane ABC transporter, FhuBC, which actively transports it into the cytoplasm.[1] Inside the cell, host peptidases cleave the antibiotic "warhead" (SB-217452) from the siderophore carrier.[1][5] This active moiety then inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis, ultimately leading to bacterial cell death.[1][5]

Quantitative Spectrum of Activity

The potency of this compound against various Gram-negative bacteria is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for this compound against a selection of Gram-negative species.

Bacterial SpeciesStrainMIC (µg/mL)MIC (ng/mL)Reference(s)
Escherichia coli--5[1][7][8]
Escherichia coliBJ 5183--[7]
Neisseria gonorrhoeaeATCC 49226-3.9[7]
Yersinia enterocolitica---[9]
Enterobacteriaceae(various)--[9]
Salmonella typhi-InactiveInactive[7]
Proteus spp.-ResistantResistant[9]
Morganella spp.-ResistantResistant[9]

Note: The resistance of Proteus and Morganella species is attributed to the lack of a functional ferric hydroxamate transport system.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-negative bacterium.

Materials:

  • This compound stock solution of known concentration

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) of the test bacterium on a suitable agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

Bacterial Uptake Assay using Radiolabeled this compound

This protocol provides a method to quantify the uptake of this compound into bacterial cells, demonstrating the active transport mechanism.

Objective: To measure the time-dependent accumulation of radiolabeled this compound within Gram-negative bacterial cells.

Materials:

  • Radiolabeled this compound (e.g., with ³H or ¹⁴C) of known specific activity

  • Mid-log phase culture of the test Gram-negative bacterium

  • Minimal essential medium (MEM) or other suitable growth medium

  • Filtration apparatus with glass fiber filters (e.g., 0.45 µm pore size)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Ice-cold wash buffer (e.g., phosphate-buffered saline, PBS)

  • Timer

Procedure:

  • Bacterial Culture Preparation:

    • Grow the test bacterium in a suitable broth medium to the mid-logarithmic phase of growth.

    • Harvest the cells by centrifugation, wash them with fresh medium, and resuspend them to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Uptake Experiment:

    • Pre-warm the bacterial suspension to 37°C.

    • Initiate the uptake by adding a known concentration of radiolabeled this compound to the bacterial suspension.

    • At various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a defined volume of the cell suspension.

  • Filtration and Washing:

    • Immediately filter the collected sample through a glass fiber filter under vacuum.

    • Rapidly wash the filter with three portions of ice-cold wash buffer to remove any unbound extracellular radiolabeled this compound.

  • Quantification:

    • Place the filter in a scintillation vial, add scintillation fluid, and vortex to elute the radioactivity from the filter.

    • Measure the radioactivity in the vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of this compound taken up by the cells at each time point, expressed as pmol or nmol per mg of bacterial protein or per 10⁹ cells.

    • Plot the uptake of radiolabeled this compound over time to visualize the accumulation kinetics.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the processes involved in this compound's activity, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

Albomycin_Uptake_Pathway cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm FhuA FhuA Receptor FhuD FhuD Binding Protein FhuA->FhuD Transport FhuBC FhuBC ABC Transporter FhuD->FhuBC Delivery Albomycin_Active Active This compound FhuBC->Albomycin_Active Transport SerRS Seryl-tRNA Synthetase Albomycin_Active->SerRS Inhibition Protein_Synthesis_Inhibition Protein Synthesis Inhibition SerRS->Protein_Synthesis_Inhibition Albomycin_Extracellular This compound Albomycin_Extracellular->FhuA Binding TonB TonB TonB->FhuA Energy MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

References

An In-depth Technical Guide to the Natural Congeners of Albomycin: δ1, δ2, and ε

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albomycins are a group of naturally occurring antibiotics produced by bacteria of the genus Streptomyces.[1][2] They belong to the sideromycin class, a unique group of "Trojan horse" antibiotics.[3][4] This designation stems from their clever mechanism of action: they consist of an iron-chelating molecule, known as a siderophore, covalently linked to an antibiotic warhead.[5][6] Bacteria, which have a high requirement for iron, actively transport the albomycin molecule into the cell using their own iron uptake systems, unwittingly delivering the toxic antibiotic component.[2][7]

Once inside the bacterial cytoplasm, the molecule is cleaved by endogenous peptidases, releasing the active antibiotic moiety.[6][7] This warhead then inhibits a crucial enzyme, seryl-tRNA synthetase (SerRS), which is essential for protein synthesis, ultimately leading to bacterial cell death.[2][8] The primary natural congeners of this compound that have been fully characterized are this compound δ1, this compound δ2, and this compound ε.[2][9] These congeners share a common structural backbone but differ in a key substitution on their nucleobase, which significantly impacts their biological activity.[9]

Chemical Structures of this compound Congeners

The core structure of this compound is a peptidylnucleoside. It is composed of two main parts:

  • A Siderophore Moiety: This part is a ferrichrome-type siderophore, consisting of three molecules of δ-N-hydroxy-δ-N-acetyl-L-ornithine linked together by peptide bonds. This component is responsible for chelating ferric iron (Fe³⁺) and being recognized by bacterial iron transport proteins.[1][2]

  • An Antibiotic "Warhead": This is a 4'-thionucleoside moiety, which is the antibiotically active part of the molecule.[4]

These two components are connected via a serine amino acid linker.[10] The key structural difference between this compound δ1, δ2, and ε lies in the substituent at the C4 position of the pyrimidine nucleobase.[2][9]

  • This compound δ1: Features a hydroxyl group (-OH) at the C4 position.

  • This compound δ2: The most potent of the natural congeners, it has an N-carbamoyl group (-NH-CO-NH₂) at the C4 position.[11]

  • This compound ε: Is characterized by an amino group (-NH₂) at the C4 position.[11]

G cluster_core Common this compound Core Structure cluster_d1 This compound δ1 cluster_d2 This compound δ2 cluster_e This compound ε Core Siderophore (Tri-ornithine Peptide) --- Serine Linker --- Thionucleoside d1 C4 Position -OH d2 C4 Position -NH-CO-NH₂ e C4 Position -NH₂

Fig. 1: Structural variation among this compound congeners.

Mechanism of Action: The Trojan Horse Strategy

The potent antibacterial activity of albomycins is largely due to their ability to hijack the bacterial iron transport machinery to gain entry into the cell.[2] This multi-step process bypasses the cell's natural defenses.

  • Outer Membrane Transport: In Gram-negative bacteria like E. coli, the ferric-albomycin complex is recognized and bound by the TonB-dependent outer membrane transporter, FhuA.[8][12] This binding event initiates an energy-dependent translocation of the molecule across the outer membrane into the periplasmic space.

  • Periplasmic Transport: Once in the periplasm, the this compound complex is bound by the periplasmic binding protein FhuD.[5]

  • Inner Membrane Transport: FhuD shuttles the complex to the inner membrane ABC transporter, FhuBC, which then actively transports the this compound into the cytoplasm.[7]

  • Intracellular Activation: Inside the cytoplasm, host enzymes, such as peptidase N (PepN) in E. coli, hydrolyze the amide bond linking the siderophore to the thionucleoside warhead.[6][13]

  • Target Inhibition: The released antibiotic warhead (the thionucleoside SB-217452 in the case of this compound δ2) is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS).[2][14] By binding to the enzyme's active site, it prevents the attachment of serine to its corresponding tRNA, thereby halting protein synthesis and leading to cell death.[8]

G cluster_outside Extracellular Space cluster_membrane Bacterial Cell Envelope cluster_inside Cytoplasm Alb_Fe This compound-Fe³⁺ Complex FhuA FhuA Transporter Alb_Fe->FhuA 1. Binding & Transport OM Outer Membrane FhuBC FhuBC Transporter FhuA->FhuBC 2. Periplasmic    Transport (via FhuD) IM Inner Membrane PepN Peptidase N FhuBC->PepN 3. Cytoplasmic Entry Warhead Active Warhead (e.g., SB-217452) PepN->Warhead 4. Cleavage SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS 5. Inhibition ProteinSynth Protein Synthesis SerRS->ProteinSynth ProteinSynth->SerRS Blocked

Fig. 2: Mechanism of action pathway for this compound.

Quantitative Data: Antimicrobial Activity

The structural variations among the this compound congeners have a profound effect on their antimicrobial efficacy. This compound δ2 consistently demonstrates the most potent activity against a range of both Gram-positive and Gram-negative pathogens, with minimum inhibitory concentrations (MICs) often in the low nanogram per milliliter range.[2][15] this compound δ1 shows moderate activity, while this compound ε is reported to have no significant activity.[11]

OrganismThis compound δ1 MIC (µg/mL)This compound δ2 MIC (µg/mL)This compound ε MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Streptococcus pneumoniae (ATCC 49619)0.06250.008> 64Ciprofloxacin: 1
Staphylococcus aureus (MRSA USA300)0.50.125> 64Vancomycin: 1
Escherichia coliNot widely reported0.005Not widely reportedCiprofloxacin: 0.008

Note: Data compiled from multiple sources.[2][9][15] MIC values can vary based on the specific strain and testing conditions.

Experimental Protocols

Isolation and Purification of Albomycins

The isolation of natural albomycins from Streptomyces fermentation broths is a multi-step process involving extraction and chromatography.

  • Fermentation: A producer strain, such as Streptomyces globisporus, is cultured in a suitable nutrient-rich medium (e.g., ISP6) under optimal conditions to encourage antibiotic production.[10][16]

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The active compounds in the supernatant are often captured using adsorption resins.

  • Purification: The crude extract is then subjected to a series of chromatographic separations. This typically involves:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column is commonly used with a gradient of an organic solvent (like acetonitrile) in an aqueous buffer (like ammonium acetate) to separate the different congeners.[17]

    • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): The purified fractions are analyzed by high-resolution mass spectrometry to determine their exact mass and molecular formula and by NMR spectroscopy to fully elucidate their chemical structures.[10][17]

Antimicrobial Susceptibility Testing (MIC Determination)

The antimicrobial activity of the purified this compound congeners is quantified by determining the Minimum Inhibitory Concentration (MIC) using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the target bacterial strain is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The purified this compound congener is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G cluster_isolation Isolation & Purification cluster_testing Antimicrobial Testing A 1. Streptomyces Fermentation B 2. Centrifugation & Supernatant Extraction A->B C 3. RP-HPLC Purification B->C D 4. Structural Elucidation (MS, NMR) C->D F 6. Serial Dilution in 96-Well Plate D->F E 5. Prepare Bacterial Inoculum G 7. Inoculation & Incubation E->G F->G H 8. Read MIC Value G->H

Fig. 3: Generalized workflow for this compound isolation and testing.

Conclusion

The natural this compound congeners δ1, δ2, and ε represent a fascinating class of sideromycin antibiotics. Their intricate "Trojan horse" mechanism, which exploits essential bacterial iron uptake pathways, allows for highly potent and targeted activity. Structural analysis reveals that subtle modifications to the C4 position of the pyrimidine nucleobase are critical for their biological function, with the N-carbamoyl group of this compound δ2 conferring superior antimicrobial potency.[2][11] Given its exceptional activity against clinically relevant pathogens, including multidrug-resistant strains, this compound δ2 stands out as a promising lead candidate for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.[9][15]

References

Whitepaper: The Albomycin Biosynthetic Gene Cluster in Streptomyces globisporus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Albomycins are potent "Trojan horse" antibiotics that exhibit significant activity against various pathogenic bacteria. They consist of a siderophore moiety, which facilitates active transport into bacterial cells via iron uptake systems, and a toxic "warhead" that inhibits seryl-tRNA synthetase, thereby halting protein synthesis[1]. The producing organism, Streptomyces globisporus, harbors a specific biosynthetic gene cluster (BGC) responsible for albomycin production. Recent genomic studies have revealed that, contrary to previous assumptions, the this compound BGC is not widely distributed among streptomycetes but is restricted to specific strains of S. globisporus[2][3][4]. This guide provides a detailed technical overview of the this compound BGC in S. globisporus, covering its genomic organization, the proposed biosynthetic pathway, regulation, and key experimental methodologies for its study.

Genomic Organization of the this compound BGC

Bioinformatic analysis of Streptomyces globisporus strains, such as subsp. globisporus 4-3 and bja209, has identified the this compound BGC[2][5]. The cluster is reported to be identical to the well-characterized abm cluster in Streptomyces sp. ATCC 700974, comprising 18 genes designated abmA to abmR[5][6][7][8]. A notable feature is the absence of a pathway-specific regulatory gene within the cluster, suggesting that this compound production is likely controlled by global regulators[7]. The cluster also contains a gene for a resistant seryl-tRNA synthetase (abmK), which provides a self-protection mechanism for the producing organism[2][5].

Table 1: Genes and Putative Functions in the this compound BGC of S. globisporus
GenePutative FunctionRole in Biosynthesis
abmAN-acyltransferaseSiderophore moiety formation
abmBFlavin-dependent monooxygenaseSiderophore moiety formation
abmCPeptide synthetaseAssembly of siderophore and nucleoside moieties
abmDThioesteraseNucleoside warhead synthesis
abmECarbamoyltransferaseTailoring: N-carbamoylation of the cytosine nucleoside
abmFAcyl-CoA synthetaseNucleoside warhead synthesis
abmGDeoxycytidine kinase homologNucleoside warhead synthesis
abmHSAM-dependent methyltransferaseNucleoside warhead synthesis
abmISAM-dependent methyltransferaseTailoring: N3-methylation of the cytosine nucleoside
abmJRadical SAM enzymeNucleoside warhead synthesis (D-ribo to D-xylo conversion)
abmKSeryl-tRNA synthetase, Class IINucleoside warhead synthesis and self-resistance
abmLABC transporter ATP-binding proteinExport/Resistance
abmMABC transporter permeaseExport/Resistance
abmNMFS transporterExport/Resistance
abmPMATE family efflux pumpExport/Resistance
abmQNonribosomal peptide synthetase (NRPS)Siderophore moiety formation (ferrichrome assembly)
abmRPeptidaseUnknown
abmSSerine hydroxymethyltransferasePrecursor supply

Data synthesized from studies on Streptomyces sp. ATCC 700974, which has a BGC identical to that found in S. globisporus strains.[1][5][7][9][10]

Biosynthesis and Regulation

The biosynthesis of this compound is a complex process involving the separate construction of a ferrichrome-type siderophore and a thionucleoside warhead, followed by their conjugation.

Proposed Biosynthetic Pathway

The pathway can be conceptualized in three main stages:

  • Siderophore Moiety Formation: The nonribosomal peptide synthetase (NRPS) AbmQ assembles three molecules of N5-acetyl-N5-hydroxyornithine to form the ferrichrome siderophore. AbmA and AbmB are involved in generating this precursor from L-ornithine[10].

  • Nucleoside Warhead (SB-217452) Synthesis: This intricate process involves a series of enzymatic modifications to a nucleoside precursor, catalyzed by enzymes including AbmG, AbmH, AbmD, AbmF, AbmK, and the radical SAM enzyme AbmJ[1][9].

  • Tailoring and Assembly: Final modifications, such as N-carbamoylation (AbmE) and N3-methylation (AbmI), occur on the nucleoside moiety[7]. The complete siderophore and warhead are then likely linked by the peptide synthetase AbmC[9].

G cluster_siderophore Siderophore Pathway cluster_warhead Warhead Pathway Ornithine L-Ornithine NAHO N5-acetyl-N5- hydroxyornithine Ornithine->NAHO AbmA, AbmB Ferrichrome Ferrichrome Moiety NAHO->Ferrichrome AbmQ (NRPS) Assembly Assembly Ferrichrome->Assembly AbmC Nucleoside_Precursor Nucleoside Precursor Modified_Nucleoside Modified Thionucleoside Nucleoside_Precursor->Modified_Nucleoside AbmG, H, D, F, J, K SB217452 Warhead (SB-217452) Modified_Nucleoside->SB217452 AbmE, AbmI (Tailoring) SB217452->Assembly This compound This compound δ2 Assembly->this compound

Caption: Proposed biosynthetic pathway for this compound δ2 in Streptomyces.

Regulation of Production

The production of this compound in Streptomyces is initiated in the late growth phase[7]. In S. globisporus bja209, production is dependent on the growth medium[2][4]. While the co-produced siderophore desferrioxamine E is critically regulated by iron concentration, the specific regulatory cues for this compound are less defined. The absence of a dedicated regulator in the abm cluster points towards control by higher-level global regulators responding to stimuli like nutrient limitation or other environmental stresses[7].

G Global_Regulators Global Regulators abm_Cluster abm Gene Cluster (abmA-abmR) Global_Regulators->abm_Cluster Activation Growth_Phase Late Growth Phase Growth_Phase->Global_Regulators Nutrient_Limitation Nutrient Limitation Nutrient_Limitation->Global_Regulators Culture_Medium Culture Medium Composition Culture_Medium->Global_Regulators Albomycin_Production This compound δ2 Production abm_Cluster->Albomycin_Production

Caption: High-level overview of the regulation of this compound production.

Quantitative Data and Strain Characteristics

Quantitative production data for this compound in S. globisporus is not extensively detailed in the literature. However, analysis of different strains provides valuable comparative data regarding the presence of the BGC and genomic features.

Table 2: Characteristics of this compound-Producing Streptomyces Strains
StrainGenome Size (bp)G+C Content (%)This compound BGC PresenceKey FindingsReference
S. globisporus bja2097,941,82871.42PresentProduces this compound δ2 and desferrioxamine E; BGC is on a linear plasmid.[2]
S. globisporus subsp. globisporus 4-37,941,82871.6PresentIsolated from Messor structor ants; BGC is identical to ATCC 700974.[5]
Streptomyces sp. ATCC 700974Not specifiedNot specifiedPresentModel organism for abm gene cluster characterization.[7]
S. griseus T 6Not specifiedNot specifiedPresentThis compound yield increased from ~1 mg/L to 25 mg/L via fed-batch.[11]

Experimental Protocols

The study of the this compound BGC involves a combination of genomics, molecular biology, and analytical chemistry.

General Workflow for BGC Identification and Characterization

The process begins with genome sequencing and mining, followed by genetic manipulation to confirm the BGC's function, and finally, chemical analysis of the resulting metabolites.

G A 1. Strain Cultivation & Genomic DNA Isolation (e.g., S. globisporus on SFM agar) B 2. Whole Genome Sequencing (Next-Generation Sequencing) A->B F 6. Mutant Fermentation & Metabolite Extraction A->F C 3. Genome Mining for BGCs (e.g., antiSMASH analysis) B->C D 4. Identification of Putative this compound BGC C->D E 5. Targeted Gene Inactivation (e.g., Recombineering, CRISPR-Cas9) D->E E->F G 7. Comparative Chemical Analysis (HPLC-MS) F->G H 8. Confirmation of BGC Function (Loss of this compound production in mutant) G->H

Caption: Experimental workflow for BGC identification and functional validation.

Protocol: Genome Mining for BGCs
  • Input Data : Obtain the complete or draft genome sequence of the Streptomyces strain in FASTA or GenBank format[12].

  • Analysis Tool : Submit the sequence to a web-based or standalone genome mining tool, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell)[5][12].

  • Execution : Run the analysis with default or customized settings. The tool predicts BGCs by identifying core biosynthetic genes (e.g., NRPS, PKS), transporters, and regulators[12][13].

  • Output Interpretation : Analyze the output to locate clusters with high similarity to known this compound (abm) clusters from databases like MIBiG. The output will show the cluster's genomic location, gene composition, and predicted product class[12].

Protocol: Targeted Gene Deletion
  • Construct Design : Design a disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., abmQ)[14].

  • Vector Construction : Clone the disruption cassette into a suitable E. coli-Streptomyces shuttle vector that is temperature-sensitive for replication in Streptomyces[14].

  • Conjugation : Transfer the constructed plasmid from a donor E. coli strain (e.g., ET12567/pUZ8002) into the target S. globisporus strain via intergeneric conjugation[14][15].

  • Selection of Mutants : Select for exconjugants that have integrated the plasmid via a single crossover event. Subsequently, select for double crossover events (gene replacement) by screening for the loss of the vector's resistance marker[14].

  • Verification : Confirm the gene deletion in the resulting mutant strain using PCR and sequencing.

Protocol: HPLC-MS Analysis of this compound
  • Sample Preparation : Grow the wild-type and mutant S. globisporus strains in a suitable production medium. Centrifuge the culture and extract the supernatant with an organic solvent (e.g., ethyl acetate) or use solid-phase extraction (SPE)[2][14].

  • Chromatography :

    • Column : Reverse-phase C18 column (e.g., Luna C18(2))[2].

    • Mobile Phase : A gradient of water (with 0.1% formic acid) and acetonitrile[2][15].

    • Gradient Example : A typical gradient might be 5-95% acetonitrile over 20-30 minutes[2][15].

  • Detection :

    • HPLC : Monitor at a relevant wavelength, such as 290 nm[2].

    • MS : Use high-resolution mass spectrometry (HRMS) in positive ion mode to detect the molecular ion of this compound δ2 ([M+H]+ at m/z 1046.3102)[6].

  • Analysis : Compare the chromatograms and mass spectra of the wild-type and mutant extracts. The absence of the peak corresponding to this compound in the mutant confirms the gene's role in its biosynthesis.

Conclusion and Future Perspectives

The this compound BGC in Streptomyces globisporus represents a compact and efficient system for producing a sophisticated "Trojan horse" antibiotic. Understanding its genetic architecture, biosynthetic logic, and regulation is paramount for harnessing its therapeutic potential. Future research should focus on elucidating the specific regulatory networks that control the cluster's expression, characterizing the functions of the remaining unknown proteins, and applying synthetic biology and metabolic engineering approaches to generate novel this compound analogs with improved efficacy and pharmacokinetic properties. The detailed protocols and data presented herein provide a foundational guide for scientists and researchers aiming to explore and exploit this promising class of natural products.

References

The Thionucleoside Warhead: Unlocking the Potent Antibacterial Activity of Albomycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Albomycin, a naturally occurring sideromycin antibiotic, employs a "Trojan horse" strategy to gain entry into bacterial cells, leading to potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant strains. This technical guide delves into the core of this compound's efficacy: the function of its thionucleoside warhead, SB-217452. We will explore the intricate mechanism of action, from the initial siderophore-mediated uptake to the specific enzymatic inhibition that ultimately leads to bacterial cell death. This document provides a comprehensive overview of the experimental data, detailed methodologies for key assays, and visual representations of the critical pathways involved, serving as a valuable resource for researchers in the field of antibiotic development.

Introduction: The "Trojan Horse" Strategy of this compound

Albomycins are a group of peptidylnucleoside antibiotics produced by Streptomyces species.[1] Their structure is characterized by two key moieties: a ferrichrome-type siderophore and a thionucleoside antibiotic warhead.[2][3] This unique combination allows this compound to hijack the bacterial iron uptake system for cellular entry.[4][5] Bacteria actively transport the this compound-iron complex across their outer membrane, mistaking it for the essential nutrient, ferrichrome.[6][7] Once inside the cytoplasm, host peptidases cleave the siderophore from the warhead, releasing the potent antimicrobial agent, SB-217452.[4][8] This "Trojan horse" mechanism results in a significantly higher intracellular concentration of the antibiotic compared to drugs that rely on passive diffusion, contributing to this compound's remarkable potency.[9][10]

The Thionucleoside Warhead: SB-217452

The antibacterial activity of this compound is solely attributed to its thionucleoside warhead, SB-217452.[2][3] Structurally, SB-217452 is a complex molecule containing a thiosugar and a modified pyrimidine base.[1] Alone, this warhead exhibits only weak antibacterial activity due to its inability to cross the bacterial cell membrane.[9] However, when delivered by the siderophore, it becomes a potent inhibitor of a crucial cellular process.

Mechanism of Action: Inhibition of Seryl-tRNA Synthetase

The molecular target of SB-217452 is seryl-tRNA synthetase (SerRS), a vital enzyme in protein synthesis.[3][11] SerRS is responsible for the acylation of transfer RNA (tRNA) with the amino acid serine, a critical step in the translation of the genetic code.[2] SB-217452 acts as a competitive inhibitor of SerRS by mimicking the structure of seryl-adenylate, an intermediate in the aminoacylation reaction.[3][9] The warhead binds to the active site of SerRS with high affinity, preventing the formation of seryl-tRNA and thereby halting protein synthesis, which ultimately leads to bacterial cell death.[3][11]

Quantitative Data on this compound's Activity

The potency of this compound and its thionucleoside warhead has been quantified through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of different this compound congeners against a range of bacterial pathogens and the 50% inhibitory concentrations (IC50) of SB-217452 against seryl-tRNA synthetase.

Table 1: Minimum Inhibitory Concentrations (MIC) of Albomycins
Bacterial StrainThis compound δ1 (µg/mL)This compound δ2 (µg/mL)This compound ε (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Penicillin G (µg/mL)Reference(s)
Streptococcus pneumoniae ATCC 496190.0150.015>1280.125--[11]
Staphylococcus aureus USA 300 NRS38410.125>1282--[11]
Bacillus subtilis ATCC 663310.5>1280.0625--[11]
Escherichia coli BJ 518340.5>128---[11]
Neisseria gonorrhoeae ATCC 492260.0039>128>128---[11]
Salmonella typhi>128>128>128---[11]
Streptococcus pneumoniae (Clinical Isolates)-0.008 - 0.03-0.125 - 20.25 - 0.50.008 - >8[11]
Staphylococcus aureus (Clinical Isolates, including MRSA)-0.06 - 0.25-0.125 - >80.5 - 1>8[11]
Escherichia coli-0.005----[8]
Streptococcus pneumoniae-0.01----[8]

Note: The activity of this compound δ2 can be influenced by iron concentration in the media for some strains.[11]

Table 2: IC50 Values of SB-217452 against Seryl-tRNA Synthetase
Enzyme SourceIC50Reference(s)
Staphylococcus aureus SerRS~8 nM[2][3][5][6]
Rat SerRS~8 nM[2][3]
Streptomyces sp. SerRS1 (housekeeping)~1-2 µM[6]
Streptomyces sp. SerRS2 (resistance)Not significantly inhibited[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the function of the thionucleoside warhead in this compound's activity.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • This compound and control antibiotics

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of CAMHB. b. Incubate overnight at 37°C with shaking. c. Measure the optical density at 600 nm (OD600) of the overnight culture. d. Dilute the culture in sterile saline to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

  • Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial twofold dilutions of the antibiotic in CAMHB in the 96-well plate to cover a range of concentrations.

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only). c. Incubate the plate at 37°C for 16-24 hours.[12]

  • Determine MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[12]

Seryl-tRNA Synthetase (SerRS) Inhibition Assay (Filter-Binding Assay)

This protocol is based on the principle that radiolabeled aminoacyl-tRNA bound to SerRS will be retained on a nitrocellulose filter, while unbound aminoacyl-tRNA will pass through.[1][13]

Materials:

  • Purified bacterial SerRS

  • [³H]-Serine or [¹⁴C]-Serine

  • tRNA specific for serine

  • SB-217452

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, ATP, DTT)

  • Nitrocellulose filters (0.45 µm)

  • Filter apparatus with vacuum

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reaction Mixture: a. Prepare a reaction mixture containing the reaction buffer, a fixed concentration of purified SerRS, tRNA, and radiolabeled serine. b. Prepare a series of dilutions of the inhibitor, SB-217452.

  • Inhibition Reaction: a. Add the different concentrations of SB-217452 to the reaction mixtures. b. Initiate the aminoacylation reaction by adding ATP. c. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time to allow for aminoacylation.

  • Filter Binding: a. Stop the reaction (e.g., by adding a stop solution or placing on ice). b. Apply the reaction mixtures to the nitrocellulose filters under vacuum. c. Wash the filters with cold wash buffer to remove unbound radiolabeled serine.[13]

  • Quantification: a. Dry the filters and place them in scintillation vials with scintillation fluid. b. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. b. Determine the IC50 value, which is the concentration of SB-217452 that inhibits 50% of the SerRS activity.

This compound Uptake/Transport Assay

This protocol describes a competition assay to demonstrate the specific transport of this compound via the ferrichrome uptake system.[7]

Materials:

  • Bacterial strain with a functional ferrichrome transport system

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • Ferrichrome

  • Agar plates

Procedure:

  • Prepare Bacterial Lawn: a. Grow the bacterial strain to the mid-logarithmic phase in the growth medium. b. Spread a lawn of the bacterial culture on an agar plate.

  • Competition Assay: a. Place a filter paper disc or a strip impregnated with a specific concentration of this compound onto the center of the agar plate. b. Place another filter paper disc or strip impregnated with ferrichrome at a right angle to the this compound strip.

  • Incubation and Observation: a. Incubate the plate at 37°C overnight. b. Observe the zone of inhibition around the this compound strip.

  • Interpretation: a. If ferrichrome competes with this compound for uptake, the zone of inhibition will be reduced or absent where the ferrichrome strip intersects with the this compound diffusion gradient. This indicates that both molecules utilize the same transport system.[7]

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Albomycin_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_membrane Bacterial Membranes cluster_inside Cytoplasm Albomycin_Fe This compound-Fe³⁺ Complex FhuA FhuA Albomycin_Fe->FhuA 1. Binding FhuD FhuD (Periplasm) FhuA->FhuD 2. Transport to Periplasm FhuBC FhuBC (Inner Membrane) FhuD->FhuBC 3. Shuttling Albomycin_int This compound FhuBC->Albomycin_int 4. Transport to Cytoplasm Peptidase Peptidase (e.g., PepN) Albomycin_int->Peptidase 5. Cleavage Warhead Thionucleoside Warhead (SB-217452) Peptidase->Warhead Releases SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS 6. Inhibition Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Catalyzes SerRS->Protein_Synthesis Blocked Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Essential for life

Caption: Mechanism of this compound's "Trojan Horse" activity.

MIC_Assay_Workflow A 1. Prepare Bacterial Inoculum (Standardized to ~5x10⁵ CFU/mL) C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Serial Dilutions of this compound in 96-well plate B->C D 4. Incubate at 37°C for 16-24h C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

SerRS_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement A Purified SerRS E Combine SerRS, tRNA, Radiolabeled Serine, and SB-217452 A->E B Radiolabeled Serine ([³H] or [¹⁴C]) B->E C tRNA(Ser) C->E D SB-217452 (Inhibitor) Dilutions D->E F Initiate Reaction with ATP and Incubate E->F G Filter Reaction Mixture through Nitrocellulose F->G H Wash Filter to Remove Unbound Substrate G->H I Measure Radioactivity on Filter H->I J Analyze Data and Determine IC₅₀ I->J

Caption: Workflow for SerRS inhibition assay (Filter-Binding).

Conclusion

The thionucleoside warhead of this compound, SB-217452, is a highly potent inhibitor of bacterial seryl-tRNA synthetase. Its efficacy is dramatically enhanced by the "Trojan horse" delivery mechanism, which utilizes the bacterium's own iron uptake system. This targeted delivery and potent intracellular activity make this compound a promising candidate for further drug development, particularly in the era of increasing antibiotic resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this compound and its analogs, paving the way for the development of novel and effective antibacterial therapies.

References

Methodological & Application

Protocol for the Total Chemical Synthesis of Albomycin δ2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the total chemical synthesis of Albomycin δ₂, a potent sideromycin antibiotic. The synthesis follows a convergent strategy, involving the preparation of a complex tetrapeptide siderophore and a modified thionucleoside core, which are subsequently coupled and deprotected to yield the final natural product. This document outlines the key reactions, experimental procedures, and quantitative data to guide researchers in the laboratory synthesis of this promising antibacterial agent.

Retrosynthetic Analysis

The total synthesis of this compound δ₂ is approached by disconnecting the molecule into two key fragments: the tetrapeptide siderophore (Fragment A) and the thionucleoside core (Fragment B).[1][2] This strategy allows for the parallel synthesis of these complex intermediates, which are then combined in the final steps.

Retrosynthesis Albomycin_d2 This compound δ2 Fragments Fragment A (Tetrapeptide) + Fragment B (Thionucleoside) Albomycin_d2->Fragments Amide Coupling Fragment_A Tetrapeptide Siderophore Fragments->Fragment_A Fragment_B Thionucleoside Core Fragments->Fragment_B Ornithine_Serine Protected L-Ornithine & L-Serine Derivatives Fragment_A->Ornithine_Serine Peptide Couplings Thiosugar_Nucleobase Thiosugar & Uracil Derivatives Fragment_B->Thiosugar_Nucleobase Pummerer Reaction & Aldol Condensation

Caption: Retrosynthetic analysis of this compound δ2.

Synthesis of the Tetrapeptide Siderophore (Fragment A)

The synthesis of the tetrapeptide fragment involves the iterative coupling of protected amino acid building blocks, starting from a modified L-ornithine derivative.

Key Intermediates and Reactions in Fragment A Synthesis
StepReactionKey ReagentsProductYield (%)
1Hydroxamate FormationN²-Boc-L-ornithine tert-butyl ester, Benzoyl peroxide, AcClFully protected hydroxamate80
2Deprotection & Fmoc ProtectionTFA; Fmoc-OSu, Et₃NFmoc-protected amino acid91 (2 steps)
3Peptide Couplings (iterative)HATU, DIPEA, DMFDi-, Tri-, and Tetrapeptide87-95 per step
4Final DeprotectionTFA, H₂O, CH₂Cl₂Tetrapeptide Fragment AHigh
Experimental Protocol: Synthesis of Tripeptide Intermediate
  • Hydroxamate Formation and Protection: The synthesis begins with the oxidation of the δ-amino group of N²-Boc-L-ornithine tert-butyl ester using benzoyl peroxide, followed by acylation to yield the fully protected hydroxamic acid.[1][2]

  • Deprotection and Fmoc Protection: The Boc and tert-butyl protecting groups are removed with trifluoroacetic acid (TFA). The resulting free amine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group using Fmoc-OSu and triethylamine (Et₃N).

  • Peptide Coupling: The resulting Fmoc-protected amino acid is coupled with another molecule of the deprotected ornithine derivative using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to form a dipeptide. This process is repeated to build the tripeptide chain.[3]

Synthesis of the Thionucleoside Core (Fragment B)

The synthesis of the thionucleoside fragment is a multi-step process featuring a key Pummerer reaction for the introduction of the nucleobase and an aldol condensation to construct the side chain.[1][2]

Key Intermediates and Reactions in Fragment B Synthesis
StepReactionKey ReagentsProductYield (%)
1Thiosugar SynthesisL-(+)-lyxose derivativeThiosugar intermediateNot specified
2Pummerer ReactionThiosugar sulfoxide, silylated uracil, DIPEAUracil-thionucleoside86 (as a 1:1 mixture of diastereomers)
3Cytosine Formation & N3-MethylationTPSCl, DMAP, Et₃N, NH₄OH; Methylating agentN3-methylcytosine thionucleoside90 (2 steps, one pot) for cytosine formation; 96 for methylation
4Aldol CondensationThionucleoside aldehyde, N-(diphenylmethylene)glycine methyl ester, LDAAldol adduct83 (2 steps)
5Deprotection2 M aqueous HClThionucleoside Fragment BHigh
Experimental Protocol: Key Steps in Fragment B Synthesis
  • Pummerer Reaction: A thiosugar sulfoxide, derived from an L-(+)-lyxose derivative, is reacted with a silylated uracil derivative in the presence of DIPEA.[1] This reaction stereoselectively forms the C-N glycosidic bond.

  • Modification of the Nucleobase: The uracil moiety is converted to a cytosine derivative using 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), 4-dimethylaminopyridine (DMAP), Et₃N, and ammonium hydroxide. Subsequent methylation at the N3 position is then carried out.[1]

  • Aldol Condensation: The aldehyde, obtained by oxidation of the primary alcohol of the thionucleoside, is reacted with the lithium salt of N-(diphenylmethylene)glycine methyl ester at -78°C. This is followed by treatment with aqueous HCl to afford the desired amino acid side chain.[1]

Final Assembly and Deprotection

The final stage of the synthesis involves the coupling of the tetrapeptide and thionucleoside fragments, followed by a carefully orchestrated deprotection sequence.

Final_Assembly Fragment_A Fragment A (Tetrapeptide) Coupling Amide Coupling (HATU, DIPEA, DMF) Fragment_A->Coupling Fragment_B Fragment B (Thionucleoside) Fragment_B->Coupling Protected_this compound Protected this compound δ2 Coupling->Protected_this compound Deprotection_1 Oxidative Deprotection (CAN) Protected_this compound->Deprotection_1 Deprotection_2 Acidic Deprotection (TFA, H2O) Deprotection_1->Deprotection_2 Deprotection_3 Basic Deprotection (K2CO3, MeOH, H2O) Deprotection_2->Deprotection_3 Albomycin_d2 This compound δ2 Deprotection_3->Albomycin_d2

Caption: Final assembly and deprotection workflow.

Quantitative Data for Final Steps
StepReactionKey Reagents/ConditionsProductYield (%)
1Amide CouplingHATU (1.5 equiv), DIPEA (2.0 equiv), DMF, -15 °C, 2 hProtected this compound δ₂91
2N-PMB DeprotectionCeric ammonium nitrate (CAN, 10.0 equiv), CH₃CN/H₂O, 30 minDeprotected intermediateNot isolated
3Acetal DeprotectionTFA, H₂O, 1 hDeprotected intermediateNot isolated
4Global DeprotectionK₂CO₃, MeOH, H₂OThis compound δ₂72 (over 3 steps)
Experimental Protocol: Final Steps
  • Amide Coupling: The fully elaborated thionucleoside (Fragment B) is condensed with the tetrapeptide (Fragment A) using HATU and DIPEA in DMF at -15°C to furnish the fully protected this compound δ₂.[4]

  • Sequential Deprotection: The deprotection sequence is critical to preserving the sensitive functionalities of the molecule.

    • The p-methoxybenzyl (PMB) group is removed oxidatively using ceric ammonium nitrate (CAN).[4]

    • The bisacetal moiety is then cleaved under acidic conditions with TFA and water.[4]

    • Finally, the remaining protecting groups (benzoyl, methyl ester, and Fmoc) are removed in a one-pot reaction using aqueous potassium carbonate in methanol to yield this compound δ₂.[1]

  • Purification: The final product is purified by size-exclusion chromatography (Sephadex™ G-15).[1]

This detailed protocol, based on the successful total synthesis by Lin et al., provides a roadmap for the laboratory preparation of this compound δ₂.[3] The convergent and efficient nature of this synthetic route opens avenues for the synthesis of analogues for further structure-activity relationship studies and the development of new antibacterial agents.

References

Application Notes & Protocols: Isolating Albomycin from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Albomycin is a potent "Trojan horse" antibiotic produced by several species of Streptomyces, most notably Streptomyces griseus and Streptomyces sp. ATCC 700974.[1][2][3] It consists of a ferrichrome-type siderophore, which facilitates its active transport into bacterial cells, and a thionucleoside "warhead" that inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis.[1][2][4] This unique mechanism of action makes this compound effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 5 ng/mL against Escherichia coli and 10 ng/mL against Streptococcus pneumoniae.[1][5] Due to its complex structure and potent activity, efficient isolation from fermentation culture is a critical step for research and development.

These application notes provide detailed protocols for the isolation, purification, and quantification of this compound from Streptomyces fermentation broth.

Part 1: Fermentation for this compound Production

Successful isolation begins with robust fermentation. The yield of this compound is highly dependent on culture conditions. While initial yields from Streptomyces griseus T 6 are approximately 1 mg/L, production can be significantly increased to 25 mg/L through optimized fed-batch fermentation.[6] Key parameters to optimize include phosphate, iron, and L-ornithine concentrations in the medium.[6]

General Fermentation Protocol:

  • Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptone Soya Broth or a medium containing glucose, yeast extract, and malt extract) with spores or mycelia of the Streptomyces strain.[1][7] Incubate at 28-30°C on a rotary shaker for 48 hours to develop a seed culture.[7][8]

  • Production Culture: Transfer the seed culture (typically a 5% v/v inoculum) into a larger volume of production medium.[9] Ferment for 90-100 hours under controlled conditions (e.g., 28-30°C, 200 rpm).[1][7]

  • Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation (e.g., 5000-10,000 rpm for 10-20 minutes) or filtration to obtain the cell-free supernatant, which contains the secreted this compound.[9][10][11]

Part 2: this compound Isolation and Purification Protocols

Two primary strategies for isolating this compound from the cell-free fermentation broth are detailed below. The first relies on resin adsorption followed by solvent extraction, while the second employs a multi-step chromatographic approach.

Protocol 1: Resin Adsorption and Solvent Extraction Method

This method is effective for processing large culture volumes and achieving initial purification.[1]

Materials:

  • Cell-free fermentation broth

  • XAD4 or XAD7HP adsorbent resin

  • Methanol (3% and 50% solutions)

  • Ethyl acetate

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Resin Adsorption: Pass one liter of the cell-free broth through a column packed with XAD4 or XAD7HP resin (e.g., 20 cm x 2.6 cm).[1]

  • Column Wash: Wash the column with 200 mL of 3% methanol to remove unbound impurities.[1]

  • Elution: Elute the this compound-containing fraction from the resin using 300 mL of 50% methanol.[1]

  • Solvent Concentration: Reduce the volume of the eluate and remove most of the methanol using a rotary evaporator.[1]

  • Reverse Extraction: Perform a reverse extraction on the remaining aqueous solution with ethyl acetate. Discard the ethyl acetate phase and retain the aqueous phase containing this compound.[1]

  • Lyophilization: Lyophilize the final aqueous phase to obtain a powdered, semi-purified this compound product.[1]

G cluster_0 Protocol 1: Resin Adsorption Workflow start Cell-Free Broth resin XAD4/XAD7HP Resin Adsorption start->resin wash Wash with 3% Methanol resin->wash Impurities to Waste elute Elute with 50% Methanol wash->elute rotovap Concentrate via Rotary Evaporation elute->rotovap extract Reverse Extraction (Ethyl Acetate) rotovap->extract lyophilize Lyophilize Aqueous Phase extract->lyophilize Aqueous Phase end Semi-Purified this compound lyophilize->end

Caption: Workflow for this compound isolation using resin adsorption.

Protocol 2: Multi-Step Chromatographic Purification

This protocol uses a series of chromatographic techniques to achieve high purity, suitable for detailed analytical studies.[6]

Materials:

  • Semi-purified this compound (from Protocol 1 or other crude extract)

  • Reversed-Phase Chromatography column (e.g., C18)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-15)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Appropriate mobile phase solvents (e.g., acetonitrile, water, buffers)

Procedure:

  • Initial Capture: The initial isolation can be achieved using gravity-flow reverse-phase chromatography on a sorbent like LPS500H, eluting with a stepwise gradient of acetonitrile in water (e.g., 10% to 100%).[12]

  • Reversed-Phase Chromatography (RPC): Subject the crude or semi-purified material to RPC. This step separates this compound from many other fermentation byproducts based on hydrophobicity.

  • Size-Exclusion Chromatography (SEC): Further purify the this compound-containing fractions from RPC using SEC. This step separates molecules based on size and is effective for removing salts and small molecule contaminants.[5][6]

  • Preparative HPLC: Perform the final purification step using preparative HPLC with a reversed-phase column. This will yield highly purified this compound, separating different congeners (e.g., δ1, δ2, ε).[6]

  • Purity Analysis: Confirm the purity of the final product using analytical HPLC.

G cluster_1 Protocol 2: Chromatographic Purification Workflow start Crude/Semi-Purified This compound Extract rpc Step 1: Reversed-Phase Chromatography (RPC) start->rpc sec Step 2: Size-Exclusion Chromatography (SEC) rpc->sec Collect Fractions hplc Step 3: Preparative HPLC sec->hplc Collect Fractions end High-Purity this compound hplc->end Collect Pure Fractions

Caption: Workflow for high-purity this compound isolation via chromatography.

Part 3: this compound Biosynthesis Pathway

Understanding the biosynthetic pathway can inform strategies for strain improvement and analog generation. The pathway involves the separate synthesis of the ferrichrome siderophore and the thionucleoside warhead (SB-217452), which are then joined. Key genes like abmA, abmB, and abmQ are responsible for the siderophore, while a series of enzymes including AbmH, AbmD, AbmF, AbmK, and AbmJ assemble the complex thionucleoside.[1][2]

G cluster_pathway Simplified this compound Biosynthesis Pathway cluster_siderophore Ferrichrome Siderophore Moiety cluster_nucleoside Thionucleoside Warhead (SB-217452) ornithine L-Ornithine hydroxy_orn N⁵-hydroxy-L-ornithine ornithine->hydroxy_orn AbmB acetyl_orn N⁵-acetyl-N⁵-hydroxy -L-ornithine hydroxy_orn->acetyl_orn AbmA siderophore Ferrichrome Siderophore acetyl_orn->siderophore AbmQ (NRPS) ligation Ligation (AbmC) siderophore->ligation precursors Nucleoside & Amino Acid Precursors assembly Enzymatic Assembly (AbmH, AbmD, AbmF, etc.) precursors->assembly sb217452 SB-217452 (Thionucleoside Core) assembly->sb217452 sb217452->ligation This compound This compound δ₂ ligation->this compound

Caption: Key steps in the biosynthesis of this compound's two core components.

Part 4: Quantitative Data and Analysis

Accurate quantification is essential for tracking purification efficiency and determining final yield. Two common methods are HPLC and biological assays.

Table 1: this compound Production Yields

Strain/ConditionReported YieldReference
Streptomyces griseus T 6 (Standard)~1 mg/L[6]
Streptomyces griseus T 6 (Optimized Fed-Batch)25 mg/L[6]

Table 2: Comparison of Analytical Methods for Quantification

MethodDetection LimitNotesReference
HPLC1 µg/mLMore selective and precise, but less sensitive.[6]
Bioassay (vs. E. coli)~2 ng in 20 µL (~100 ng/mL)Highly sensitive but can be less specific. Measures biological activity.[6]

The choice of method depends on the experimental need. HPLC is preferred for purity assessment and precise concentration measurement of the final product, while bioassays are excellent for screening fractions for antibiotic activity during the early stages of purification.[6]

References

Application Notes and Protocols: In Vitro Assay for Albomycin Activity on Seryl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin is a potent sideromycin antibiotic with a "Trojan horse" mechanism of action. It is actively transported into bacterial cells via siderophore receptors, after which its active warhead, a thionucleoside analog named SB-217452, is released by intracellular peptidases.[1][2] SB-217452 is a highly specific and potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for charging tRNASer with serine during protein synthesis.[1][3][4] Inhibition of SerRS leads to the cessation of protein synthesis and ultimately bacterial cell death.[5] These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound and its active metabolite, SB-217452, on seryl-tRNA synthetase.

Mechanism of Action

This compound's journey to its target is a classic example of a "Trojan horse" strategy. The siderophore moiety of this compound is recognized by bacterial iron uptake systems, facilitating its entry into the periplasm and cytoplasm.[2] Once inside the cell, peptidases cleave the linker, releasing the active inhibitor, SB-217452.[1][2] SB-217452 structurally mimics the seryl-adenylate intermediate of the aminoacylation reaction, binding tightly to the active site of SerRS and inhibiting its function.[3][6]

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SiderophoreReceptor Siderophore Receptor This compound->SiderophoreReceptor Uptake Albomycin_inside This compound SiderophoreReceptor->Albomycin_inside Peptidases Peptidases Albomycin_inside->Peptidases Cleavage SB217452 SB-217452 (Active Inhibitor) Peptidases->SB217452 SerRS Seryl-tRNA Synthetase (SerRS) SB217452->SerRS Inhibition ProteinSynthesis Protein Synthesis SerRS->ProteinSynthesis Essential for Inhibition->ProteinSynthesis Blocks

Caption: Mechanism of this compound Action.

Quantitative Data: Inhibitory Activity of SB-217452

The active metabolite of this compound, SB-217452, has demonstrated potent inhibitory activity against seryl-tRNA synthetases from various bacterial species. The 50% inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Target EnzymeOrganismIC50 (nM)Reference
Seryl-tRNA Synthetase (SerRS)Staphylococcus aureus~8[7][8][9]
Seryl-tRNA Synthetase 1 (SerRS1)Streptomyces sp. ATCC 70097410-fold lower than SerRS2[7][9]
Seryl-tRNA Synthetase 2 (SerRS2)Streptomyces sp. ATCC 700974Resistant to SB-217452[7][9]

Experimental Protocols

Principle of the Assay

The activity of seryl-tRNA synthetase is measured by monitoring the aminoacylation of tRNASer with radiolabeled serine. In the presence of an inhibitor like SB-217452, the rate of this reaction will decrease. The assay quantifies the amount of radiolabeled serine incorporated into tRNA, which is precipitated, collected, and measured using liquid scintillation counting.

Materials and Reagents
  • Enzyme: Purified seryl-tRNA synthetase (e.g., from Staphylococcus aureus or Escherichia coli)

  • Substrates:

    • L-[14C]-Serine (specific activity ≥150 mCi/mmol)

    • ATP (disodium salt, molecular biology grade)

    • Total tRNA (e.g., from E. coli or baker's yeast)

  • Inhibitor:

    • This compound (requires pre-incubation with a peptidase for activation) or purified SB-217452

    • DMSO (for dissolving the inhibitor)

  • Buffers and Solutions:

    • Assay Buffer (10X): 300 mM HEPES-KOH (pH 7.5), 300 mM KCl, 100 mM MgCl2, 20 mM DTT

    • Enzyme Dilution Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 10 mM MgCl2, 2 mM DTT, 50% glycerol

    • Stop Solution: 10% (w/v) Trichloroacetic acid (TCA)

    • Wash Solution: 5% (w/v) TCA

    • Scintillation Cocktail

Experimental Workflow

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents and Reaction Mixtures Start->Prepare_Reagents Pre_incubation Pre-incubation of SerRS with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with ATP and [14C]-Serine Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with 10% TCA Incubate->Stop_Reaction Precipitate_tRNA Precipitate tRNA on Ice Stop_Reaction->Precipitate_tRNA Filter_and_Wash Filter and Wash Precipitate (5% TCA) Precipitate_tRNA->Filter_and_Wash Scintillation_Counting Liquid Scintillation Counting Filter_and_Wash->Scintillation_Counting Analyze_Data Analyze Data and Determine IC50 Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Aminoacylation Assay Workflow.

Detailed Protocol
  • Preparation of Reaction Mixtures:

    • Prepare a master mix containing all reaction components except the enzyme and inhibitor. The final concentrations in a 100 µL reaction should be:

      • 30 mM HEPES-KOH (pH 7.5)

      • 30 mM KCl

      • 10 mM MgCl2

      • 2 mM DTT

      • 2 mM ATP

      • 50 µM L-[14C]-Serine

      • 1 mg/mL total tRNA

    • Prepare serial dilutions of the inhibitor (SB-217452) in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Inhibitor Pre-incubation:

    • In a microcentrifuge tube, add the desired amount of SerRS enzyme.

    • Add the inhibitor at various concentrations and incubate for 15 minutes at room temperature to allow for binding. Include a no-inhibitor control (with DMSO only).

  • Initiation and Incubation of the Reaction:

    • Initiate the reaction by adding the enzyme/inhibitor mixture to the pre-warmed (37°C) master mix.

    • Incubate the reaction at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically 10-30 minutes).

  • Stopping the Reaction and Precipitating tRNA:

    • Stop the reaction by adding an equal volume (100 µL) of ice-cold 10% TCA.

    • Incubate on ice for at least 30 minutes to precipitate the tRNA.

  • Filtering and Washing:

    • Collect the precipitate by filtering the mixture through glass fiber filters.

    • Wash the filters three times with 5 mL of cold 5% TCA to remove unincorporated radiolabeled serine.

    • Wash the filters once with 5 mL of ethanol to dry.

  • Quantification:

    • Place the dried filters in scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Logical Relationships

SerRS_Inhibition_Pathway cluster_reaction Aminoacylation Reaction cluster_inhibition Inhibition Serine Serine SerRS Seryl-tRNA Synthetase (SerRS) Serine->SerRS ATP ATP ATP->SerRS tRNA_Ser tRNA-Ser tRNA_Ser->SerRS Seryl_AMP Seryl-AMP Intermediate SerRS->Seryl_AMP Seryl_tRNA_Ser Seryl-tRNA-Ser Seryl_AMP->Seryl_tRNA_Ser SB217452 SB-217452 SB217452->SerRS Binds to active site

Caption: Seryl-tRNA Synthetase Inhibition by SB-217452.

Conclusion

This document provides a comprehensive guide for establishing an in vitro assay to evaluate the inhibitory activity of this compound and its active component, SB-217452, against seryl-tRNA synthetase. The provided protocols and data will be valuable for researchers in academia and industry who are involved in the discovery and development of novel antibacterial agents targeting aminoacyl-tRNA synthetases. The unique "Trojan horse" delivery mechanism of this compound makes it an attractive lead compound for overcoming antibiotic resistance.

References

Application Notes and Protocols: Utilizing Albomycin for the Study of Bacterial Iron Transport Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin is a naturally occurring sideromycin antibiotic produced by certain species of Streptomyces.[1] Structurally, it is a conjugate of a ferrichrome-type siderophore and a thionucleoside antibiotic moiety.[2] This unique structure allows this compound to act as a "Trojan horse" antibiotic, exploiting the iron uptake systems of bacteria to gain entry into the cell.[1][2] Once inside, the antibiotic warhead is released and inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis.[3][4] This dual-action mechanism, combining active transport with potent enzymatic inhibition, makes this compound an invaluable tool for studying bacterial iron transport and a promising candidate for antibiotic development.[2][5]

These application notes provide a comprehensive overview of how to utilize this compound to investigate bacterial iron transport systems, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: The "Trojan Horse" Strategy

This compound's efficacy is intrinsically linked to its ability to hijack bacterial iron acquisition pathways. Bacteria require iron for various cellular processes and have evolved sophisticated systems to scavenge this essential nutrient from their environment.[6] Siderophores are small, high-affinity iron-chelating molecules secreted by bacteria to sequester ferric iron (Fe³⁺).[6] The resulting ferri-siderophore complexes are then recognized by specific outer membrane receptors and transported into the cell.[7]

This compound mimics the ferri-siderophore complex, specifically ferrichrome, and is actively transported into bacterial cells through the same transport machinery.[8][9] In Gram-negative bacteria such as Escherichia coli, this transport is mediated by the FhuA outer membrane transporter, the periplasmic binding protein FhuD, and the inner membrane ABC transporter complex FhuBC.[2] Once in the cytoplasm, the linker connecting the siderophore and the antibiotic moiety is cleaved by peptidases, releasing the active warhead which then inhibits seryl-tRNA synthetase.[8]

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound-Fe³⁺ FhuA FhuA Transporter This compound->FhuA Binding Albomycin_P This compound-Fe³⁺ FhuA->Albomycin_P Transport FhuD FhuD FhuBC FhuBC ABC Transporter FhuD->FhuBC Delivery Albomycin_P->FhuD Binding Albomycin_C This compound FhuBC->Albomycin_C Transport Peptidases Peptidases Albomycin_C->Peptidases Cleavage Warhead Thionucleoside Warhead (SB-217452) Peptidases->Warhead Siderophore Siderophore Moiety Peptidases->Siderophore SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Catalyzes Inhibition->Protein_Synthesis

Figure 1: "Trojan Horse" mechanism of this compound action in Gram-negative bacteria.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of Albomycins against Various Bacterial Strains
This compound VariantBacterial StrainMIC (µg/mL)Reference(s)
This compoundStreptococcus pneumoniae R60.01[8]
This compoundEscherichia coli0.005[10]
This compound δ₁S. pneumoniae ATCC 496190.0625[10]
This compound δ₂S. pneumoniae ATCC 496190.0625[10]
This compound δ₂Staphylococcus aureus USA 300 NRS 3840.125[10]
This compound δ₁E. coli BJ 51830.25[10]
This compound δ₂E. coli BJ 51830.0312[10]
This compound δ₁Neisseria gonorrhoeae ATCC 492260.0039[10]
This compound εAll tested strains>512[10]
Table 2: Inhibitory Concentration (IC₅₀) of this compound's Warhead (SB-217452) against Seryl-tRNA Synthetase (SerRS)
Enzyme SourceInhibitorIC₅₀ (nM)Reference(s)
Staphylococcus aureus SerRSSB-217452~8[3][11]
Streptomyces sp. SerRS1SB-217452~1000-2000[3]
Rat SerRSSB-217452~8[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Overnight bacterial culture Inoculation Inoculate dilutions with standardized bacterial suspension Culture->Inoculation Dilution Prepare serial dilutions of this compound Dilution->Inoculation Incubation Incubate at 37°C for 16-24 hours Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC_Det Determine MIC (lowest concentration with no growth) Observation->MIC_Det

Figure 2: General workflow for MIC determination.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water)

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

    • Measure the optical density at 600 nm (OD₆₀₀) of the overnight culture.

    • Dilute the culture to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh medium.[12]

  • Prepare this compound Dilutions:

    • In a 96-well plate, create a two-fold serial dilution of the this compound stock solution in the growth medium to achieve a range of desired concentrations.

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[12]

  • Determine MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.[12]

Competition Assay with Ferrichrome

This assay demonstrates that this compound utilizes the ferrichrome transport system.

Competition_Assay cluster_principle Principle cluster_outcome Expected Outcome This compound This compound FhuA FhuA Transporter This compound->FhuA Binds Ferrichrome Ferrichrome Ferrichrome->FhuA Binds & Competes No_Ferrichrome Without Ferrichrome: This compound enters cell -> Growth Inhibition FhuA->No_Ferrichrome With_Ferrichrome With Ferrichrome: Ferrichrome outcompetes this compound -> Reduced Inhibition FhuA->With_Ferrichrome

References

Application Notes and Protocols: Albomycin for Multidrug-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Albomycin, a sideromycin antibiotic, against multidrug-resistant Staphylococcus aureus (MRSA). This document includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed protocols for in vitro evaluation.

Introduction

This compound is a naturally occurring antibiotic that belongs to the sideromycin class. It employs a "Trojan horse" strategy to enter bacterial cells by hijacking their iron uptake systems.[1] This unique mechanism of entry allows it to bypass some common resistance mechanisms. Once inside the cell, this compound's active component inhibits seryl-tRNA synthetase, an essential enzyme for protein synthesis, leading to bacterial cell death.[1][2] Notably, the δ2 variant of this compound has demonstrated significant potency against clinical isolates of MRSA, in some cases exceeding that of conventional antibiotics.[3][4]

Mechanism of Action

This compound's efficacy against S. aureus is a multi-step process that begins with its recognition by the bacterium's siderophore receptors on the cell surface. The drug is then actively transported into the cytoplasm, where it exerts its antibiotic effect.

Albomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall S. aureus Cell Wall & Membrane cluster_cytoplasm Cytoplasm This compound This compound Siderophore_Receptor Siderophore Receptor (e.g., FhuD) This compound->Siderophore_Receptor 1. Binding ABC_Transporter ABC Transporter Siderophore_Receptor->ABC_Transporter 2. Transport Initiation Albomycin_in This compound ABC_Transporter->Albomycin_in 3. Active Transport into Cytoplasm Peptidases Peptidases Albomycin_in->Peptidases 4. Cleavage Active_Warhead Thionucleoside Warhead Peptidases->Active_Warhead Releases SerRS Seryl-tRNA Synthetase (SerRS) Active_Warhead->SerRS 5. Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis SerRS->Protein_Synthesis_Inhibition Leads to Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prepare_Inoculum Prepare MRSA Inoculum (~5 x 10^5 CFU/mL) Prepare_Media->Prepare_Inoculum Prepare_this compound Prepare Serial Dilutions of this compound Prepare_Inoculum->Prepare_this compound Inoculate_Plate Inoculate 96-well Plate with MRSA and this compound Prepare_this compound->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC Time_Kill_Assay Start Start Prepare_Cultures Prepare MRSA Cultures in CAMHB Start->Prepare_Cultures Add_Antibiotics Add this compound at Varying MIC Multiples Prepare_Cultures->Add_Antibiotics Incubate_Shake Incubate with Shaking at 37°C Add_Antibiotics->Incubate_Shake Sample_Timepoints Sample at 0, 2, 4, 8, 24 hours Incubate_Shake->Sample_Timepoints Serial_Dilute Perform Serial Dilutions Sample_Timepoints->Serial_Dilute Plate_Count Plate on Agar and Incubate Serial_Dilute->Plate_Count Count_CFU Count Colonies (CFU/mL) Plate_Count->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End Plot_Data->End

References

Application Notes and Protocols: Albomycin Against Clinical Isolates of Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Albomycin, a potent sideromycin antibiotic, against clinical isolates of Streptococcus pneumoniae. This document includes a summary of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for in vitro and in vivo testing.

Introduction

Streptococcus pneumoniae is a leading cause of community-acquired pneumonia, meningitis, and bacteremia worldwide. The emergence of antibiotic-resistant strains necessitates the development of novel therapeutic agents. This compound, a naturally occurring antibiotic, demonstrates significant promise due to its unique "Trojan horse" mechanism of action, which allows it to bypass common resistance mechanisms.[1][2] It is a member of the sideromycin class of antibiotics, which are composed of an iron-chelating molecule (a siderophore) linked to an antimicrobial warhead.[1][2]

Mechanism of Action

This compound's efficacy against S. pneumoniae stems from its active transport into the bacterial cell via the ferric hydroxamate uptake (Fhu) system, a transport system normally used for iron acquisition.[3] Once inside the cytoplasm, the antibiotic moiety is cleaved from the siderophore and inhibits seryl-tRNA synthetase, an essential enzyme for protein synthesis, ultimately leading to bacterial cell death.[2] This active transport mechanism results in high intracellular concentrations of the antibiotic, contributing to its potent activity.[3]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall & Membrane cluster_cytoplasm Cytoplasm This compound This compound FhuD FhuD (Binding Protein) This compound->FhuD Binding FhuBC FhuBC (ABC Transporter) FhuD->FhuBC Transport Albomycin_inside This compound FhuBC->Albomycin_inside Translocation Siderophore Siderophore Moiety Albomycin_inside->Siderophore Cleavage Antibiotic Antibiotic Moiety Albomycin_inside->Antibiotic Cleavage Ser_tRNA_synthetase Seryl-tRNA Synthetase Antibiotic->Ser_tRNA_synthetase Inhibition Protein_synthesis Protein Synthesis Antibiotic->Protein_synthesis Inhibition Ser_tRNA_synthetase->Protein_synthesis Catalysis

This compound's "Trojan Horse" mechanism of action against S. pneumoniae.

Quantitative Data

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound δ2 against a panel of 27 clinical S. pneumoniae isolates, including penicillin-susceptible and penicillin-resistant strains. Data is compared with commonly used antibiotics.

AntibioticMIC Range (µg/mL)
This compound δ2 ≤0.008 - 0.5
Penicillin G0.016 - 8
Ciprofloxacin0.25 - >32
Vancomycin0.125 - 0.5

Data adapted from a study evaluating the total synthesis and antimicrobial activity of natural albomycins.

In Vivo Efficacy

In a murine infection model, this compound has demonstrated high efficacy in clearing S. pneumoniae infections. A single subcutaneous dose of 1 mg/kg was sufficient to clear the infection in mice.[1][2] This highlights the potential of this compound for in vivo applications.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing of Streptococcus pneumoniae.

Materials:

  • This compound δ2 (or other this compound analogues)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Laked horse blood

  • 96-well microtiter plates

  • S. pneumoniae clinical isolates

  • S. pneumoniae ATCC 49619 (Quality Control Strain)

  • Spectrophotometer

  • Incubator (35°C with 5% CO₂)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.

  • Preparation of Inoculum: a. From a fresh (18-24 hour) blood agar plate, select 3-5 colonies of a S. pneumoniae isolate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates: a. Perform serial two-fold dilutions of this compound in CAMHB supplemented with 2.5% to 5% laked horse blood in the 96-well plates to achieve a final concentration range (e.g., 0.001 to 2 µg/mL). b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35°C in a 5% CO₂ atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC Assay Workflow start Start prep_inoculum Prepare S. pneumoniae Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare 96-well Plates with Serial Dilutions of this compound start->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate at 35°C, 5% CO2 for 20-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
In Vivo Efficacy Testing: Murine Pneumonia Model

This protocol describes a generalized murine model of pneumococcal pneumonia to evaluate the in vivo efficacy of this compound.

Materials:

  • This compound δ2

  • 6-8 week old female BALB/c or CD-1 mice

  • S. pneumoniae clinical isolate (e.g., a penicillin-resistant strain)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile syringes and needles

Procedure:

  • Preparation of Bacterial Inoculum: a. Grow the S. pneumoniae strain in Todd-Hewitt broth to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). b. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection of Mice: a. Anesthetize the mice. b. Intranasally instill 50 µL of the bacterial suspension (containing approximately 5 x 10⁵ CFU) into the nares of each mouse.

  • Treatment: a. At a predetermined time post-infection (e.g., 2 or 4 hours), administer a single subcutaneous injection of this compound at the desired dose (e.g., 1 mg/kg). b. A control group should receive a vehicle control (e.g., sterile saline).

  • Monitoring and Endpoint: a. Monitor the mice for signs of illness (e.g., lethargy, ruffled fur, labored breathing) for a set period (e.g., 48-72 hours). b. At the experimental endpoint, euthanize the mice. c. Aseptically collect lungs and/or blood for bacterial load determination.

  • Bacterial Load Determination: a. Homogenize the lung tissue in sterile PBS. b. Perform serial dilutions of the lung homogenate and blood. c. Plate the dilutions on blood agar plates and incubate for 24 hours at 37°C with 5% CO₂. d. Count the colonies to determine the number of CFU per gram of lung tissue or per mL of blood.

In Vivo Efficacy Workflow start Start prep_inoculum Prepare S. pneumoniae Inoculum start->prep_inoculum infect_mice Intranasal Infection of Mice prep_inoculum->infect_mice treatment Administer this compound or Vehicle Control (Subcutaneous) infect_mice->treatment monitor Monitor Mice for Signs of Illness treatment->monitor endpoint Euthanize Mice at Endpoint monitor->endpoint bacterial_load Determine Bacterial Load in Lungs/Blood endpoint->bacterial_load end End bacterial_load->end

Workflow for assessing the in vivo efficacy of this compound in a murine pneumonia model.

Conclusion

This compound exhibits potent in vitro and in vivo activity against clinical isolates of Streptococcus pneumoniae, including penicillin-resistant strains. Its unique mechanism of action makes it a promising candidate for further drug development. The provided protocols offer a framework for the continued investigation of this compound's efficacy and can be adapted for specific research needs.

References

Application Notes and Protocols for the Experimental Use of Albomycin in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Albomycin, a sideromycin antibiotic, in preclinical animal models of bacterial infection. The included data, protocols, and visualizations are intended to guide researchers in designing and executing in vivo efficacy studies.

Mechanism of Action: The "Trojan Horse" Strategy

This compound utilizes a "Trojan horse" mechanism to enter and kill susceptible bacteria. It consists of a siderophore moiety, which is an iron-chelating molecule, linked to an antibiotic warhead. Bacteria that possess a ferric hydroxamate transport system actively uptake the entire this compound molecule in their quest for iron. Once inside the cytoplasm, cellular peptidases cleave the antibiotic moiety from the siderophore. The released antibiotic warhead then inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis, leading to bacterial cell death.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell This compound This compound (Siderophore-Antibiotic Conjugate) TransportSystem Ferric Hydroxamate Transport System This compound->TransportSystem Binding and Uptake Albomycin_Inside This compound TransportSystem->Albomycin_Inside Translocation Peptidases Cellular Peptidases Albomycin_Inside->Peptidases Cleavage Siderophore Siderophore Moiety Peptidases->Siderophore Releases Antibiotic Antibiotic Moiety (Seryl-tRNA Synthetase Inhibitor) Peptidases->Antibiotic Releases SerRS Seryl-tRNA Synthetase Antibiotic->SerRS Inhibition ProteinSynthesis Protein Synthesis SerRS->ProteinSynthesis SerRS->ProteinSynthesis Blocked ProteinSynthesis->SerRS Required for

Caption: this compound's "Trojan Horse" mechanism of action.

In Vivo Efficacy Data

The in vivo efficacy of this compound has been demonstrated in murine models of infection with both Gram-positive and Gram-negative bacteria. A summary of key findings is presented below.

Pathogen Animal Model Dosage Route of Administration Outcome Reference
Streptococcus pneumoniaeMouse1 mg/kg (single dose)Not specifiedClearance of infection[1][2]
Yersinia enterocoliticaMouse10 mg/kg (single dose)Not specified3-4 log reduction in CFU[1][2]
Staphylococcus aureusNot specifiedNot specifiedNot specifiedHighly sensitive[1][2]

Experimental Protocols

The following are generalized protocols for evaluating the in vivo efficacy of this compound in a murine infection model. These should be adapted based on the specific pathogen, animal strain, and institutional guidelines.

Murine Model of Systemic Infection

This protocol describes a general workflow for establishing a systemic infection in mice to test the efficacy of this compound.

Murine Systemic Infection Workflow Acclimatization 1. Animal Acclimatization (e.g., 1 week) Infection 2. Bacterial Infection (e.g., Intraperitoneal injection) Acclimatization->Infection Treatment 3. This compound Administration (Specify dose and route) Infection->Treatment Monitoring 4. Clinical Monitoring (Weight, activity, survival) Treatment->Monitoring Endpoint 5. Experimental Endpoint (e.g., 24-48 hours post-infection) Monitoring->Endpoint Analysis 6. Bacterial Load Quantification (CFU count from spleen/blood) Endpoint->Analysis

Caption: General workflow for in vivo efficacy testing.

Materials:

  • 6-8 week old female BALB/c mice (or other appropriate strain)

  • Pathogenic bacterial strain (e.g., Streptococcus pneumoniae, Yersinia enterocolitica)

  • This compound (dissolved in a suitable vehicle, e.g., sterile saline)

  • Sterile saline

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium

  • Tryptic Soy Agar (TSA) or other appropriate solid medium for CFU enumeration

  • Syringes and needles for injection

  • Equipment for euthanasia and organ harvesting

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration for infection (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal but robust infection.

  • Infection:

    • Inject each mouse intraperitoneally (IP) with 100 µL of the bacterial suspension.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous, intravenous). For example, a single dose of 1 mg/kg for S. pneumoniae or 10 mg/kg for Y. enterocolitica has been shown to be effective.[1][2]

    • A control group should receive the vehicle only.

  • Monitoring:

    • Monitor the mice at regular intervals for clinical signs of infection (e.g., ruffled fur, lethargy, weight loss).

  • Endpoint and Bacterial Load Quantification:

    • At a predetermined endpoint (e.g., 24 or 48 hours post-infection), humanely euthanize the mice.

    • Aseptically harvest relevant organs (e.g., spleen, liver) and/or collect blood.

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the organ homogenates and blood, and plate on TSA plates.

    • Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/organ or CFU/mL of blood).

  • Data Analysis:

    • Compare the bacterial loads in the this compound-treated group to the vehicle control group. A significant reduction in CFU indicates efficacy.

Antibacterial Spectrum

In vitro studies have characterized the activity spectrum of this compound against various bacterial pathogens. This information is crucial for selecting appropriate target organisms for in vivo studies.

Bacterial Group Susceptibility to this compound Reason for Resistance (if applicable) Reference
EnterobacteriaceaeGenerally sensitive[1][2]
Proteus spp.ResistantLack of a functional ferric hydroxamate transport system[1][2]
Morganella spp.ResistantLack of a functional ferric hydroxamate transport system[1][2]
Staphylococcus aureusHighly sensitive[1][2]
Streptococcus pneumoniaeHighly sensitive[1][2]
Streptococcus agalactiaeResistantNot specified[1][2]
Streptococcus pyogenesResistantNot specified[1][2]
Staphylococcus epidermidisResistantNot specified[1][2]

Important Considerations

  • Toxicity: Previous studies have indicated that this compound is well-tolerated in mice with no apparent toxicity at effective doses.[3] However, it is essential to perform dose-ranging studies to determine the maximum tolerated dose in the specific animal model being used.

  • Resistance: The development of resistance to this compound can occur through mutations in the ferric hydroxamate transport system. Interestingly, in some cases, these resistant mutants may have reduced fitness in vivo, allowing the host immune system to clear the infection.[1][2]

  • Iron Availability: The antibacterial activity of this compound can be influenced by the iron concentration in the environment. It is important to consider the iron content of the culture media used for in vitro susceptibility testing.[3]

These application notes and protocols provide a foundation for the investigation of this compound in animal models of infection. Researchers are encouraged to adapt and optimize these methodologies to suit their specific research questions and experimental systems.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for Albomycin Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin is a potent sideromycin antibiotic with a "Trojan horse" mechanism of action, exhibiting significant activity against a range of Gram-positive and Gram-negative bacteria.[1] Structurally, it consists of a ferrichrome-type siderophore, which facilitates its active transport into bacterial cells via iron uptake systems, and a thionucleoside moiety that inhibits bacterial seryl-tRNA synthetase, thereby halting protein synthesis.[2][3] The unique structure and potent activity of this compound make it a compelling candidate for further drug development. However, obtaining high-purity this compound from fermentation broths is a critical challenge.

This document provides detailed application notes and protocols for the multi-step purification of this compound using High-Performance Liquid Chromatography (HPLC). The described workflow employs a combination of Reversed-Phase (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve high purity and recovery of the target compound.

Overall Purification Workflow

The purification of this compound from a fermentation broth is a multi-stage process designed to isolate the target molecule from a complex mixture of cellular components, media constituents, and other metabolites. The general workflow begins with initial sample preparation to remove large particulates, followed by a series of orthogonal HPLC steps to progressively enrich and purify the this compound.

PurificationWorkflow Fermentation Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Cell Removal CrudeExtract Crude this compound Extract Centrifugation->CrudeExtract Clarified Supernatant RPHPLC Reversed-Phase HPLC (Primary Purification) CrudeExtract->RPHPLC Capture & Initial Purification SEC Size-Exclusion Chromatography (Desalting/Group Separation) RPHPLC->SEC Fraction Collection HILIC Hydrophilic Interaction Liquid Chromatography (Final Polishing) SEC->HILIC Desalted Fractions Purethis compound High-Purity This compound HILIC->Purethis compound Polished Fractions

Caption: A logical workflow for the purification of this compound from fermentation broth.

Data Presentation: Purification Summary

The following table summarizes the expected quantitative data for a typical this compound purification campaign, highlighting the purity and recovery at each step of the process.

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Step Recovery (%)Overall Recovery (%)
Crude Extract50001002.0100100
Reversed-Phase HPLC (RP-HPLC)2508534.08585
Size-Exclusion Chromatography (SEC)208090.09480
Hydrophilic Interaction Liquid Chromatography (HILIC)<172>98.09072

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Primary Purification

This initial HPLC step is designed to capture this compound from the crude extract and remove a significant portion of hydrophobic and less polar impurities. A C18 stationary phase is employed with a water/acetonitrile gradient.

Materials:

  • Column: C18 Preparative Column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Sample: Crude this compound extract, filtered through a 0.45 µm filter.

  • HPLC System: Preparative HPLC system with UV detection.

Methodology:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude extract onto the column. The injection volume will depend on the column loading capacity and sample concentration.

  • Elution Gradient:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0-5 | 5

    • 5-45 | 5 to 50 (linear gradient)

    • 45-50 | 50 to 95 (linear gradient)

    • 50-55 | 95 (isocratic wash)

    • 55-60 | 95 to 5 (linear gradient for re-equilibration)

  • Flow Rate: 15 mL/min

  • Detection: Monitor the elution profile at 280 nm and 330 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak, which is expected to elute in the main gradient portion.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC. Pool the fractions with the highest purity for the next purification step.

Protocol 2: Size-Exclusion Chromatography (SEC) for Desalting and Group Separation

This step is primarily for desalting and buffer exchange of the pooled fractions from the RP-HPLC step. It separates molecules based on their size, effectively removing small molecules like salts and residual TFA from the larger this compound molecule.

Materials:

  • Column: Size-Exclusion Column (e.g., Sephadex G-25, 300 x 26 mm)

  • Mobile Phase: 20 mM Ammonium Acetate, pH 7.0

  • Sample: Pooled and concentrated this compound fractions from RP-HPLC.

  • HPLC System: Preparative HPLC or a dedicated desalting system with UV detection.

Methodology:

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 2 column volumes.

  • Sample Injection: Apply the concentrated this compound sample to the column. The sample volume should not exceed 5-10% of the total column volume for optimal resolution.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Flow Rate: 5 mL/min

  • Detection: Monitor the elution at 280 nm.

  • Fraction Collection: this compound will elute in the void volume or shortly after, well separated from the smaller salt molecules which elute later. Collect the initial large peak.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) for Final Polishing

HILIC is employed as a final polishing step to remove any remaining polar impurities that may have co-eluted with this compound in the previous steps. This technique provides an orthogonal separation mechanism to RP-HPLC.

Materials:

  • Column: HILIC Preparative Column (e.g., Silica or Amide-based, 5 µm particle size, 250 x 10 mm)

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, pH 3.0

  • Sample: Desalted and lyophilized this compound from the SEC step, reconstituted in a small volume of Mobile Phase A.

  • HPLC System: Preparative or semi-preparative HPLC system with UV detection.

Methodology:

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 5 column volumes.

  • Sample Injection: Inject the reconstituted this compound sample.

  • Elution Gradient:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0-5 | 0

    • 5-35 | 0 to 50 (linear gradient)

    • 35-40 | 50 to 100 (linear gradient)

    • 40-45 | 100 (isocratic wash)

    • 45-50 | 100 to 0 (linear gradient for re-equilibration)

  • Flow Rate: 4 mL/min

  • Detection: Monitor the elution at 280 nm and 330 nm.

  • Fraction Collection: Collect the main peak corresponding to pure this compound.

  • Final Analysis: Analyze the final product for purity by analytical HPLC and confirm its identity using mass spectrometry.

This compound's "Trojan Horse" Mechanism of Action

This compound gains entry into bacterial cells by exploiting the cell's iron uptake machinery. Once inside, it is cleaved to release its toxic nucleoside "warhead," which inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis.

MechanismOfAction cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Albomycin_Fe This compound-Fe³⁺ Complex SiderophoreReceptor Siderophore Receptor Albomycin_Fe->SiderophoreReceptor Binding Albomycin_Inside This compound SiderophoreReceptor->Albomycin_Inside Active Transport Peptidases Peptidases Albomycin_Inside->Peptidases Cleavage Siderophore Siderophore Moiety Peptidases->Siderophore Warhead Thionucleoside Warhead Peptidases->Warhead SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition Inhibition Inhibition of Protein Synthesis SerRS->Inhibition

Caption: The "Trojan Horse" mechanism of action of this compound.

Conclusion

The successful purification of this compound is a critical prerequisite for its further development as a therapeutic agent. The multi-step HPLC protocol outlined in these application notes, combining reversed-phase, size-exclusion, and hydrophilic interaction chromatography, provides a robust framework for obtaining high-purity this compound from complex fermentation broths. The detailed methodologies and expected outcomes serve as a valuable resource for researchers and scientists in the field of natural product purification and drug development. Careful optimization of each step will be necessary to maximize yield and purity based on the specific fermentation conditions and available instrumentation.

References

Techniques for Measuring Albomycin Uptake in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the uptake of the antibiotic Albomycin in Escherichia coli. The described methods are essential for understanding the efficacy of this "Trojan horse" antibiotic and for the development of novel siderophore-based drug conjugates.

Introduction

This compound is a potent antibiotic that circumvents common bacterial resistance mechanisms by utilizing the bacterium's own iron uptake system to gain entry into the cell. It mimics ferrichrome, an iron-chelating siderophore, and is actively transported across the outer membrane of E. coli by the FhuA transporter. Once in the periplasm, it is bound by the FhuD protein and transported into the cytoplasm by the FhuBC ATP-binding cassette (ABC) transporter.[1][2] Inside the cytoplasm, this compound is cleaved by peptidases, such as peptidase N, releasing a toxic warhead that inhibits seryl-tRNA synthetase, ultimately leading to cell death.[3][4][5] Understanding the kinetics and efficiency of this uptake process is crucial for optimizing its therapeutic potential.

This document outlines several key experimental techniques to quantify this compound uptake and its antibacterial activity against E. coli.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's activity against E. coli.

ParameterValueReference
Minimum Inhibitory Concentration (MIC) of this compound δ2 against E. coli5 ng/mL[2]
Intracellular Concentration Factor of Radiolabeled this compound Moiety500-fold[6]

Signaling Pathway and Transport Mechanism

The uptake of this compound into E. coli is a multi-step process involving several proteins of the ferric hydroxamate uptake (Fhu) system.

Albomycin_Uptake_Pathway cluster_OM Outer Membrane cluster_P Periplasm cluster_IM Inner Membrane cluster_C Cytoplasm FhuA FhuA Albomycin_peri This compound FhuA->Albomycin_peri Transport FhuD FhuD FhuB FhuB FhuD->FhuB Delivery Albomycin_cyto This compound FhuB->Albomycin_cyto Transport (ATP-dependent) FhuC FhuC (ATPase) FhuC->FhuB Powers transport Albomycin_active Active Warhead (Inhibits Seryl-tRNA Synthetase) PeptidaseN Peptidase N PeptidaseN->Albomycin_active Albomycin_out This compound (extracellular) Albomycin_out->FhuA Binding Albomycin_peri->FhuD Binding Albomycin_cyto->PeptidaseN Cleavage

Caption: this compound uptake pathway in E. coli.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of E. coli.

Materials:

  • E. coli strain (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a single colony of E. coli from an agar plate and inoculate it into 5 mL of MHB.

    • Incubate overnight at 37°C with shaking.

    • Measure the optical density at 600 nm (OD600) of the overnight culture.

    • Dilute the culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 200 µL.

    • Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.[7]

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.[7] Alternatively, measure the OD600 of each well using a microplate reader.

MIC_Workflow A Prepare E. coli inoculum (5x10^5 CFU/mL) C Add inoculum to each well A->C B Prepare serial dilutions of this compound in a 96-well plate B->C D Incubate at 37°C for 16-24 hours C->D E Visually inspect for growth or measure OD600 D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Zone of Inhibition Assay (Kirby-Bauer Test)

This qualitative assay assesses the susceptibility of E. coli to this compound.

Materials:

  • E. coli strain

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile filter paper discs

  • This compound solution of known concentration

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Prepare Bacterial Lawn:

    • Dip a sterile swab into a standardized suspension of E. coli (e.g., 0.5 McFarland standard).

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform bacterial lawn.[8]

  • Apply this compound Disc:

    • Aseptically place a sterile filter paper disc impregnated with a known amount of this compound onto the center of the inoculated MHA plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[9]

  • Measure Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around the disc where bacterial growth has been inhibited.[10] A larger zone of inhibition indicates greater susceptibility.

Zone_of_Inhibition_Workflow A Prepare a uniform lawn of E. coli on MHA plate B Place this compound-impregnated disc on the agar surface A->B C Incubate at 37°C for 18-24 hours B->C D Measure the diameter of the zone of inhibition C->D

Caption: Workflow for Zone of Inhibition Assay.

LC-MS/MS-Based Measurement of Intracellular this compound Concentration

This protocol provides a quantitative method to determine the amount of this compound that has accumulated inside E. coli cells.

Materials:

  • E. coli culture

  • This compound

  • Growth medium (e.g., M9 salts with 0.4% glucose)

  • Silicone oil (density between 1.02 and 1.04 g/mL)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Cell lysis buffer (e.g., containing lysozyme and/or sonication)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Bacterial Culture and Treatment:

    • Grow E. coli to mid-log phase (OD600 ≈ 0.5).

    • Incubate a known volume of the bacterial culture with a defined concentration of this compound for a specific time (e.g., 10 minutes).[11]

  • Separation of Cells from Supernatant:

    • Layer the bacterial suspension on top of silicone oil in a microcentrifuge tube.

    • Centrifuge to pellet the bacteria through the oil, which separates the cells from the extracellular medium.[11]

  • Cell Lysis and Extraction:

    • Remove the supernatant and the oil layer.

    • Resuspend the bacterial pellet in cell lysis buffer to release the intracellular contents.

    • Add acetonitrile with a known concentration of an internal standard to precipitate proteins and extract this compound.

  • LC-MS/MS Analysis:

    • Centrifuge to pellet the cell debris.

    • Analyze the supernatant containing the extracted this compound by LC-MS/MS to quantify its concentration.

  • Data Analysis:

    • Calculate the intracellular concentration of this compound based on the known cell volume and the quantified amount of the antibiotic.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Incubate E. coli with this compound B Centrifuge through silicone oil to separate cells A->B C Lyse cells and extract intracellular contents B->C D Quantify this compound using LC-MS/MS C->D E Calculate intracellular concentration D->E

Caption: LC-MS/MS workflow for intracellular this compound measurement.

Radiolabeled this compound Uptake Assay

This highly sensitive method tracks the uptake and fate of this compound using radioisotopes.

Materials:

  • Radiolabeled this compound (e.g., with ³H or ³⁵S)[6]

  • E. coli culture

  • Transport medium (e.g., M9 salts with 0.4% glucose)

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

  • Filter apparatus (e.g., with 0.45 µm filters)

Procedure:

  • Bacterial Preparation:

    • Grow E. coli to the desired growth phase and resuspend in transport medium. Adjust the cell density to a known value (e.g., OD578 of 0.5).[1]

  • Uptake Experiment:

    • Initiate the uptake by adding radiolabeled this compound to the cell suspension at a specific concentration.

    • Incubate at 37°C.

    • At various time points, take aliquots of the cell suspension.

  • Separation and Washing:

    • Rapidly filter the aliquots through a 0.45 µm filter to separate the cells from the medium.

    • Wash the filters with ice-cold transport medium to remove any non-specifically bound radiolabel.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of this compound taken up by the cells at each time point and plot the uptake kinetics.

Radiolabel_Workflow A Incubate E. coli with radiolabeled this compound B At time points, filter and wash cells A->B C Measure radioactivity with a scintillation counter B->C D Calculate uptake kinetics C->D

Caption: Workflow for radiolabeled this compound uptake assay.

References

Application Notes and Protocols for Cloning and Expressing Albomycin Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cloning and heterologous expression of the albomycin biosynthetic gene cluster (BGC). The protocols outlined below are designed to enable the successful production of this compound in well-characterized Streptomyces hosts, facilitating further research and development of this potent "Trojan horse" antibiotic.

Introduction to this compound and its Biosynthesis

Albomycins are a group of sideromycin antibiotics that exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Their unique mechanism of action involves utilizing the target bacteria's iron uptake system to gain entry into the cell, where a "warhead" molecule is released to inhibit seryl-tRNA synthetase, a crucial enzyme in protein synthesis.

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and characterized in Streptomyces sp. ATCC 700974 and Streptomyces globisporus.[1][2] The core this compound BGC consists of 18 genes, designated abmA to abmR, which are responsible for the synthesis of the two key moieties of the this compound molecule: a ferrichrome-type siderophore and a thionucleoside antibiotic, as well as for self-resistance.[1]

Overview of the Cloning and Expression Strategy

The large size of the this compound BGC (approximately 34.3 kb) necessitates specialized cloning techniques. This guide focuses on two robust methods: Bacterial Artificial Chromosome (BAC) library construction and CRISPR/Cas9-mediated Transformation-Associated Recombination (TAR) cloning. Once cloned, the BGC can be introduced into a suitable Streptomyces expression host, such as S. coelicolor, S. lividans, or S. albidoflavus, for heterologous production of this compound.

Quantitative Data on this compound Production

While heterologous expression of the this compound BGC has been successfully achieved, detailed quantitative data on production yields in various hosts remains limited in publicly available literature. The native producer, Streptomyces griseus, has been reported to produce approximately 1 mg/L of this compound, which can be increased to 25 mg/L under optimized fed-batch fermentation conditions. Bioassays and LC-MS analysis have confirmed this compound production in heterologous hosts, but specific titers are not consistently reported.

Host StrainGenetic ModificationProduction Titer (mg/L)Reference
Streptomyces griseus (Native Producer)Wild Type~1
Streptomyces griseus (Native Producer)Optimized Fed-Batch Fermentation25
Streptomyces coelicolor M1146Heterologous expression of abm clusterProduction confirmed by bioassay and LC-MS
Streptomyces lividans TK24Heterologous expression of abm clusterProduction confirmed by bioassay and LC-MS
Streptomyces albidoflavus J1074Heterologous expression of abm clusterProduction confirmed by bioassay and LC-MS

Experimental Protocols

Protocol 1: Cloning the this compound BGC via BAC Library Construction

This protocol describes the construction of a BAC library from the genomic DNA of an this compound-producing Streptomyces strain.

Materials:

  • High-molecular-weight genomic DNA from Streptomyces sp.

  • pBeloBAC11 vector or a similar BAC vector

  • Restriction enzymes (e.g., BamHI, HindIII)

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH10B)

  • Pulsed-field gel electrophoresis (PFGE) system

  • General molecular biology reagents and equipment

Methodology:

  • Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from the this compound-producing Streptomyces strain using established protocols for Actinobacteria.

  • Partial Restriction Digest: Perform a partial digest of the genomic DNA with a suitable restriction enzyme to generate large DNA fragments (100-300 kb).

  • Size Selection: Separate the digested DNA fragments by PFGE and excise the gel slice containing fragments of the desired size range.

  • Vector Preparation: Digest the BAC vector with the same restriction enzyme and dephosphorylate it.

  • Ligation: Ligate the size-selected genomic DNA fragments with the prepared BAC vector.

  • Transformation: Transform the ligation mixture into electrocompetent E. coli cells.

  • Library Screening: Plate the transformed cells on selective agar plates. Individual colonies can then be picked and screened by PCR using primers specific to the this compound BGC to identify positive clones.

Protocol 2: Cloning the this compound BGC via CRISPR/Cas9-mediated TAR Cloning

This protocol provides a targeted approach to clone the this compound BGC directly from genomic DNA.

Materials:

  • High-molecular-weight genomic DNA from Streptomyces sp.

  • TAR cloning vector with hooks homologous to the 5' and 3' ends of the this compound BGC

  • Cas9 nuclease

  • sgRNAs designed to target sequences flanking the this compound BGC

  • Yeast spheroplasts (Saccharomyces cerevisiae)

  • General yeast genetics reagents and equipment

Methodology:

  • sgRNA Design and Synthesis: Design and synthesize two sgRNAs that target genomic regions immediately upstream and downstream of the this compound BGC.

  • In Vitro Cleavage of Genomic DNA: Treat the high-molecular-weight genomic DNA with Cas9 nuclease and the designed sgRNAs to create double-strand breaks flanking the BGC.

  • Yeast Spheroplast Transformation: Co-transform the Cas9-treated genomic DNA and the linearized TAR vector into yeast spheroplasts.

  • Recombination and Selection: Homologous recombination between the vector hooks and the ends of the cleaved BGC will result in a circular yeast artificial chromosome (YAC). Select for positive transformants on appropriate selective media.

  • YAC Rescue and Transfer to E. coli: Isolate the YAC DNA from yeast and transfer it to E. coli for stable propagation and further manipulation.

Protocol 3: Heterologous Expression of the this compound BGC in Streptomyces coelicolor**

This protocol details the transfer of the cloned this compound BGC into Streptomyces coelicolor for expression.

Materials:

  • E. coli strain harboring the BAC or TAR clone with the this compound BGC

  • E. coli donor strain for conjugation (e.g., ET12567/pUZ8002)

  • Streptomyces coelicolor recipient strain (e.g., M1146, an engineered host with deleted native antibiotic clusters)

  • Media for E. coli and Streptomyces growth and conjugation (e.g., LB, SFM, R5)

  • Antibiotics for selection

Methodology:

  • Plasmid Transfer to Donor Strain: Introduce the BAC/TAR plasmid containing the this compound BGC into the E. coli donor strain.

  • Conjugation: Perform intergeneric conjugation between the E. coli donor strain and the S. coelicolor recipient strain on a suitable agar medium.

  • Selection of Exconjugants: Overlay the conjugation plates with antibiotics to select for S. coelicolor exconjugants that have integrated the this compound BGC.

  • Confirmation of Integration: Verify the presence of the this compound BGC in the S. coelicolor exconjugants by PCR.

  • Fermentation and this compound Production: Inoculate the confirmed exconjugants into a suitable production medium and incubate under optimal conditions for this compound biosynthesis.

Protocol 4: Quantification of this compound Production by HPLC-MS

This protocol outlines a method for the detection and quantification of this compound from fermentation broths.

Materials:

  • Fermentation broth from Streptomyces cultures

  • Solvents for extraction (e.g., ethyl acetate, methanol)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., triple quadrupole or high-resolution MS)

  • This compound standard (if available)

Methodology:

  • Sample Preparation: Extract the this compound from the fermentation broth using a suitable organic solvent. Evaporate the solvent and redissolve the extract in a compatible solvent for HPLC analysis.

  • HPLC Separation: Separate the components of the extract using a C18 reverse-phase HPLC column with a suitable gradient of water and acetonitrile containing a modifier like formic acid.

  • MS Detection: Detect the eluting compounds using a mass spectrometer. For targeted quantification, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer, monitoring for the specific precursor and product ions of this compound.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthetic Pathway

albomycin_biosynthesis cluster_siderophore Siderophore Moiety Biosynthesis cluster_nucleoside Thionucleoside Moiety Biosynthesis L-Ornithine L-Ornithine N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine L-Ornithine->N5-hydroxy-L-ornithine AbmB N5-acetyl-N5-hydroxy-L-ornithine N5-acetyl-N5-hydroxy-L-ornithine N5-hydroxy-L-ornithine->N5-acetyl-N5-hydroxy-L-ornithine AbmA Ferrichrome Siderophore Ferrichrome Siderophore N5-acetyl-N5-hydroxy-L-ornithine->Ferrichrome Siderophore AbmQ (NRPS) This compound This compound Ferrichrome Siderophore->this compound AbmC (Assembly) Precursor_N Nucleoside Precursor Intermediate_N1 Intermediate 1 Precursor_N->Intermediate_N1 AbmH, AbmD, AbmF Intermediate_N2 Intermediate 2 Intermediate_N1->Intermediate_N2 AbmK, AbmJ SB-217452 (Warhead) SB-217452 (Warhead) Intermediate_N2->SB-217452 (Warhead) AbmE, AbmI (Tailoring) SB-217452 (Warhead)->this compound AbmC (Assembly)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Cloning and Expression

cloning_workflow cluster_cloning Cloning of this compound BGC cluster_expression Heterologous Expression cluster_analysis Production and Analysis gDNA Genomic DNA from This compound Producer CloningMethod BAC Library Construction or CRISPR/Cas9 TAR Cloning gDNA->CloningMethod BAC_TAR BAC/TAR Clone with This compound BGC CloningMethod->BAC_TAR Ecoli_Donor E. coli Donor Strain (e.g., ET12567/pUZ8002) BAC_TAR->Ecoli_Donor Conjugation Intergeneric Conjugation Ecoli_Donor->Conjugation Strep_Host Streptomyces Host (e.g., S. coelicolor M1146) Strep_Host->Conjugation Exconjugant S. coelicolor Exconjugant with this compound BGC Conjugation->Exconjugant Fermentation Fermentation Exconjugant->Fermentation Extraction Extraction of Fermentation Broth Fermentation->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS Quantification Quantification of This compound HPLC_MS->Quantification

Caption: Workflow for cloning and expression of this compound BGC.

References

Application Notes and Protocols: Albomycin as a Selective Agent in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin is a potent sideromycin antibiotic with a unique "Trojan horse" mechanism of action. It consists of a siderophore, a small molecule with a high affinity for iron, linked to an antibiotic warhead. This structure allows this compound to be actively transported into bacterial cells through their own iron uptake systems. Once inside, the antibiotic component is released and inhibits seryl-tRNA synthetase, a crucial enzyme in protein synthesis, leading to cell death.[1][2] This targeted delivery system makes this compound effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including some multi-drug resistant strains, at very low concentrations.[1][3]

These application notes provide detailed protocols for the use of this compound as a selective agent in microbiological research, particularly for the selection of genetically modified bacteria.

Mechanism of Action and Resistance

This compound's efficacy stems from its ability to hijack the ferric hydroxamate transport systems of bacteria, such as the FhuA/FhuBCD system in Escherichia coli.[1] This active transport concentrates the antibiotic inside the cell, where peptidases cleave the siderophore carrier from the toxic warhead. The warhead then specifically inhibits seryl-tRNA synthetase, blocking protein synthesis.

Bacterial resistance to this compound primarily arises from two mechanisms:

  • Transport System Mutations: Mutations in the genes encoding the ferric hydroxamate uptake system (e.g., fhuA, fhuB, fhuC, fhuD) can prevent this compound from entering the cell, rendering the bacterium resistant.[1]

  • Resistance Genes: A specific resistance gene, abmK (also known as serS2), has been identified.[4] This gene encodes a variant of the seryl-tRNA synthetase that is not inhibited by the this compound warhead. This gene can be used as a selectable marker in genetic engineering applications.[4]

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound δ2 against various bacterial strains. This data provides a baseline for determining appropriate selective concentrations.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound δ2 against Selected Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)Reference
Escherichia coliGram-Negative0.005[1][3]
Streptococcus pneumoniaeGram-Positive0.010[1][3]
Staphylococcus aureusGram-PositiveVaries[3]
Bacillus subtilisGram-PositiveVaries[1]

Note: The MIC can vary between different strains and under different experimental conditions (e.g., iron concentration in the medium).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water or a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes or vials

  • Sterile filter (0.22 µm)

Procedure:

  • Calculation: Calculate the required amount of this compound powder to create a stock solution of a desired concentration (e.g., 1 mg/mL).

  • Dissolving: In a sterile environment (e.g., a laminar flow hood), dissolve the weighed this compound powder in the appropriate volume of sterile water or buffer. Mix gently by vortexing or inverting the tube until the powder is completely dissolved.

  • Sterilization: Filter-sterilize the this compound stock solution using a 0.22 µm syringe filter into a sterile recipient tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below. This compound δ2 has been shown to be stable in D2O at 4°C for over a month, suggesting good stability under proper storage conditions.

Protocol 2: Preparation of this compound Selection Plates

Materials:

  • Luria-Bertani (LB) agar or other suitable bacterial growth medium

  • This compound stock solution (from Protocol 1)

  • Sterile petri dishes

  • Water bath (50-55°C)

Procedure:

  • Media Preparation: Prepare the desired volume of LB agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Cooling: After autoclaving, cool the molten agar in a 50-55°C water bath. This is crucial to prevent the heat-labile antibiotic from degrading.

  • Adding this compound: Once the agar has cooled, add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration.

    • Recommended Starting Concentration: For the selection of transformed E. coli containing an this compound resistance gene, a starting concentration of 1-5 µg/mL is recommended. This is significantly above the MIC for susceptible strains and should provide robust selection. The optimal concentration should be determined empirically for the specific bacterial strain and experimental conditions.

  • Mixing: Gently swirl the flask to ensure the this compound is evenly distributed throughout the medium. Avoid creating air bubbles.

  • Pouring Plates: Pour the this compound-containing agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, invert the plates and store them at 4°C in the dark. It is recommended to use the plates within 2-4 weeks of preparation.

Protocol 3: Selection of Transformed Bacteria

Materials:

  • Chemically competent or electrocompetent bacteria (e.g., E. coli)

  • Plasmid DNA containing the this compound resistance gene (abmK/serS2)

  • SOC medium (or other recovery medium)

  • This compound selection plates (from Protocol 2)

  • Incubator (37°C)

Procedure:

  • Transformation: Transform the competent bacteria with the plasmid DNA using a standard heat shock or electroporation protocol.

  • Recovery: After transformation, add SOC medium to the cells and incubate at 37°C with shaking for 1 hour. This recovery period allows the bacteria to express the antibiotic resistance gene.

  • Plating: Plate a suitable volume of the transformed cell culture onto the pre-warmed this compound selection plates.

  • Incubation: Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.

  • Analysis: Only bacteria that have successfully taken up the plasmid containing the this compound resistance gene should grow and form colonies. These colonies can then be picked for further analysis (e.g., plasmid purification, protein expression).

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Albomycin_Fe This compound-Fe³⁺ Complex FhuA FhuA Receptor Albomycin_Fe->FhuA Binding FhuBCD FhuBCD Transporter FhuA->FhuBCD Transport Peptidases Peptidases FhuBCD->Peptidases Internalization Siderophore Siderophore Carrier Peptidases->Siderophore Cleavage Warhead Antibiotic Warhead (SB-217452) Peptidases->Warhead Cleavage SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition Protein_Synthesis Protein Synthesis Warhead->Protein_Synthesis Blockage SerRS->Protein_Synthesis Catalysis

Caption: Mechanism of this compound Action.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare this compound Selection Plates prep_stock->prep_plates transform Transform Bacteria with Plasmid prep_plates->transform recover Recover Cells in SOC Medium transform->recover plate Plate on this compound Selection Plates recover->plate incubate Incubate at 37°C plate->incubate analyze Analyze Resistant Colonies incubate->analyze end End analyze->end

Caption: Workflow for this compound Selection.

G Bacteria Bacterial Population Transformation Transformation (Plasmid with abmK) Bacteria->Transformation Selection Selection on This compound Plates Transformation->Selection Resistant Resistant Colonies (Transformed) Selection->Resistant Sensitive Sensitive Cells (Untransformed) Selection->Sensitive NoGrowth No Growth Sensitive->NoGrowth

Caption: Logic of this compound Selection.

References

Albomycin's Role in Defensive Symbiosis: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing a "Trojan Horse" Antibiotic for Novel Drug Discovery and Ecological Insights

Albomycin, a potent sideromycin antibiotic produced by Streptomyces species, is a key player in defensive symbioses, protecting host organisms from pathogenic threats. Its unique "Trojan horse" mechanism of action, broad-spectrum activity, and natural prevalence in symbiotic relationships make it a compelling subject for research in drug development, chemical ecology, and microbial genetics. This document provides detailed application notes and experimental protocols for scientists investigating the role of this compound in these contexts.

Application Notes

This compound's primary application in defensive symbiosis studies lies in its potent antimicrobial activity against a wide range of pathogens. Its unique mode of entry into bacterial cells, by hijacking siderophore uptake systems, allows it to bypass common resistance mechanisms.[1][2][3] This makes it a valuable tool for:

  • Biocontrol Agent Research: Investigating the potential of this compound-producing symbionts to protect agriculturally significant plants or animals from infections.

  • Novel Antibiotic Discovery: Using the this compound biosynthetic pathway and its "Trojan horse" structure as a template for engineering novel antibiotics with enhanced efficacy and spectrum.[1][2]

  • Ecological and Evolutionary Studies: Understanding the co-evolutionary arms race between hosts, symbionts, and pathogens, and the role of secondary metabolites like this compound in shaping these interactions.[4][5]

  • Screening for Bioactive Compounds: Utilizing reporter strains to screen for this compound and other protein synthesis inhibitors from environmental or symbiotic microbial isolates.[6][7]

Recent research has highlighted the presence of this compound-producing Streptomyces in symbiotic relationships with insects, such as the harvester ant Messor structor.[6][8] The isolated this compound δ2 demonstrated significant inhibitory activity against entomopathogenic bacteria, suggesting a crucial role in protecting the ant colony from infections.[6]

Quantitative Data Summary

The efficacy of this compound δ2 has been quantified against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Target OrganismMIC (µg/mL)Reference
Escherichia coli0.005[1]
Streptococcus pneumoniae0.01[1]
Bacillus subtilisValue not specified[9]
Staphylococcus aureusValue not specified[9]
Neisseria gonorrhoeaeValue not specified[9]
Salmonella typhiValue not specified[9]

Key Experimental Protocols

Protocol 1: Isolation and Identification of this compound-Producing Symbionts

This protocol outlines the steps for isolating and identifying this compound-producing actinobacteria from insect hosts, as adapted from studies on the harvester ant Messor structor.[6][8]

1. Sample Collection and Preparation:

  • Collect insect specimens (e.g., larvae, pupae, workers, soldiers) from a laboratory colony or field.[8]
  • Surface-sterilize the specimens by washing them three times in sterile distilled water.[8]
  • Crush each specimen in sterile saline solution using a microhomogenizer.[8]

2. Isolation of Actinobacteria:

  • Plate the homogenate onto various selective agar media suitable for actinomycete growth (e.g., ISP6).
  • Incubate the plates at a suitable temperature (e.g., 28-37°C) for 2-4 weeks.[6]
  • Observe the plates for colonies with morphology characteristic of Streptomyces (e.g., mycelial growth).

3. Screening for Antimicrobial Activity:

  • Perform an agar plug assay.[6]
  • Inoculate test plates containing suitable media (e.g., Luria-Bertani agar for bacteria, potato dextrose agar for fungi) with a lawn of a test pathogen.[6]
  • Place agar plugs from the isolated actinobacterial cultures onto the surface of the inoculated media.[6]
  • Incubate the plates at 37°C for 24-48 hours and observe for zones of inhibition around the agar plugs.[6]

4. Identification of this compound:

  • For active isolates, perform crude broth extractions.
  • Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify this compound δ2 based on its specific mass-to-charge ratio ([M+H]+ observed at 1046.3102).[8]

Protocol 2: Determining the Mode of Action using a Reporter Assay

This protocol utilizes an E. coli dual-reporter system to determine if the antimicrobial compound inhibits protein synthesis, a hallmark of this compound's mechanism.[6]

1. Reporter Strain:

  • Use an E. coli strain engineered with two different fluorescent reporter proteins, where the expression of one is sensitive to protein synthesis inhibitors. The E. coli JW5503 pDualRep2 system is a suitable example.[6]

2. Assay Procedure:

  • Inoculate a suitable liquid medium with the reporter strain.
  • Add the crude broth or purified compound from the actinobacterial isolate to the culture.
  • Incubate the culture under appropriate conditions.
  • Measure the fluorescence of both reporter proteins over time.

3. Interpretation of Results:

  • Inhibition of the reporter protein sensitive to translation inhibitors, while the other reporter's fluorescence remains stable or increases, indicates that the active compound targets protein synthesis.[6]

Visualizations

This compound's "Trojan Horse" Mechanism of Action

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound Siderophore_Receptor Siderophore Receptor This compound->Siderophore_Receptor Binds Cytoplasm Cytoplasm Siderophore_Receptor->Cytoplasm Internalization Peptidases Peptidases Cytoplasm->Peptidases Cleavage by SB-217452 SB-217452 (Toxic Moiety) Peptidases->SB-217452 Siderophore Siderophore Peptidases->Siderophore Seryl-tRNA_Synthetase Seryl-tRNA Synthetase Protein_Synthesis Protein Synthesis Seryl-tRNA_Synthetase->Protein_Synthesis Blocks Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to SB-217452->Seryl-tRNA_Synthetase Inhibits

Caption: A diagram illustrating the "Trojan horse" mechanism of this compound.

Experimental Workflow for Symbiont and Antibiotic Discovery

Experimental_Workflow cluster_isolation Isolation & Screening cluster_identification Identification & Characterization Insect_Collection Insect Collection Surface_Sterilization Surface Sterilization Insect_Collection->Surface_Sterilization Homogenization Homogenization Surface_Sterilization->Homogenization Plating_on_Selective_Media Plating on Selective Media Homogenization->Plating_on_Selective_Media Isolate_Actinobacteria Isolate Actinobacteria Plating_on_Selective_Media->Isolate_Actinobacteria Antimicrobial_Screening Antimicrobial Screening (Agar Plug Assay) Isolate_Actinobacteria->Antimicrobial_Screening Active_Isolates Active Isolates Antimicrobial_Screening->Active_Isolates Crude_Broth_Extraction Crude Broth Extraction Active_Isolates->Crude_Broth_Extraction HPLC_MS_Analysis HPLC-MS Analysis Crude_Broth_Extraction->HPLC_MS_Analysis Mode_of_Action_Assay Mode of Action Assay (Reporter Strain) Crude_Broth_Extraction->Mode_of_Action_Assay Identify_this compound Identify this compound HPLC_MS_Analysis->Identify_this compound Protein_Synthesis_Inhibition Protein Synthesis Inhibition Mode_of_Action_Assay->Protein_Synthesis_Inhibition

Caption: Workflow for isolating and identifying this compound-producing symbionts.

Biosynthetic Gene Cluster of this compound

Albomycin_BGC cluster_bgc This compound Biosynthetic Gene Cluster (abm) abmA abmA abmB abmB abmA->abmB abmC abmC abmB->abmC abmD abmD abmC->abmD abmE abmE abmD->abmE abmF abmF abmE->abmF abmG abmG abmF->abmG abmH abmH abmG->abmH abmI abmI abmH->abmI abmJ abmJ abmI->abmJ abmK abmK (Resistance) abmJ->abmK abmL abmL abmK->abmL abmM abmM abmL->abmM abmN abmN abmM->abmN abmO abmO abmN->abmO abmP abmP abmO->abmP abmQ abmQ abmP->abmQ abmR abmR abmQ->abmR

Caption: Organization of the this compound biosynthetic gene cluster.

References

Application Notes and Protocols for the Mass Spectrometric Characterization of Albomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albomycin and its congeners are a group of potent siderophore-antibiotics with a "Trojan horse" mechanism of action, making them promising candidates in the fight against antibiotic resistance.[1] Accurate and robust analytical methods are crucial for their discovery, characterization, and pharmacokinetic studies. Mass spectrometry (MS), coupled with liquid chromatography (LC), has proven to be an indispensable tool for the qualitative and quantitative analysis of this compound. This document provides detailed application notes and protocols for the characterization of this compound congeners (δ1, δ2, and ε) using various mass spectrometry techniques.

Albomycins consist of a ferrichrome-type siderophore, which facilitates their transport into bacterial cells, linked to a thionucleoside antibiotic warhead that inhibits seryl-tRNA synthetase.[1][2] The primary congeners—this compound δ1, δ2, and ε—differ in the C4 substituent of the pyrimidine nucleoside.[2][3]

Qualitative Analysis by High-Resolution LC-MS

High-resolution mass spectrometry (HRMS) is essential for the initial identification and structural confirmation of this compound congeners, providing accurate mass measurements that aid in formula determination.

Experimental Protocol: HRMS Analysis of this compound from Fermentation Broth

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from general methods for extracting antibiotics from fermentation broth.[4]

  • Materials:

    • Fermentation broth containing this compound

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Water (LC-MS grade)

    • Formic acid (FA)

    • Oasis HLB SPE cartridges

    • Centrifuge and tubes

  • Procedure:

    • Centrifuge the fermentation broth at 14,000 x g for 10 minutes to remove mycelia and other solid debris.[2]

    • Condition the SPE cartridge with 5 mL of MeOH followed by 5 mL of water.

    • Acidify the supernatant with 0.1% formic acid.

    • Load the acidified supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the this compound congeners with 5 mL of MeOH.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a water/acetonitrile (95:5, v/v) solution for LC-MS analysis.

2. LC-HRMS Parameters

The following parameters are based on a typical setup for the analysis of polar, high-molecular-weight natural products.

  • Liquid Chromatography:

    • LC System: Agilent 1290 Infinity LC System or equivalent[2]

    • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm[2]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient:

      Time (min) % B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Mass Spectrometer: Agilent 6230 Accurate-Mass Time-of-Flight (TOF) LC/MS or equivalent[2]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

    • Gas Temperature: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psig

    • Mass Range: m/z 100-1700

    • Data Acquisition: Full Scan

Data Presentation: Expected High-Resolution Masses
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
This compound δ1 C₃₇H₅₄FeN₁₁O₁₈S1044.27911045.2864
This compound δ2 C₃₇H₅₂FeN₁₂O₁₈S1045.30471046.3120[5]
This compound ε C₃₇H₅₃FeN₁₁O₁₉S1060.27401061.2813

Quantitative Analysis by LC-MS/MS (MRM)

For quantitative studies, such as pharmacokinetics or fermentation titer determination, a targeted approach using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is preferred due to its high selectivity and sensitivity.

Experimental Protocol: Quantification of this compound in Plasma

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for antibiotic extraction from plasma and should be optimized for this compound.

  • Materials:

    • Plasma samples

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Water (LC-MS grade)

    • Formic Acid (FA)

    • Oasis HLB SPE cartridges

  • Procedure:

    • Spike 100 µL of plasma with the internal standard.

    • Add 300 µL of ACN to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Dilute the supernatant with 600 µL of water containing 0.1% FA.

    • Condition an Oasis HLB SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the diluted supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% MeOH in water.

    • Elute the analytes with 1 mL of MeOH.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS (MRM) Parameters

  • Liquid Chromatography: (Use the same LC conditions as in the HRMS protocol, but a shorter gradient may be developed for faster sample throughput).

  • Mass Spectrometry:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: The following transitions are proposed based on the structure of this compound and common fragmentation patterns of similar compounds. These should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound δ1 1045.3[To be determined]35
[To be determined]45
This compound δ2 1046.3[To be determined]35
[To be determined]45
This compound ε 1061.3[To be determined]35
[To be determined]45

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound congeners into a blank matrix (e.g., plasma or fermentation medium).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

  • Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

MALDI-TOF Mass Spectrometry for Rapid Screening

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be a valuable tool for the rapid screening of microbial cultures for this compound production. As a siderophore, this compound can be analyzed using matrices commonly employed for similar compounds.

Experimental Protocol: MALDI-TOF Analysis

1. Sample Preparation

  • Materials:

    • Bacterial culture supernatant

    • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)

    • Matrix Solvent: Acetonitrile/Water/Trifluoroacetic acid (50:50:0.1, v/v/v)

    • MALDI target plate

  • Procedure:

    • Prepare a saturated solution of the chosen matrix in the matrix solvent.

    • Centrifuge the bacterial culture to pellet the cells.

    • Mix 1 µL of the culture supernatant with 1 µL of the matrix solution directly on the MALDI target plate spot.

    • Allow the spot to air dry completely at room temperature (dried-droplet method).

2. MALDI-TOF MS Parameters

  • Mass Spectrometer: MALDI-TOF Mass Spectrometer

  • Ionization Mode: Positive Ion

  • Laser: Nitrogen laser (337 nm)

  • Mass Range: m/z 500-1500

  • Data Acquisition: Average of 100-200 laser shots per spot.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_ms_types Detection Modes Fermentation_Broth Fermentation Broth/Plasma Centrifugation Centrifugation/ Protein Precipitation Fermentation_Broth->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection HRMS High-Resolution MS (Qualitative) MS_Detection->HRMS MS_MS MS/MS (MRM) (Quantitative) MS_Detection->MS_MS MALDI MALDI-TOF (Screening) Supernatant Culture Supernatant Matrix_Mixing Mix with Matrix & Spot on Plate Supernatant->Matrix_Mixing Matrix_Mixing->MALDI

Caption: General experimental workflow for this compound characterization by mass spectrometry.

fragmentation_pathway cluster_fragments Potential Fragmentation Albomycin_d2 This compound δ2 [M+H]⁺ m/z 1046.3 Loss_Siderophore_Sidechain Loss of N⁵-acetyl-N⁵-hydroxyornithine residue Albomycin_d2->Loss_Siderophore_Sidechain CID Cleavage_Serine_Linker Cleavage at Serine Linker Albomycin_d2->Cleavage_Serine_Linker CID Loss_Nucleobase_ Loss_Nucleobase_ Albomycin_d2->Loss_Nucleobase_ moiety CID

Caption: Conceptual fragmentation pathway of this compound δ2 in MS/MS.

Conclusion

The methods outlined in this document provide a comprehensive framework for the characterization of this compound congeners using mass spectrometry. High-resolution LC-MS is ideal for the initial identification and confirmation of these antibiotics in complex mixtures. For quantitative applications, a validated LC-MS/MS method operating in MRM mode offers the necessary sensitivity and selectivity. Finally, MALDI-TOF MS presents a rapid and high-throughput option for screening microbial cultures for this compound production. The successful application of these methods will undoubtedly accelerate research and development efforts for this promising class of antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Albomycin Nucleoside Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the complex total synthesis of Albomycin and its analogues.

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of this compound nucleoside antibiotics.

Question: I am experiencing low yields during the Pummerer reaction for the introduction of the nucleobase onto the thiosugar scaffold. What are the common causes and solutions?

Answer: Low yields in the Pummerer reaction for synthesizing the thionucleoside core are a frequent challenge. The key is careful control of the reaction conditions and reagent quality.

  • Possible Causes:

    • Reagent Decomposition: The sulfoxide intermediate or the Pummerer reaction promoter may be unstable.

    • Sub-optimal Temperature: The reaction is often temperature-sensitive, and deviation can lead to side products.

    • Moisture: The presence of water can quench reactive intermediates.

    • Stereochemical Issues: Formation of undesired stereoisomers can complicate purification and reduce the yield of the target compound.

  • Troubleshooting Steps & Solutions:

    • Reagent Quality: Use freshly prepared or purified reagents, particularly the activating agent (e.g., trifluoroacetic anhydride) and the thiosugar sulfoxide.

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

    • Temperature Control: Carefully monitor and control the reaction temperature. A low temperature (e.g., -15 °C to 0 °C) is often critical during the addition of reagents.

    • Optimize Stoichiometry: Systematically vary the molar ratios of the thiosugar, the silylated nucleobase, and the promoter to find the optimal balance that maximizes product formation while minimizing byproducts.

Question: My glycosylation reaction is resulting in a poor diastereomeric mixture (e.g., 1:1 α/β anomers). How can I improve the stereoselectivity?

Answer: Achieving high α-selectivity for the glycosidic bond is a known hurdle in the synthesis of 2-deoxy and thiosugars due to the absence of a C2-directing group.

  • Possible Causes:

    • Lack of Stereocontrol: Without a participating group at the C2 position, both anomers can form.

    • Reaction Conditions: The choice of solvent, temperature, and Lewis acid promoter significantly influences the stereochemical outcome.

    • Protecting Groups: The nature of the protecting groups on the sugar can influence its conformation and reactivity, thereby affecting stereoselectivity.

  • Troubleshooting Steps & Solutions:

    • Reagent-Controlled Methods: Employ modern dehydrative glycosylation methods where the promoter system, rather than a substrate-based directing group, controls the stereochemical outcome.[1]

    • Solvent Effects: The "inverting" properties of solvents like acetonitrile can sometimes be exploited to favor the desired anomer. Experiment with different solvent systems.

    • Protecting Group Influence: Consider how your choice of protecting groups (e.g., benzoyl vs. benzyl ethers) might create a conformational bias in the thiosugar ring that favors the desired α-attack.

    • Thorough Analysis: A key strategy reported for the successful synthesis of albomycins involved a Pummerer reaction for nucleobase introduction, which provided a pathway to the desired stereochemistry.[2][3]

Question: I am observing unexpected deprotection or side reactions during the final deprotection steps. How can I preserve the integrity of the labile functional groups?

Answer: The final deprotection is particularly challenging due to the sensitive nature of the siderophore's hydroxamic acids and the thionucleoside moiety.[2] Standard deprotection protocols are often incompatible.

  • Possible Causes:

    • Reductive Cleavage: Protecting groups that require reductive cleavage (e.g., Cbz, Bn using H₂/Pd-C) are incompatible with the reducible hydroxamic acids in the siderophore part.[2]

    • Harsh Acidic/Basic Conditions: The complex structure can be sensitive to strong acids or bases, leading to degradation.

  • Troubleshooting Steps & Solutions:

    • Orthogonal Protecting Group Strategy: Plan the synthesis from the beginning with a fully orthogonal protecting group scheme. Use acid-labile groups (e.g., tBu, PMB) and base-labile groups (e.g., Ac, Bz) that can be removed under specific, mild conditions.

    • Reported Deprotection Protocol: A successful multi-step deprotection for albomycins involves:

      • PMB group removal: Use of ceric ammonium nitrate (CAN).

      • Acid-labile group removal: Treatment with trifluoroacetic acid (TFA) in the presence of a scavenger like water.

      • Base-labile group removal: Mild basic hydrolysis using potassium carbonate (K₂CO₃) in MeOH/H₂O.[4]

    • Careful Monitoring: Follow the deprotection steps closely using TLC or LC-MS to avoid over-exposure to the reagents. Purify the product immediately after deprotection and workup.

Frequently Asked Questions (FAQs)

Question: What is the most significant challenge in the total synthesis of this compound?

Answer: The primary challenge lies in the construction of the unique 4'-thiofuranosyl cytosine moiety, which is the "warhead" of the antibiotic.[5][6] This involves two key difficulties:

  • Formation of the Thiosugar: Synthesizing the thiofuranose ring itself is complex. Biosynthetically, it involves a radical-mediated sulfur-for-oxygen swap catalyzed by a radical SAM enzyme.[6] In chemical synthesis, it requires a multi-step sequence starting from a chiral precursor like L-(+)-lyxose.[2]

  • Stereocontrolled Glycosylation: Attaching the nucleobase to the thiosugar with the correct α-anomeric configuration is difficult due to the lack of a directing group at the C2 position.[1]

Question: What are the key considerations for a successful protecting group strategy?

Answer: A successful strategy must be meticulously planned to be fully orthogonal, allowing for the sequential removal of different protecting groups without affecting others.[7] Key considerations include:

  • Avoiding Reductive Deprotection: The presence of reducible hydroxamic acids in the siderophore moiety means that common protecting groups like Cbz and Bn, which are removed by catalytic hydrogenation, must be avoided.[2]

  • Orthogonality: Use a combination of groups that are removed under different conditions (e.g., acid-labile, base-labile, and photolabile groups).

  • Final Deprotection Conditions: The final deprotection must be mild enough to preserve the integrity of the entire complex molecule. A multi-step sequence using reagents like HATU for coupling, followed by CAN, TFA, and K₂CO₃ for deprotection has proven effective.[4]

Question: What analytical methods are recommended for purification and characterization?

Answer: Given the complexity and potential for low yields of intermediates and final products, robust analytical and purification techniques are essential.

  • Purification: High-Performance Liquid Chromatography (HPLC) is critical for purifying intermediates and the final this compound analogues. For less polar compounds, normal-phase chromatography may be suitable, while for more polar intermediates and the final products, hydrophilic interaction liquid chromatography (HILIC) or reverse-phase HPLC are necessary.[5]

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of all synthetic intermediates.

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of each compound.

    • Chiral Analysis: Chiral HPLC or comparison to authenticated standards is necessary to confirm the stereochemical integrity of the final products.

Question: Why is the sulfur atom in the thiosugar considered critical for this compound's bioactivity?

Answer: The sulfur atom is essential for the biological activity of albomycins. A synthetic oxygen analogue, where the thioether in the sugar ring was replaced with an ether oxygen, was found to have a complete loss of antibacterial activity.[2] This suggests the sulfur atom plays a critical role in the binding of the nucleoside warhead (SB-217452) to its target, the bacterial seryl-tRNA synthetase (SerRS).[8][9] The precise role may be related to the specific geometry, bond angles, or electronic properties conferred by the sulfur atom, which are necessary for potent inhibition of the enzyme.

Experimental Protocols and Data

Key Synthetic Reaction Yields

The following table summarizes yields for key steps in a reported total synthesis of this compound δ₂, providing a benchmark for researchers.

StepReactantsReagents/ConditionsProductYield (%)Reference
Peptide Coupling Protected Thionucleoside + Protected TetrapeptideHATU (1.5 equiv), DIPEA (2.0 equiv), DMF, -15 °CProtected 1b91%[4]
PMB Deprotection Protected 1bCAN (10.0 equiv), CH₃CN/H₂OIntermediate-[4]
Acidic Deprotection Intermediate from PMB stepTFA, H₂OIntermediate-[4]
Basic Deprotection (Final Step) Intermediate from Acidic stepK₂CO₃, MeOH, H₂OThis compound δ₂72% (over 3 steps)[4]
Detailed Methodology: Final Deprotection Sequence for this compound δ₂

This protocol outlines the multi-step final deprotection process as reported in the literature.[4]

  • PMB Group Removal:

    • Dissolve the fully protected this compound precursor (1.0 equiv) in a mixture of acetonitrile (CH₃CN) and water.

    • Cool the solution to 0 °C.

    • Add ceric ammonium nitrate (CAN) (10.0 equiv) portion-wise over 10 minutes.

    • Stir the reaction for 30 minutes at 0 °C, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and carry the crude product to the next step.

  • Acid-Labile Group Removal (e.g., tBu):

    • Dissolve the crude product from the previous step in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic acid (TFA) and water as a scavenger.

    • Stir the reaction at room temperature for 1 hour or until complete as monitored by LC-MS.

    • Remove the solvent and TFA under reduced pressure (co-evaporate with toluene if necessary) to yield the crude intermediate.

  • Base-Labile Group Removal (e.g., Bz):

    • Dissolve the crude product from the TFA deprotection in a mixture of methanol (MeOH) and water.

    • Add potassium carbonate (K₂CO₃) and stir at room temperature.

    • Monitor the reaction until all ester groups are hydrolyzed.

    • Neutralize the reaction mixture carefully with a mild acid (e.g., acetic acid or diluted HCl) and concentrate.

    • Purify the final compound, this compound δ₂, immediately using preparative HPLC.

Visualizations

Logical and Experimental Workflows

Retrosynthetic_Analysis This compound This compound (1b/1c) Thionucleoside Thionucleoside Warhead (3b/3c) This compound->Thionucleoside Amide Bond Tetrapeptide Siderophore Tetrapeptide (2) This compound->Tetrapeptide Amide Bond Thiosugar Thiosugar (7) Thionucleoside->Thiosugar Pummerer Rxn (Nucleobase Intro) Serine H-Ser(tBu)-OtBu Tetrapeptide->Serine Peptide Coupling Ornithine Protected N5-hydroxy-L-ornithine Tetrapeptide->Ornithine Peptide Coupling (x3) Lyxose L-(+)-Lyxose Derivative (9) Thiosugar->Lyxose Multi-step Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthesis_Workflow Start L-(+)-Lyxose Derivative Thiosugar Thiosugar Synthesis Start->Thiosugar Pummerer Pummerer Reaction (Uracil Introduction) Thiosugar->Pummerer Aldol Aldol Condensation (Side Chain Extension) Pummerer->Aldol Nucleoside_Mods Nucleobase Modification (Carbamoylation, etc.) Aldol->Nucleoside_Mods Coupling Peptide Coupling (HATU) Nucleoside_Mods->Coupling Peptide_Synth Siderophore Peptide Synthesis Peptide_Synth->Coupling Deprotection Final Multi-Step Deprotection (CAN, TFA, K2CO3) Coupling->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Key workflow of this compound total synthesis.

Protecting_Groups cluster_thionucleoside Thionucleoside Moiety cluster_siderophore Siderophore Moiety Thionucleoside Hydroxyls Amine (Side Chain) Imine (Nucleobase) PG_Bz Bz (Benzoyl) Thionucleoside:f0->PG_Bz PG_Fmoc Fmoc Thionucleoside:f1->PG_Fmoc Siderophore Serine Hydroxyl Serine Carboxyl Ornithine Hydroxamates PG_PMB PMB Siderophore:f2->PG_PMB PG_tBu tBu (tert-Butyl) Siderophore:f0->PG_tBu Siderophore:f1->PG_tBu Protections Protecting Groups Deprotection_Steps Deprotection Reagents Deprotect_Base K2CO3 (Base) Deprotect_Acid TFA (Acid) Deprotect_Oxidative CAN (Oxidative) PG_Bz->Deprotect_Base Removed by PG_Fmoc->Deprotect_Base Removed by (e.g. Piperidine) [Used during peptide synthesis] PG_PMB->Deprotect_Oxidative Removed by PG_tBu->Deprotect_Acid Removed by

Caption: Orthogonal protecting group strategy logic.

References

Improving the yield of Albomycin fermentation from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Albomycin fermentation from Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: Which Streptomyces species are known to produce this compound?

A1: Several Streptomyces species have been identified as this compound producers, with the most commonly cited being Streptomyces griseus, Streptomyces globisporus, and Streptomyces sp. ATCC 700974.[1][2] this compound was originally isolated from S. griseus and also identified in Streptomyces subtropicus.[2]

Q2: What is the mechanism of action of this compound?

A2: this compound is a "Trojan horse" antibiotic.[3] Its siderophore component chelates iron, facilitating its active transport into bacterial cells through ferric hydroxamate transport systems.[3][4] Once inside the cell, peptidases cleave the molecule, releasing the active antibiotic moiety. This active component is a potent inhibitor of seryl-tRNA synthetase, an essential enzyme for protein synthesis, thus halting bacterial growth.[3][4]

Q3: What is a typical yield for this compound fermentation?

A3: The yield of this compound can vary significantly depending on the strain and fermentation conditions. Initial reports show yields of approximately 1 mg/L in standard batch cultures.[1] However, with optimized media and a fed-batch fermentation strategy, yields can be increased to as high as 25 mg/L.[1]

Q4: How is this compound production regulated?

A4: this compound production is a secondary metabolic process, typically initiated in the late growth phase of the culture.[3] Its biosynthesis is significantly influenced by the composition of the culture medium. Key regulatory factors include the concentrations of phosphate, iron, and ornithine.[1] The production of this compound and other metabolites like desferrioxamine E can be triggered by specific culture medium components.[4]

Troubleshooting Guide

Issue 1: Low or No this compound Yield

Possible Cause 1: Suboptimal Medium Composition

The composition of the fermentation medium is critical for this compound production. The concentration of key nutrients can either promote or inhibit its synthesis.

  • Troubleshooting Steps:

    • Optimize Carbon and Nitrogen Sources: Streptomyces species often respond well to complex carbon and nitrogen sources. Glucose and soybean meal are commonly used for antibiotic production in S. griseus.[5] Systematically evaluate different carbon and nitrogen sources and their concentrations.

    • Monitor and Adjust Phosphate Concentration: High phosphate concentrations can suppress secondary metabolite production in Streptomyces. Ensure the phosphate level in your medium is not inhibitory.

    • Optimize Iron Concentration: As this compound is a sideromycin, iron concentration is a critical regulatory factor.[1][4] Both iron limitation and excess can negatively impact yield. Experiment with a range of iron concentrations to find the optimum for your strain.

    • Supplement with Precursors: The production of this compound is dependent on the availability of precursors like L-ornithine.[1] Supplementing the medium with ornithine may boost the yield.

Possible Cause 2: Inadequate Fermentation Parameters

Physical parameters during fermentation play a crucial role in cell growth and secondary metabolite production.

  • Troubleshooting Steps:

    • Verify and Optimize pH: The optimal pH for growth and antibiotic production in Streptomyces is typically between 6.0 and 8.0.[5] For streptomycin production by S. griseus, the maximum yield is achieved at a pH of 7.6-8.0.[5] Monitor the pH throughout the fermentation and adjust as necessary.

    • Ensure Adequate Aeration and Agitation: Streptomyces are aerobic bacteria, and sufficient dissolved oxygen is essential for growth and antibiotic synthesis. Low dissolved oxygen can be a limiting factor in large-scale fermentations.[6] For a 15-L fermenter, agitation speeds of up to 450 rpm may be required.[6] In shake flask cultures, an agitation rate of 200 rpm is commonly used.[7]

    • Maintain Optimal Temperature: The optimal temperature for most Streptomyces species is around 28-30°C.[5]

Possible Cause 3: Strain Viability and Inoculum Quality

The health and age of the inoculum can significantly impact the fermentation outcome.

  • Troubleshooting Steps:

    • Use a Fresh and Healthy Inoculum: Prepare the inoculum from a fresh, well-sporulated culture.

    • Optimize Inoculum Age and Size: The age of the seed culture can affect the production phase. For some Streptomyces fermentations, a seed age of 5 days and an inoculum volume of 5% have been found to be optimal.

    • Consider Strain Mutation or Degradation: Streptomyces strains can lose their ability to produce antibiotics after repeated subculturing. If yields consistently decline, consider reverting to a cryopreserved stock of the original strain.

Issue 2: Inconsistent Batch-to-Batch Fermentation Results

Possible Cause 1: Variability in Media Components

The quality and composition of complex media components like soybean meal and yeast extract can vary between batches and suppliers, leading to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Media Preparation: Use high-quality, standardized components. If possible, test new batches of complex components in small-scale experiments before use in large-scale fermentations.

    • Consider a Defined Medium: For more consistent results, develop a defined or semi-defined medium where the exact chemical composition is known.

Possible Cause 2: Fluctuations in Fermentation Conditions

Even minor variations in fermentation parameters can lead to different outcomes.

  • Troubleshooting Steps:

    • Calibrate and Monitor Equipment: Regularly calibrate probes for pH, dissolved oxygen, and temperature.

    • Maintain Consistent Operating Procedures: Ensure that all steps of the fermentation process, from inoculum preparation to harvesting, are performed consistently.

Data Presentation

Table 1: Comparison of Fermentation Strategies for this compound Production from S. griseus

Fermentation StrategyKey ParametersThis compound Yield (mg/L)Reference
Standard Batch CultureStandard medium~ 1[1]
Fed-Batch FermentationOptimized phosphate, iron, and ornithine concentrations25[1]

Table 2: General Fermentation Parameters for Streptomyces Species

ParameterRecommended RangeReference
Temperature28 - 30 °C[5]
pH6.0 - 8.0[5]
Agitation (Shake Flask)150 - 250 rpm[7]
Fermentation Time7 - 14 days[4]
Inoculum Volume5 - 10% (v/v)
Seed Culture Age3 - 5 days

Experimental Protocols

Protocol 1: Inoculum Preparation for this compound Fermentation
  • Prepare slants of a suitable agar medium (e.g., ISP Medium 2).

  • Inoculate the slants with a spore suspension or mycelial fragments of the Streptomyces strain.

  • Incubate at 28°C for 7-10 days, or until good sporulation is observed.

  • Prepare a spore suspension by adding sterile water or a suitable buffer to the slant and gently scraping the surface to release the spores.

  • Use this spore suspension to inoculate a seed culture medium in a shake flask.

  • Incubate the seed culture at 28°C with agitation (e.g., 200 rpm) for 3-5 days.

Protocol 2: Batch Fermentation in Shake Flasks
  • Prepare the production medium (e.g., a medium containing soybean meal and glucose) and dispense it into shake flasks.

  • Sterilize the medium by autoclaving.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the flasks at 28°C with agitation (200 rpm) for 7-14 days.

  • Withdraw samples periodically to monitor cell growth, pH, and this compound production.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • The supernatant can be analyzed directly or after solid-phase extraction for cleanup and concentration.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is often employed.

    • Detection: UV detection at a suitable wavelength (e.g., 290 nm).

  • Quantification:

    • Prepare a standard curve using purified this compound of a known concentration.

    • Compare the peak area of the sample to the standard curve to determine the concentration of this compound.

Visualizations

Albomycin_Production_Workflow Figure 1. General Workflow for this compound Fermentation cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing strain Streptomyces Strain Selection media Media Preparation (Inoculum & Production) strain->media inoculum Inoculum Development (3-5 days) media->inoculum production Production Fermentation (7-14 days) inoculum->production harvest Harvest & Mycelium Separation production->harvest extraction Extraction & Purification harvest->extraction analysis Quantification (HPLC) extraction->analysis

Caption: Figure 1. General Workflow for this compound Fermentation.

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Low this compound Yield start Low/No this compound Yield cause1 Suboptimal Medium? start->cause1 cause2 Incorrect Fermentation Parameters? start->cause2 cause3 Poor Inoculum? start->cause3 solution1 Optimize C/N sources Adjust Phosphate/Iron Add Precursors cause1->solution1 Yes solution2 Verify & Optimize pH Ensure Aeration/Agitation Check Temperature cause2->solution2 Yes solution3 Use Fresh Culture Optimize Inoculum Age/Size Check Strain Viability cause3->solution3 Yes

Caption: Figure 2. Troubleshooting Logic for Low this compound Yield.

Trojan_Horse_Mechanism Figure 3. 'Trojan Horse' Mechanism of this compound cluster_ext Extracellular cluster_cell Bacterial Cell albomycin_fe This compound-Fe³⁺ Complex transport Ferric Hydroxamate Transport System albomycin_fe->transport Binding & Uptake cleavage Peptidase Cleavage transport->cleavage active_moiety Active Antibiotic Moiety cleavage->active_moiety target Seryl-tRNA Synthetase active_moiety->target Inhibition inhibition Protein Synthesis Inhibition target->inhibition

Caption: Figure 3. 'Trojan Horse' Mechanism of this compound.

References

Optimizing Albomycin Stability for In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent sideromycin antibiotic, Albomycin, ensuring its stability throughout in vivo experiments is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when working with this compound in an in vivo setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound functions as a "Trojan horse" antibiotic.[1][2][3] Its siderophore component mimics natural iron-chelating molecules, leading to its active transport into bacterial cells through their iron uptake systems.[1][3] Once inside the cytoplasm, bacterial peptidases cleave this compound, releasing its active "warhead," SB-217452.[2][3][4] This active molecule then inhibits seryl-tRNA synthetase (SerRS), an essential enzyme for protein synthesis, ultimately leading to bacterial cell death.[2][3]

Q2: What is the reported in vivo efficacy of this compound?

A2: In vivo studies in murine models have demonstrated the significant efficacy of this compound against various pathogens. For instance, a single dose of 1 mg/kg body weight was sufficient to clear Streptococcus pneumoniae infections in mice.[5] Against Yersinia enterocolitica, a single dose of 10 mg/kg reduced bacterial colony-forming units by three to four orders of magnitude.[5] Notably, the antibacterial activity of this compound δ₂ against S. pneumoniae is significantly enhanced in iron-deficient media, which mimics the iron-sequestered environment of a human host.[6]

Q3: Are there different variants of this compound, and does their stability differ?

A3: Yes, there are several naturally occurring congeners of this compound, with δ1, δ2, and ε being the most studied. Their structures vary slightly, which can impact their stability and antibacterial activity. For example, this compound δ2 has been shown to be much more stable than this compound ε when stored in D₂O at 4°C for over a month.

Q4: What is the known toxicity profile of this compound in animal models?

A4: In vivo studies in mice have indicated that this compound is well-tolerated and safe up to the maximum evaluated doses.[4][6] No significant toxicity has been observed in these preclinical models.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound, providing potential causes and recommended solutions.

Issue Potential Causes Troubleshooting Steps & Recommendations
Lack of or Reduced In Vivo Efficacy 1. This compound Degradation: this compound is a prodrug and can be susceptible to degradation in solution, especially with improper storage or handling.- Prepare fresh solutions of this compound for each experiment. - Store stock solutions at -80°C and minimize freeze-thaw cycles. - Use a validated analytical method (e.g., HPLC) to confirm the concentration and integrity of the dosing solution before administration.
2. Suboptimal Dosing Regimen: The administered dose may be insufficient to achieve therapeutic concentrations at the site of infection.- Review literature for effective doses against the specific pathogen and in the animal model being used.[5] - Consider the pharmacokinetic properties of this compound, although specific data is limited. The half-life of similar complex natural products can be short in mice.[7][8] - Perform a dose-response study to determine the optimal dose for your experimental setup.
3. Bacterial Resistance: The bacterial strain may lack the necessary iron transport system for this compound uptake.- Confirm that the target bacterium possesses a functional ferric hydroxamate transport system.[5] - Test the in vitro susceptibility of the bacterial strain to this compound (Minimum Inhibitory Concentration - MIC) before initiating in vivo studies.
4. Iron-Rich Environment: High iron levels in the experimental system can compete with this compound for uptake.- Be aware that the in vivo environment is typically iron-limited, which favors this compound's activity.[6] - Avoid supplementing the animal diet or experimental media with excess iron unless it is a specific requirement of the study design.
High Variability in Experimental Results 1. Inconsistent Dosing Solution Preparation: Variations in the concentration or quality of the this compound solution between experiments.- Implement a standardized and validated protocol for preparing this compound dosing solutions. - Use a calibrated analytical balance and ensure complete dissolution of the compound. - As a quality control step, analyze the concentration of each new batch of dosing solution via HPLC.
2. Ex Vivo Instability in Samples: As a prodrug, this compound may be susceptible to enzymatic degradation in collected biological samples (e.g., plasma, serum) prior to analysis.- Process biological samples immediately after collection. - If immediate analysis is not possible, store samples at -80°C. - Consider the use of enzyme inhibitors in collection tubes if ex vivo degradation is suspected, though specific inhibitors for this compound degradation are not defined.
3. Animal-to-Animal Variation: Inherent biological differences between individual animals can lead to variability in drug metabolism and response.- Use a sufficient number of animals per group to ensure statistical power. - Ensure that all animals are of the same age, sex, and health status. - Standardize all experimental procedures, including animal handling, dosing, and sample collection times.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Biological Matrices (e.g., Plasma, Serum)

This protocol outlines a general method for evaluating the stability of this compound in biological fluids. A validated HPLC method specific for this compound would be required for accurate quantification.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound standard.

    • Dissolve in a suitable solvent (e.g., sterile water or a buffer compatible with your analytical method) to a known concentration.

    • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Spiking of Biological Matrix:

    • Thaw the biological matrix (e.g., blank mouse plasma) at room temperature.

    • Spike the matrix with the this compound stock solution to achieve a final concentration relevant to the expected in vivo concentrations.

    • Gently vortex to ensure homogeneity.

  • Incubation:

    • Aliquot the spiked matrix into multiple tubes for different time points.

    • Incubate the samples at a relevant temperature (e.g., 37°C to mimic physiological conditions, or at room temperature and 4°C to assess handling and storage stability).

  • Sample Collection and Processing:

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubated sample.

    • Immediately stop any potential enzymatic degradation by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol).

    • Vortex the sample vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant using a validated HPLC method to quantify the remaining concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Protocol 2: General Stability-Indicating HPLC Method for Antibiotics

While a specific validated method for this compound is not publicly available, the following provides a general framework that can be adapted. Method development and validation are crucial first steps.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is often necessary for complex samples.

    • A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

    • The gradient would be optimized to separate the parent this compound peak from any potential degradation products.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) for reproducibility.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find its λmax.

  • Forced Degradation Studies (for method validation):

    • To ensure the method is "stability-indicating," forced degradation studies should be performed. This involves subjecting this compound to stress conditions to generate degradation products.

    • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solid compound or a solution.

    • Photolytic Degradation: Expose a solution to UV light.

    • The HPLC method should be able to resolve the intact this compound peak from all degradation product peaks.

Visualizations

Albomycin_Mechanism_of_Action cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Prodrug) Transport Siderophore Uptake System This compound->Transport 'Trojan Horse' Entry Albomycin_in This compound Transport->Albomycin_in Peptidases Bacterial Peptidases Albomycin_in->Peptidases Warhead SB-217452 (Active Warhead) Peptidases->Warhead Cleavage SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibition Protein_Synth Protein Synthesis Warhead->Protein_Synth Blockage SerRS->Protein_Synth

Caption: this compound's "Trojan Horse" mechanism of action.

Troubleshooting_Workflow Start In Vivo Experiment Shows Poor Efficacy or High Variability Check_Compound Verify this compound Integrity and Concentration Start->Check_Compound Check_Dose Review Dosing Regimen Check_Compound->Check_Dose [Compound OK] Sol_Compound Prepare fresh solutions. Use HPLC for QC. Check_Compound->Sol_Compound [Issue Found] Check_Bug Confirm Bacterial Susceptibility Check_Dose->Check_Bug [Dose OK] Sol_Dose Perform dose-response study. Consult literature. Check_Dose->Sol_Dose [Issue Found] Check_Protocol Standardize Experimental Protocol Check_Bug->Check_Protocol [Bug Susceptible] Sol_Bug Perform in vitro MIC testing. Check_Bug->Sol_Bug [Issue Found] Sol_Protocol Ensure consistent animal handling, dosing, and sample collection. Check_Protocol->Sol_Protocol [Issue Found] End Optimized Experiment Check_Protocol->End [Protocol OK] Sol_Compound->End Sol_Dose->End Sol_Bug->End Sol_Protocol->End

Caption: Troubleshooting workflow for this compound in vivo experiments.

References

Technical Support Center: Enhancing the Bioavailability of Albomycin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with albomycin derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming challenges related to enhancing the bioavailability of these promising antibiotic candidates.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Oral Bioavailability of this compound Derivatives

Question: My this compound derivative shows excellent in vitro activity, but the oral bioavailability in my animal model is extremely low. Why is this happening and what can I do?

Answer:

Low oral bioavailability is a significant and expected challenge for this compound derivatives due to their chemical nature as peptide-nucleoside antibiotics. The clinically approved siderophore-cephalosporin conjugate, cefiderocol, for instance, has no oral absorption and is administered intravenously[1][2][3]. Several factors contribute to this poor oral absorption:

  • Large Molecular Size and Polarity: this compound derivatives are large molecules with multiple polar functional groups, which hinder their passive diffusion across the intestinal epithelium.

  • Enzymatic Degradation: The peptide backbone of the siderophore moiety is susceptible to degradation by proteases in the gastrointestinal (GI) tract.

  • Low Permeability: The complex structure of this compound limits its ability to effectively cross the lipid membranes of intestinal cells.

Troubleshooting Strategies:

  • Chemical Modifications (Prodrug Approach):

    • Masking Polar Groups: Temporarily mask polar functional groups with lipophilic moieties to increase passive diffusion. These promoieties should be designed to be cleaved by intestinal or systemic enzymes to release the active this compound derivative. Ester prodrugs have been successfully used to improve the oral bioavailability of β-lactam antibiotics[4].

    • Targeting Transporters: Conjugate the this compound derivative to ligands that are recognized by nutrient transporters in the gut, such as peptide transporters (PEPT1) or bile acid transporters. This "Trojan horse" approach at the intestinal level can facilitate active transport across the epithelium.

  • Formulation Strategies:

    • Encapsulation: Formulate the this compound derivative in protective carrier systems like lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers) or polymeric nanoparticles. These systems can protect the drug from enzymatic degradation and enhance its uptake by the intestinal mucosa.

    • Permeation Enhancers: Co-administer the this compound derivative with permeation enhancers, which are compounds that reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport.

    • Enzyme Inhibitors: Co-formulate with protease inhibitors to reduce the degradation of the peptide portion of the this compound derivative in the GI tract.

Issue 2: Poor Serum Stability of this compound Derivatives

Question: My this compound derivative degrades rapidly when incubated in serum. How can I improve its stability for in vivo studies?

Answer:

The peptide component of this compound derivatives makes them susceptible to degradation by proteases present in serum. Improving serum stability is crucial for maintaining therapeutic concentrations in the bloodstream.

Troubleshooting Strategies:

  • Structural Modifications:

    • Incorporate Non-natural Amino Acids: Replace standard L-amino acids in the peptide backbone with D-amino acids or other non-proteinogenic amino acids. This can make the peptide less recognizable to proteases.

    • Modify Cleavage Sites: Identify the primary protease cleavage sites and modify the adjacent amino acids to hinder enzyme binding.

    • Cyclization: Cyclizing the peptide portion can increase its conformational rigidity and reduce its susceptibility to proteases.

  • PEGylation:

    • Covalently attach polyethylene glycol (PEG) chains to the this compound derivative. PEGylation can shield the molecule from proteases and increase its hydrodynamic radius, reducing renal clearance and extending its circulation half-life.

Issue 3: Inconsistent In Vivo Efficacy Results

Question: I'm observing high variability in the results of my in vivo efficacy studies with this compound derivatives. What could be the cause and how can I improve consistency?

Answer:

Inconsistent in vivo efficacy can stem from several factors related to the compound's properties and the experimental design.

Troubleshooting Strategies:

  • Route of Administration:

    • Given the challenges with oral bioavailability, consider parenteral routes of administration (e.g., intravenous, subcutaneous, or intraperitoneal) for initial in vivo efficacy studies to ensure systemic exposure. This compound has shown efficacy in mouse models of infection when administered parenterally.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Conduct a thorough pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your derivative. This will help you design a dosing regimen that maintains the drug concentration above the minimum inhibitory concentration (MIC) at the site of infection for a sufficient duration.

  • Animal Model and Infection Site:

    • Ensure your animal model and the site of infection are appropriate for the pathogen being studied. The iron concentration at the infection site can influence the activity of siderophore-antibiotics.

Quantitative Data on this compound Derivatives

Currently, there is limited publicly available quantitative data on the oral bioavailability of this compound derivatives. Most studies focus on their potent in vitro antibacterial activity. The table below summarizes the minimum inhibitory concentrations (MICs) for this compound δ2 against various pathogens, highlighting its potent in vitro efficacy.

OrganismMIC (µg/mL)Reference
Streptococcus pneumoniae0.01[5]
Escherichia coli0.005[5]
Methicillin-resistant Staphylococcus aureus (MRSA)0.1 - 0.8[5]
Vancomycin-resistant Enterococcus (VRE)0.2 - 1.6[5]

Note: The in vivo efficacy of this compound has been demonstrated in mouse models, but typically with parenteral administration.

Experimental Protocols

Serum Stability Assay

Objective: To determine the stability of an this compound derivative in the presence of serum proteases.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or water).

    • Thaw serum (e.g., human, mouse, or rat serum) on ice.

  • Incubation:

    • In a microcentrifuge tube, add the this compound derivative stock solution to pre-warmed serum to achieve the desired final concentration.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately add the aliquot to a tube containing a cold protein precipitation solvent (e.g., acetonitrile with an internal standard).

    • Vortex vigorously to precipitate the serum proteins.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Analyze the concentration of the remaining this compound derivative using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of the remaining compound against time.

    • Calculate the half-life (t½) of the compound in serum.

In Vivo Pharmacokinetic (PK) Study in Mice (Oral Gavage)

Objective: To determine the pharmacokinetic profile of an this compound derivative after oral administration.

Methodology:

  • Animal Model:

    • Use a suitable strain of mice (e.g., BALB/c or C57BL/6). Acclimate the animals for at least one week before the study.

  • Formulation Preparation:

    • Prepare a formulation of the this compound derivative suitable for oral gavage (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).

  • Dosing:

    • Fast the mice overnight before dosing.

    • Administer a single oral dose of the formulation to each mouse via gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%). To calculate oral bioavailability, a separate group of animals must be dosed intravenously.

LC-MS/MS Method for Quantification in Plasma

Objective: To develop a sensitive and specific method for quantifying an this compound derivative in plasma.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard to the plasma sample.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Use a suitable HPLC or UPLC system with a C18 reversed-phase column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the MS parameters (e.g., cone voltage, collision energy) for the specific this compound derivative and internal standard.

    • Set up multiple reaction monitoring (MRM) transitions for the parent and product ions of the analyte and internal standard for selective and sensitive quantification.

  • Calibration and Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound derivative spiked into blank plasma.

    • Quantify the concentration of the analyte in the study samples by interpolating from the calibration curve.

Visualizations

Albomycin_Transport_and_Bioavailability_Challenges cluster_oral_admin Oral Administration cluster_gitract Gastrointestinal Tract cluster_absorption Intestinal Absorption This compound This compound Derivative (Oral Formulation) Stomach Stomach (Acidic pH) This compound->Stomach Ingestion Intestine Intestine Stomach->Intestine Degradation Enzymatic Degradation (Proteases) Intestine->Degradation Epithelium Intestinal Epithelium Intestine->Epithelium Transit PoorPerm Poor Permeability (Size, Polarity) Epithelium->PoorPerm Bloodstream Systemic Circulation (Low Bioavailability) Epithelium->Bloodstream Limited Absorption

Caption: Challenges to the oral bioavailability of this compound derivatives.

Strategies_to_Enhance_Bioavailability cluster_chem_mod Chemical Modification Strategies cluster_formulation Formulation Strategies Start Low Oral Bioavailability of this compound Derivative Prodrug Prodrug Approach (e.g., Esterification) Start->Prodrug Increase Lipophilicity AA_Sub Amino Acid Substitution (e.g., D-amino acids) Start->AA_Sub Increase Serum Stability Encapsulation Nanoparticle Encapsulation (e.g., Liposomes, PLGA) Start->Encapsulation Protect from Degradation Enhancers Use of Permeation Enhancers & Enzyme Inhibitors Start->Enhancers Increase Permeability Result Improved Oral Bioavailability Prodrug->Result AA_Sub->Result Encapsulation->Result Enhancers->Result

Caption: Strategies to enhance the oral bioavailability of this compound derivatives.

Experimental_Workflow_PK_Study Start Start: In Vivo PK Study Dosing Dosing of Animal Model (e.g., Oral Gavage in Mice) Start->Dosing Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification of this compound Derivative Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) Analysis->PK_Analysis End End: Determine PK Profile PK_Analysis->End

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Troubleshooting low activity in synthetic Albomycin analogues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Albomycin Analogues

Welcome to the technical support center for synthetic this compound analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand the critical factors influencing the activity of these "Trojan horse" antibiotics.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound analogue shows significantly lower antibacterial activity than the natural product. What are the common reasons for this?

A1: Low activity in synthetic this compound analogues can stem from several factors related to its mechanism of action. The primary areas to investigate are:

  • Impaired Bacterial Uptake: The siderophore moiety is crucial for recognition and active transport into the bacterial cell. Modifications can disrupt binding to the outer membrane transporter (e.g., FhuA in E. coli).[1]

  • Inefficient Intracellular Cleavage: The linker connecting the siderophore to the antibiotic "warhead" must be efficiently cleaved by intracellular peptidases (like PepN in E. coli) to release the active inhibitor.[1][2] Alterations to the serine linker can hinder this process.

  • Reduced Target Engagement: The thionucleoside "warhead" (SB-217452) must effectively inhibit the target enzyme, seryl-tRNA synthetase (SerRS).[3][4] Changes to this part of the molecule can reduce its binding affinity.

  • Incorrect Stereochemistry or Core Structure: The specific stereochemistry of the thioheptose core and the presence of the sulfur atom in the ring are essential for biological activity. Replacing the sulfur with oxygen has been shown to abolish activity completely.[5]

  • Bacterial Resistance: The bacterial strain used may have mutations in the siderophore transport system (e.g., fhuA, fhuB, fhuC, or fhuD genes), preventing uptake of the analogue.

Q2: How does the iron concentration in my growth medium affect the activity of my this compound analogue?

A2: The antibacterial activity of this compound and its analogues is often significantly higher in iron-deficient media.[5] This is because bacteria upregulate their siderophore uptake systems, including the FhuA transporter, under low-iron conditions to scavenge for iron.[1] This increased expression of the transport machinery leads to more efficient uptake of the this compound analogue. When conducting antibacterial assays, it is crucial to use iron-depleted media to accurately assess the potential of your compound, as this condition more closely mimics the host environment.[5]

Q3: The antibiotic "warhead" of my analogue shows potent inhibition of purified seryl-tRNA synthetase (SerRS) in vitro, but the full conjugate is inactive against whole bacteria. What does this suggest?

A3: This is a classic "Trojan horse" delivery problem. Potent in vitro activity of the warhead combined with low whole-cell activity strongly suggests that the analogue is either not entering the bacterial cell or not being processed correctly once inside. The troubleshooting should focus on:

  • Cellular Uptake: The siderophore part of your analogue may not be recognized by the bacterial transport system.

  • Linker Cleavage: The linker may be resistant to cleavage by bacterial peptidases, meaning the active warhead is never released in the cytoplasm.[1][2]

Troubleshooting Guides

This section provides a logical workflow to diagnose the cause of low activity in your synthetic this compound analogues.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Activity of Synthetic Analogue check_warhead Is the isolated 'warhead' active in an in vitro SerRS assay? start->check_warhead check_uptake Is the analogue transported into the bacterial cell? check_warhead->check_uptake Yes cause_warhead Issue: Inactive Warhead - Incorrect stereochemistry - Modification reduces target binding check_warhead->cause_warhead No check_cleavage Is the linker cleaved intracellularly? check_uptake->check_cleavage Yes cause_uptake Issue: Impaired Uptake - Siderophore modification prevents  binding to FhuA/transporter check_uptake->cause_uptake No cause_cleavage Issue: Inefficient Cleavage - Linker modification prevents  peptidase activity check_cleavage->cause_cleavage No AlbomycinMechanism cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound Analogue FhuA FhuA Transporter This compound->FhuA FhuD_this compound FhuD-Analogue Complex FhuBC FhuBC Transporter FhuD_this compound->FhuBC Cleavage Peptidase (PepN) Cleavage Warhead Active Warhead (SB-217452) Cleavage->Warhead releases SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS binds to & inhibits Inhibition Inhibition of Protein Synthesis SerRS->Inhibition OM Outer Membrane IM Inner Membrane FhuA->FhuD_this compound Transport FhuBC->Cleavage Transport

References

Refinement of purification methods to separate Albomycin congeners

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the refinement of purification methods to separate Albomycin congeners.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound congeners.

Q1: My this compound congeners (δ1, δ2, and ε) are co-eluting during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). How can I improve their separation?

A1: Co-elution is a common challenge due to the structural similarity of the congeners. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: A linear gradient of an organic solvent (like acetonitrile or methanol) in an aqueous buffer (e.g., ammonium acetate or ammonium formate) is often more effective than an isocratic elution.[1] A shallow gradient can improve the separation of closely related congeners.

    • pH Adjustment: The pH of the mobile phase can influence the retention of the congeners by altering their ionization state. Experiment with slight pH adjustments around the pKa of the molecules.

    • Ion-Pairing Agents: For complex separations, consider adding an ion-pairing agent like 1-pentanesulfonic acid to the mobile phase, which can improve the resolution of charged analytes on a C18 column.[2]

  • Select a Different Stationary Phase:

    • If a standard C18 column does not provide adequate separation, consider columns with different selectivities. A phenyl-hexyl or a polar-embedded C18 column might offer different interactions and improve resolution.

    • For analogs, a hydrophilic interaction liquid chromatography (HILIC) column, such as one with a polyHYDROXYETHYL Aspartamide stationary phase, has been used successfully.[3]

  • Adjust Flow Rate and Temperature:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

    • Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, potentially leading to better separation.

Q2: I am experiencing low recovery of Albomycins after purification. What are the potential causes and solutions?

A2: Low recovery can be due to several factors, from degradation to irreversible binding to the stationary phase.

  • Product Instability: this compound ε is known to be unstable in aqueous solutions and can convert to this compound δ1 over time.[4] To minimize degradation, process samples quickly and at low temperatures.

  • Non-Specific Binding: Albomycins can adsorb to surfaces. Using low-adsorption vials and minimizing transfer steps can help.

  • Suboptimal Elution in Solid-Phase Extraction (SPE): If you are using SPE for sample cleanup, ensure the elution solvent is strong enough to desorb the analytes completely from the sorbent. You may need to test different solvents or solvent mixtures.

  • Precipitation: Ensure that the sample remains soluble in the mobile phase. Sample pre-treatment to remove interfering substances that might cause precipitation is crucial.[5]

Q3: How can I effectively remove impurities from my crude this compound extract before HPLC?

A3: Solid-Phase Extraction (SPE) is a highly effective technique for sample cleanup and enrichment prior to HPLC analysis.

  • Choosing the Right Sorbent: For Albomycins, a reversed-phase sorbent like C18 or a polymeric sorbent is a good starting point.[6] These retain non-polar to moderately polar compounds while allowing salts and very polar impurities to pass through.

  • Method Development: A typical SPE workflow involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analytes of interest.[7] Each step needs to be optimized for your specific sample matrix.

  • Dispersive SPE (d-SPE): For samples with a complex matrix, d-SPE can be a rapid and efficient cleanup method.[6]

Q4: What are the key structural differences between this compound δ1, δ2, and ε that I should consider for purification?

A4: The primary differences are in the C4 substituent of the pyrimidine nucleoside.[8][9] These small structural changes affect their polarity and are the basis for their separation by chromatography.

  • This compound δ2: The major and most potent congener, featuring a N4-carbamoyl-3-methylcytosine moiety.[3]

  • This compound δ1: Has an N3-methyluracil instead of the N3-methylcytosine.[3]

  • This compound ε: Lacks the carbamoyl group present in this compound δ2.[3]

These differences in their functional groups lead to slight variations in their hydrophobicity and interaction with the stationary phase, which can be exploited for their separation.

Experimental Protocols

Below are detailed methodologies for key experiments in this compound congener purification.

Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup

This protocol outlines a general procedure for cleaning up a crude this compound extract using a C18 SPE cartridge.

  • Sample Pre-treatment:

    • Centrifuge the crude extract to remove cell debris and other particulates.

    • Dilute the supernatant with an equal volume of an appropriate buffer (e.g., 20 mM ammonium acetate, pH 5.0) to ensure proper binding to the SPE sorbent.[5]

  • SPE Cartridge Conditioning:

    • Pass 3-5 mL of methanol through the C18 cartridge to wet the sorbent.

    • Equilibrate the cartridge by passing 3-5 mL of the pre-treatment buffer through it. Do not let the sorbent run dry.[7]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3-5 mL of the pre-treatment buffer to remove salts and other polar impurities.

    • A second wash with a weak organic solvent mixture (e.g., 5% methanol in the pre-treatment buffer) can remove less polar impurities without eluting the Albomycins.

  • Elution:

    • Elute the this compound congeners with a small volume (e.g., 1-2 mL) of a suitable organic solvent, such as methanol or acetonitrile.

    • Collect the eluate for HPLC analysis.

Protocol 2: Reversed-Phase HPLC for this compound Congener Separation

This protocol describes a typical RP-HPLC method for separating this compound congeners.

  • Column: C18 column (e.g., Luna C18(2), 5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase A: Water with 0.1% formic acid or 20 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 5-10% B

    • 2-22 min: 10-15% B

    • 22-26 min: 15-95% B

    • 26-28 min: 95% B

    • This is an example gradient and should be optimized for your specific separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.[1]

  • Injection Volume: 10-20 µL of the cleaned-up sample from SPE.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Congeners

TechniquePrincipleAdvantagesDisadvantagesKey Considerations for this compound
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid and a liquid phase.Good for sample cleanup and concentration; high selectivity and recovery.Requires method development for each sample type.Use a C18 or polymeric sorbent for initial cleanup.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.[10]Gentle method, good for separating large molecules from small ones.Low resolution for molecules of similar size.Can be used for desalting and removing very small or very large impurities.[4]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[2]High resolution and efficiency; widely applicable.Can be complex to optimize; potential for irreversible binding.Gradient elution with a C18 column is a common starting point.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds.[3]Good for separating polar analytes that are not well-retained in RP-HPLC.Requires careful control of water content in the mobile phase.Can be effective for separating this compound analogs.[3]

Visualizations

Logical Workflow for this compound Purification

Albomycin_Purification_Workflow Fermentation Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation->Centrifugation Cell Removal CrudeExtract Crude Extract Centrifugation->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE Cleanup & Concentration CleanExtract Cleaned-up Extract SPE->CleanExtract HPLC Preparative/Analytical HPLC CleanExtract->HPLC Separation Fractions Isolated Congeners HPLC->Fractions Analysis Purity Analysis (LC-MS, etc.) Fractions->Analysis Verification

Caption: General workflow for the purification of this compound congeners.

Structural Differences of this compound Congeners

Albomycin_Congeners cluster_congeners Congener-Specific Moieties at C4 of Pyrimidine Core This compound Core Siderophore + Thionucleoside Backbone delta2 This compound δ2 (N4-carbamoyl-3-methylcytosine) Core->delta2 attachment delta1 This compound δ1 (N3-methyluracil) Core->delta1 attachment epsilon This compound ε (N3-methylcytosine) Core->epsilon attachment

Caption: Key structural variations among this compound congeners.

This compound's "Trojan Horse" Mechanism of Action

Trojan_Horse_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular AlbomycinFe This compound-Fe³⁺ Complex Transporter Fhu Transporter System AlbomycinFe->Transporter Recognition & Transport This compound This compound Transporter->this compound Peptidase Peptidase (PepN) This compound->Peptidase Cleavage Siderophore Siderophore Moiety Peptidase->Siderophore Antibiotic Antibiotic Moiety (SB-217452) Peptidase->Antibiotic SerRS Seryl-tRNA Synthetase (SerRS) Antibiotic->SerRS Inhibition Inhibition Inhibition of Protein Synthesis SerRS->Inhibition

Caption: "Trojan Horse" mechanism of this compound entry and action.

References

Overcoming poor solubility of Albomycin in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albomycin. The information focuses on overcoming challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What could be the reason?

A1: The most common reason for poor solubility of this compound in aqueous solutions is the form of the antibiotic you are using. This compound is a sideromycin, meaning it naturally exists as an iron complex. This iron-complexed form is highly soluble in water and is the bioactive form that utilizes the "Trojan horse" mechanism to enter bacteria.[1] If you are working with iron-free this compound, you will likely encounter significant solubility issues in aqueous buffers.

Q2: What is the difference in solubility between the iron-complexed and iron-free forms of this compound?

A2: There is a significant difference in aqueous solubility between the two forms. The iron complex is known to be highly soluble in water, which is crucial for its bioactivity.[1] In contrast, the iron-free form has poor aqueous solubility. For experimental work in aqueous systems, it is highly recommended to use the iron-complexed form.

Q3: How can I ensure I am working with the water-soluble, iron-complexed form of this compound?

A3: this compound is naturally produced by Streptomyces species as an iron complex.[1][2] If you have purified this compound and are unsure of its form, you can try to form the iron complex by adding a source of ferric iron (Fe³⁺). The formation of a reddish-brown color is indicative of the iron complex. For commercially sourced this compound, the product datasheet should specify whether it is the iron complex.

Q4: Can I use organic solvents to dissolve iron-free this compound?

Q5: Are there any formulation strategies to improve the solubility of this compound for in vivo studies?

A5: For in vivo applications, ensuring the bioavailability of this compound is key. Given the high aqueous solubility of the natural iron complex, this form is the most straightforward formulation for oral or injectable administration in aqueous vehicles. If working with a modified or synthetic analog of this compound that lacks the iron-chelating siderophore, formulation strategies for poorly soluble drugs would need to be considered. These could include:

  • Salt formation: If the analog has ionizable groups.

  • Co-solvents: Using a mixture of water and a biocompatible solvent.

  • Complexation: With agents like cyclodextrins.

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).

However, it is important to note that the siderophore-mediated uptake is crucial for this compound's potent antibacterial activity, so formulations should ideally preserve this "Trojan horse" mechanism.

Data Summary

Precise quantitative solubility data for this compound is not widely published. The following table provides a qualitative summary based on available literature.

Form of this compoundSolventSolubilityReference
Iron-Complexed this compoundAqueous Buffers (e.g., PBS, cell culture media)High[1]
Iron-Free this compoundAqueous BuffersPoorImplied from the high solubility of the iron complex
Iron-Free this compoundD₂O (for NMR studies)Sufficient for analysis[3]
Iron-Free this compoundOrganic Solvents (e.g., DMSO, Ethanol)Likely soluble, but requires empirical testingGeneral principle for poorly water-soluble compounds

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for in vitro Assays (e.g., MIC testing)

This protocol is a general guideline adapted from standard antibiotic susceptibility testing procedures and should be optimized for your specific experimental needs.

  • Objective: To prepare a sterile, aqueous stock solution of this compound for use in in vitro susceptibility testing.

  • Materials:

    • This compound (iron-complexed form) powder

    • Sterile, purified water or a suitable sterile buffer (e.g., Phosphate-Buffered Saline - PBS)

    • Sterile, conical tubes

    • Vortex mixer

    • Sterile syringe filters (0.22 µm pore size, ensure low protein binding if the buffer contains proteins)

    • Sterile, amber microcentrifuge tubes for aliquots

  • Procedure:

    • Weighing: Accurately weigh the required amount of iron-complexed this compound powder in a sterile conical tube. Perform this in a clean environment (e.g., a laminar flow hood).

    • Reconstitution: Add the appropriate volume of sterile water or buffer to the tube to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Dissolution: Vortex the tube thoroughly until the this compound powder is completely dissolved. The solution should be clear and have a reddish-brown color characteristic of the iron complex.

    • Sterilization (Optional): If the initial materials were not sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter. It is important to verify that the antibiotic does not bind to the filter material, which could reduce the final concentration.[4]

    • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

    • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term use, some antibiotic solutions can be stored at 4°C for a limited time, but stability should be confirmed. One study noted that this compound δ2 was stable in D₂O at 4°C for over a month.[3]

Visualizations

Albomycin_Solubility_Workflow cluster_start cluster_decision cluster_aqueous cluster_organic start This compound Powder is_iron_complex Is it the iron-complexed form? start->is_iron_complex dissolve_aqueous Dissolve in sterile water or buffer is_iron_complex->dissolve_aqueous Yes dissolve_dmso Dissolve in minimal 100% DMSO is_iron_complex->dissolve_dmso No / Poorly Soluble sterile_filter Sterile filter (0.22 µm) dissolve_aqueous->sterile_filter aliquot_store Aliquot and store at -20°C or below sterile_filter->aliquot_store ready_solution High-solubility Aqueous Solution aliquot_store->ready_solution dilute_aqueous Dilute into final aqueous medium dissolve_dmso->dilute_aqueous check_conc Ensure final DMSO concentration is low (<1%) dilute_aqueous->check_conc check_conc->ready_solution

Caption: Workflow for preparing this compound solutions.

Trojan_Horse_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) albomycin_fe This compound-Fe³⁺ Complex (Water Soluble) transporter Siderophore Transporter (e.g., FhuA in E. coli) albomycin_fe->transporter Binding hydrolysis Peptidase-mediated hydrolysis transporter->hydrolysis Active Transport siderophore Siderophore (Iron Carrier) hydrolysis->siderophore warhead Antibiotic 'Warhead' (Seryl-tRNA Synthetase Inhibitor) hydrolysis->warhead inhibition Inhibition of Protein Synthesis warhead->inhibition

Caption: "Trojan Horse" mechanism of this compound uptake.

References

Technical Support Center: Optimizing Albomycin Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing albomycin activity assays. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as a "Trojan horse" antibiotic.[1][2][3][4][5] It utilizes a siderophore moiety to bind to ferric hydroxamate transport systems on the bacterial cell surface, tricking the bacteria into actively transporting it into the cell.[1][5] Once inside, cellular peptidases cleave the this compound molecule, releasing a toxic thionucleoside warhead.[1][2] This active component then inhibits seryl-tRNA synthetase (SerRS), an essential enzyme for protein synthesis, ultimately leading to bacterial cell death.[1][2][4]

Q2: Against which types of bacteria is this compound effective?

A2: this compound exhibits potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][3] It has shown particular efficacy against Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1][6][7][8] It is also highly active against Enterobacteriaceae, with the exception of Proteus and Morganella species, which lack the necessary ferric hydroxamate transport system.[7][8]

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?

A3: this compound δ2, a major congener, has demonstrated very low MIC values. For instance, MICs as low as 5 ng/mL against Escherichia coli and 10 ng/mL against Streptococcus pneumoniae have been reported.[1][2][6][7]

Troubleshooting Guide

Problem 1: Higher than expected MIC values or apparent resistance.

  • Possible Cause 1: Iron concentration in the medium. The antibacterial activity of this compound can be significantly influenced by the iron content of the growth medium.[6] High iron concentrations can reduce the expression of the bacterial iron transport systems that this compound hijacks for entry.

    • Solution: Conduct assays in iron-deficient media to mimic physiological conditions and enhance this compound uptake.[6] Compare results from iron-rich and iron-deficient media to assess the impact of iron on your specific bacterial strain.

  • Possible Cause 2: Lack of a functional ferric hydroxamate transport system. Some bacteria, like Proteus and Morganella species, are intrinsically resistant to this compound because they lack the specific transporters (e.g., FhuA, FhuD, FhuB, FhuG, and FhuC) required for its uptake.[7][8][9]

    • Solution: Before conducting extensive assays, verify that your target bacterium possesses a functional ferric hydroxamate transport system. This can be done through genomic analysis or by testing susceptibility to other sideromycins.

  • Possible Cause 3: Spontaneous resistance. Bacteria can develop resistance to this compound.

    • Solution: If you observe resistant colonies, they can be isolated to study the resistance mechanism. Reduced fitness has been observed in this compound-resistant mutants, which is an important consideration for in vivo studies.[7][8]

Problem 2: Inconsistent results or poor reproducibility.

  • Possible Cause 1: this compound degradation. this compound's peptide bonds can be labile and susceptible to degradation by proteases.[2]

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -70°C.[10] Minimize the number of freeze-thaw cycles.

  • Possible Cause 2: Inaccurate quantification of this compound. The purity and concentration of the this compound stock solution are critical for accurate MIC determination.

    • Solution: While HPLC can be used for quantification, its detection limit may be higher than that of biological assays.[11] A highly sensitive biological assay using a known susceptible strain can be used to create a standard curve for more accurate quantification of this compound in solution.[11]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different this compound congeners against various bacterial strains.

This compound CongenerBacterial StrainMIC (ng/mL)Reference
This compound δ2Escherichia coli5[1][2][6][7]
This compound δ2Streptococcus pneumoniae10[1][2][6][7][9]
This compound δ1Streptococcus pneumoniae ATCC 49619-[6]
This compound δ2Streptococcus pneumoniae ATCC 49619-[6]
This compound δ1Neisseria gonorrhoeae ATCC 492263.9[6]
This compound δ2Staphylococcus aureus USA 300 NRS 384125[12]

Experimental Protocols

Key Experiment: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.

Materials:

  • This compound stock solution (prepare fresh)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • Bacterial culture in the logarithmic growth phase

  • Sterile diluent (e.g., saline or broth)

  • Incubator

  • Microplate reader (optional)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of this compound Dilutions:

    • Create a series of twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should span the expected MIC value.

  • Preparation of Bacterial Inoculum:

    • Grow the test bacterium in the appropriate broth until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted bacterial suspension in the growth medium so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10^5 CFU/mL in a volume of 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 100 µL.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the microtiter plates at the optimal temperature for the test bacterium (e.g., 37°C for E. coli and S. aureus, 25°C for Candida albicans) for 18-24 hours.[13]

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Alternatively, a viability indicator like resazurin can be added to each well after incubation. A color change from blue to pink indicates viable cells.[14] The MIC is the lowest concentration where the blue color is retained.

Visualizations

Albomycin_Mechanism_of_Action cluster_outside Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_inside Cytoplasm This compound This compound FhuA Ferric Hydroxamate Transporter (FhuA) This compound->FhuA Binds to transporter Albomycin_Inside This compound FhuA->Albomycin_Inside Active Transport Peptidases Peptidases Albomycin_Inside->Peptidases Cleavage Warhead Toxic Thionucleoside Warhead Peptidases->Warhead Releases SerRS Seryl-tRNA Synthetase (SerRS) Warhead->SerRS Inhibits Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: this compound's "Trojan Horse" Mechanism of Action.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading cluster_analysis Analysis A Prepare this compound Stock Solution C Create 2-fold Serial Dilutions of this compound in Broth A->C B Grow Bacterial Culture (Log Phase) D Adjust Bacterial Culture to 0.5 McFarland Standard B->D E Dilute Bacterial Suspension and Inoculate Wells C->E D->E F Incubate at Optimal Temperature (18-24h) E->F G Read Results (Visually, OD, or Resazurin Indicator) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for MIC Determination by Broth Microdilution.

References

Troubleshooting inconsistent MIC results for Albomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albomycin and encountering inconsistent Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Albomycins are a group of naturally occurring sideromycin antibiotics. They employ a "Trojan horse" strategy to enter bacterial cells. The siderophore component of this compound is recognized by and actively transported into the bacteria via its iron uptake systems. Once inside the cell, the antibiotic is cleaved, releasing its active warhead which inhibits seryl-tRNA synthetase, an essential enzyme for protein synthesis, ultimately leading to bacterial cell death.[1]

Q2: Why are my this compound MIC results variable?

A2: Inconsistent MIC results for this compound can stem from several factors. Due to its unique mode of action, the concentration of iron in the testing medium is a critical factor that can significantly influence the MIC values.[2] Other common sources of variability in MIC testing include inoculum size, viability of the bacterial culture, improper preparation of antibiotic dilutions, and the inherent stability of the this compound analog being tested.

Q3: Which factors should I control most carefully in my this compound MIC experiments?

A3: The most critical factor to control is the iron concentration in your growth medium. Beyond that, ensure you are using a standardized inoculum, high-quality, fresh reagents, and are following a validated and consistent protocol. Adherence to established guidelines for MIC testing, such as those from the Clinical and Laboratory Standards Institute (CLSI), is highly recommended.[3][4][5][6]

Q4: Are there established Quality Control (QC) ranges for this compound?

A4: As of now, there are no officially published QC ranges for this compound from regulatory bodies like CLSI. For investigational compounds like this compound, it is recommended to use standard QC strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Streptococcus pneumoniae ATCC® 49619™, and Haemophilus influenzae ATCC® 49247™) and establish internal, laboratory-specific QC ranges.[7] This will help ensure the consistency and reproducibility of your results over time.

Q5: How should I prepare and store this compound for MIC testing?

A5: this compound δ2 has been shown to be relatively stable, remaining unchanged in D2O at 4°C for over a month.[2] However, other analogs like this compound ε are less stable.[2] It is recommended to prepare fresh stock solutions of this compound for each experiment. If storage is necessary, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The stability of the specific this compound analog in your chosen testing medium and conditions should be validated internally.

Troubleshooting Guide for Inconsistent this compound MIC Results

Problem Potential Cause Recommended Solution
Higher than expected MIC values High iron content in the medium is competitively inhibiting this compound uptake.Use iron-depleted or iron-chelated media to enhance this compound's activity. Prepare media using high-purity water and glassware that has been acid-washed to remove trace metals.
Bacterial inoculum is too high.Prepare a standardized inoculum according to CLSI guidelines (typically ~5 x 10^5 CFU/mL). Verify the inoculum concentration by plating serial dilutions.[4]
Degraded this compound stock solution.Prepare fresh stock solutions for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
Lower than expected MIC values Low iron content in the medium is enhancing this compound's activity beyond the expected range.While low iron enhances activity, ensure the medium can still support robust bacterial growth in the control wells.
Bacterial inoculum is too low.Prepare a standardized inoculum as per CLSI guidelines and verify the concentration.[4]
Inconsistent results between experiments Variation in media preparation, especially iron content.Use a consistent source of media and prepare it in the same way for each experiment. Consider preparing a large batch of iron-depleted medium for use across multiple experiments.
Variation in inoculum preparation.Strictly adhere to a standardized protocol for preparing the bacterial inoculum to the correct density.
Contamination of bacterial cultures or reagents.Use aseptic techniques throughout the experimental setup. Regularly check the purity of your bacterial cultures.
No bacterial growth in control wells The medium is not suitable for the growth of the test organism.Ensure the chosen medium supports the growth of your bacterial strain. You may need to supplement the medium with necessary nutrients.
Inoculum is not viable.Use a fresh, actively growing bacterial culture to prepare the inoculum.
Growth in all wells, including high this compound concentrations The bacterial strain is resistant to this compound.Confirm the identity and expected susceptibility of your bacterial strain. If the strain is expected to be susceptible, investigate potential mutations in the iron uptake pathways or the seryl-tRNA synthetase gene.
Inactivation of this compound by components in the medium.Investigate potential interactions between this compound and your specific medium components.

Experimental Protocols

Protocol for Broth Microdilution MIC Testing of this compound

This protocol is based on CLSI guidelines for broth microdilution testing and has been adapted to account for the iron-dependent activity of this compound.

1. Media Preparation:

  • Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (CA-MHB):

    • Prepare CA-MHB according to the manufacturer's instructions using high-purity, deionized water.

    • To deplete iron, treat the medium with an iron chelator like 2,2'-bipyridine or by passing it through a Chelex 100 resin column.[8]

    • Alternatively, prepare an iron-deficient minimal medium.

  • Iron-Rich CA-MHB (for comparative studies):

    • Prepare CA-MHB as above.

    • Supplement with a sterile solution of FeCl3 to a final concentration of 10-100 µM.

2. This compound Stock Solution Preparation:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Prepare fresh on the day of the experiment or store in single-use aliquots at -80°C.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

  • Inoculate a tube of sterile saline or growth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Within 15 minutes, dilute this suspension in the appropriate test medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Microtiter Plate Preparation:

  • Perform serial two-fold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Include a positive control well (no this compound) and a negative control well (no bacteria).

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.

5. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quantitative Data

Table 1: Reported MIC Values for this compound Analogs against Various Bacterial Strains.

This compound AnalogBacterial StrainMedium ConditionsMIC (µg/mL)
This compound δ2Escherichia coliNot specified0.005[1][2]
This compound δ2Streptococcus pneumoniaeNot specified0.01[1][2]
This compound δ1Streptococcus pneumoniae ATCC 49619Not specified0.015
This compound δ2Streptococcus pneumoniae ATCC 49619Not specified0.015
This compound δ2Staphylococcus aureus USA300Not specified0.125[2]
This compound δ2Bacillus subtilis ATCC 6633Not specified0.5[2]
This compound δ2Streptococcus pneumoniae (clinical isolate S15)Iron-rich> 8
This compound δ2Streptococcus pneumoniae (clinical isolate S15)Iron-deficient0.008
This compound δ2Streptococcus pneumoniae (clinical isolate S29)Iron-rich2
This compound δ2Streptococcus pneumoniae (clinical isolate S29)Iron-deficient0.008

Visualizations

Albomycin_Pathway cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inside Cytoplasm This compound This compound-Fe³⁺ Complex Receptor Siderophore Receptor (e.g., FhuA) This compound->Receptor Binding Transport ABC Transporter Receptor->Transport Transport Cleavage Peptidase Cleavage Transport->Cleavage Internalization Warhead Active Warhead (Seryl-tRNA Synthetase Inhibitor) Cleavage->Warhead SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition Protein_Synth Protein Synthesis SerRS->Protein_Synth Catalyzes Inhibition->Protein_Synth Blocked

Caption: this compound's "Trojan Horse" mechanism of action.

Troubleshooting_Workflow Start Inconsistent MIC Results Check_Media Review Media Preparation (Iron Content) Start->Check_Media Check_Inoculum Verify Inoculum Density Check_Media->Check_Inoculum No Iron_Issue High/Variable Iron Content? Check_Media->Iron_Issue Yes Check_this compound Assess this compound Stock Check_Inoculum->Check_this compound No Inoculum_Issue Incorrect Density? Check_Inoculum->Inoculum_Issue Yes Check_Controls Examine Controls (Growth & Sterility) Check_this compound->Check_Controls No Albomycin_Issue Degraded/Incorrect Concentration? Check_this compound->Albomycin_Issue Yes Control_Issue Controls Failed? Check_Controls->Control_Issue Yes End Consistent MIC Results Check_Controls->End No/Resolved Fix_Media Use Iron-Depleted Medium Standardize Protocol Iron_Issue->Fix_Media Fix_Inoculum Standardize to 0.5 McFarland and Dilute Correctly Inoculum_Issue->Fix_Inoculum Fix_this compound Prepare Fresh Stock Solution Albomycin_Issue->Fix_this compound Fix_Contamination Check for Contamination Use Aseptic Technique Control_Issue->Fix_Contamination Fix_Media->End Fix_Inoculum->End Fix_this compound->End Fix_Contamination->End

References

Methods to increase the expression of Albomycin resistance genes for study

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the expression of Albomycin resistance genes for study.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the expression levels of this compound resistance genes in a heterologous host like E. coli?

A1: The main factors include the choice of promoter, the plasmid copy number, codon usage of the resistance gene, and the selection of an appropriate host strain. Optimizing these elements is crucial for achieving high-level expression.[1][2][3][4]

Q2: I am observing very low or no expression of my this compound resistance gene. What are the initial troubleshooting steps?

A2: First, verify the integrity of your expression construct by sequencing to ensure the gene is in-frame and free of mutations.[4] Next, confirm that you are using the correct antibiotic selection for your plasmid. Perform a time-course expression experiment and analyze samples by SDS-PAGE to determine the optimal induction time.[4][5] If expression is still low, consider optimizing the induction conditions (e.g., inducer concentration, temperature) or switching to a stronger promoter.[5][6]

Q3: How does plasmid copy number affect the expression of my resistance gene?

A3: Generally, a higher plasmid copy number leads to a higher gene dosage and can increase protein expression.[7][8] However, very high copy numbers can also impose a metabolic burden on the host cells, potentially leading to reduced growth and lower overall protein yield.[8][9] For toxic proteins, a lower copy number plasmid may be preferable to maintain cell viability.[6][10]

Q4: What is codon optimization and why is it important for expressing this compound resistance genes?

A4: Codon optimization is the process of altering the codons in a gene's sequence to match the preferred codons of the expression host, without changing the amino acid sequence of the protein.[11][12][13] Different organisms have different codon biases. If the this compound resistance gene, which originates from an organism like Streptomyces, contains codons that are rare in E. coli, translation can be inefficient, leading to truncated or misfolded proteins and low expression levels.[4][14] Optimizing the codon usage for E. coli can significantly enhance expression.[11][15][16]

Q5: Which promoter systems are recommended for high-level expression of resistance genes?

A5: For strong, inducible expression in E. coli, the T7 promoter system (e.g., in pET vectors) is widely used and very effective.[1][2] Other strong promoters include the tac and trc promoters.[3] For tightly controlled expression, especially for potentially toxic proteins, inducible systems like the tetracycline-inducible (Tet) system or the araBAD promoter (PBAD) are excellent choices.[17][18][19]

Q6: Can the native promoter of the this compound resistance gene be used in E. coli?

A6: It is generally not recommended. Promoters from gram-positive bacteria like Streptomyces are often poorly recognized by the E. coli RNA polymerase. For robust expression, it is best to clone the coding sequence of the resistance gene under the control of a strong, well-characterized E. coli promoter.

Troubleshooting Guides

Problem 1: Low or No Protein Expression
Possible Cause Troubleshooting Step Rationale
Incorrect Plasmid Construct Sequence verify your plasmid to ensure the resistance gene is in the correct open reading frame and there are no mutations.[4]Errors during PCR or cloning can introduce mutations or frameshifts, preventing proper translation.
Inefficient Promoter Subclone the gene into a vector with a stronger, inducible promoter such as a T7 or tac promoter.[1][20]The promoter is a key determinant of transcription levels. A weak promoter will result in low mRNA and protein levels.
Rare Codons Analyze the codon usage of your gene using online tools. If many rare codons are present, re-synthesize the gene with optimized codons for your expression host.[4][11][16]A high frequency of rare codons can stall translation and lead to truncated or misfolded proteins.[4]
Suboptimal Induction Conditions Perform a time-course experiment (e.g., 1-6 hours post-induction) and test a range of inducer concentrations (e.g., 0.1-1.0 mM IPTG for lac-based promoters).[5][6]The optimal induction time and inducer concentration can vary significantly between proteins.
Protein Degradation Perform a Western blot on cell lysates to detect smaller, degraded protein fragments. Use a protease inhibitor cocktail during protein extraction.The expressed protein may be unstable in the host cell and rapidly degraded by cellular proteases.
Problem 2: Protein is Expressed but Insoluble (Inclusion Bodies)
Possible Cause Troubleshooting Step Rationale
High Expression Rate Lower the induction temperature (e.g., 18-25°C) and induce for a longer period (e.g., overnight).[5][6]Lower temperatures slow down protein synthesis, which can promote proper folding and reduce aggregation.[6]
High Inducer Concentration Reduce the concentration of the inducer (e.g., use 0.1 mM IPTG instead of 1 mM).A lower induction level can decrease the rate of protein synthesis, giving the protein more time to fold correctly.[5]
Incorrect Host Strain Use a host strain designed to enhance disulfide bond formation (e.g., SHuffle® Express) if your protein requires them, or a strain that co-expresses chaperones (e.g., GroEL/ES).Chaperones can assist in the proper folding of difficult-to-express proteins.
Protein Toxicity Switch to a lower copy number plasmid or a more tightly regulated promoter system (e.g., pBAD).[6][10]High levels of a toxic protein can stress the cell, leading to misfolding and aggregation.

Quantitative Data Summary

Table 1: Comparison of Common Inducible Promoters in E. coli

Promoter SystemInducerBasal ExpressionInduced Expression LevelReference
T7 IPTGLow to moderate (can be "leaky")Very High[1][2]
tac IPTGLowHigh[3]
trc IPTGLowHigh[3]
araBAD (PBAD) L-ArabinoseVery LowHigh (Tightly Regulated)[1]
nirB Anaerobic conditionsVery LowHigh[21]
Tet-On Tetracycline/DoxycyclineVery LowHigh (Tunable)[17][18]

Table 2: Effect of Plasmid Copy Number on Gene Expression

Plasmid Origin of ReplicationCopy Number per CellTypical Use CasePotential OutcomeReference
pUC 500-700High-level protein expressionCan cause metabolic burden or protein insolubility[2]
pBR322 15-20Moderate protein expressionBalanced expression and cell viability[2]
p15A 10-12Co-expression with pBR322-based plasmidsStable co-expression of multiple genes[2]
pSC101 ~5Expression of toxic proteins, stable expressionLower yield but better for toxic or difficult proteins[2]

Experimental Protocols

Protocol 1: Time-Course Optimization of Protein Expression
  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain harboring the this compound resistance gene construct. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.7 (mid-log phase).

  • Pre-induction Sample: Remove a 1 mL aliquot of the culture. This will serve as your uninduced control. Centrifuge, discard the supernatant, and store the cell pellet at -20°C.

  • Induction: Add your inducer (e.g., IPTG to a final concentration of 1 mM) to the remaining culture.

  • Post-induction Sampling: Remove 1 mL aliquots at various time points after induction (e.g., 1, 2, 3, 4, and 6 hours). Process and store the cell pellets as in step 4.

  • Analysis: Resuspend all cell pellets in SDS-PAGE loading buffer, normalized by OD600. Lyse the cells by boiling for 5-10 minutes. Analyze the samples by SDS-PAGE and Coomassie staining to identify the time point with the highest level of soluble protein expression.

Protocol 2: Codon Usage Analysis
  • Obtain Sequence: Get the nucleotide sequence of the this compound resistance gene's coding region.

  • Use Online Tools: Utilize web-based tools such as the GenScript Rare Codon Analysis Tool or the Integrated DNA Technologies (IDT) Codon Optimization Tool.

  • Input Data: Paste your nucleotide sequence into the tool and select your target expression organism (e.g., Escherichia coli K-12).

  • Analyze Results: The tool will provide a report detailing the frequency of each codon in your sequence compared to the host's usage. It will highlight rare codons and often provides a Codon Adaptation Index (CAI). A CAI value closer to 1.0 indicates better adaptation to the host.

  • Optimize (if necessary): If the analysis reveals a high percentage of rare codons (typically >15-20%) or a low CAI, consider using the tool's optimization feature to generate a new, codon-optimized sequence for gene synthesis.

Visualizations

experimental_workflow cluster_prep Plasmid Construction & Verification cluster_expression Expression & Analysis cluster_troubleshooting Troubleshooting Clone Clone this compound Resistance Gene into Expression Vector Sequence Sequence Verify Construct Clone->Sequence Transform Transform into Expression Host Sequence->Transform Grow Grow Culture to Mid-Log Phase (OD600 0.5-0.7) Transform->Grow Induce Induce Protein Expression Grow->Induce Harvest Harvest Cells & Lyse Induce->Harvest Analyze Analyze by SDS-PAGE Harvest->Analyze IsExpressionHigh High Expression? Analyze->IsExpressionHigh OptimizeCodons Optimize Codons IsExpressionHigh->OptimizeCodons No Proceed Proceed with Study IsExpressionHigh->Proceed Yes IsInclusionBodies Inclusion Bodies? OptimizeInduction Optimize Induction (Temp, [Inducer]) IsInclusionBodies->OptimizeInduction Yes IsInclusionBodies->Proceed No All good! ChangePromoter Change Promoter/Vector OptimizeCodons->ChangePromoter ChangePromoter->IsExpressionHigh OptimizeInduction->IsExpressionHigh Proceed->IsInclusionBodies

Caption: Workflow for expressing and troubleshooting this compound resistance genes.

troubleshooting_logic Start Start: Low/No Protein Expression CheckDNA 1. Sequence Verify Plasmid Start->CheckDNA Decision1 Sequence OK? CheckDNA->Decision1 CheckRNA 2. Perform RT-qPCR to Check mRNA Levels Decision2 mRNA Present? CheckRNA->Decision2 CheckCodons 3. Analyze Codon Usage Decision3 Codons Optimized? CheckCodons->Decision3 CheckInduction 4. Optimize Induction Conditions (Temp, [Inducer], Time) Decision4 Expression Improved? CheckInduction->Decision4 CheckSolubility 5. Check Soluble vs. Insoluble Fractions Decision5 Protein Soluble? CheckSolubility->Decision5 CheckProteolysis 6. Run Western Blot for Degradation Products Success Successful Expression CheckProteolysis->Success No Degradation Action5 Use Protease Inhibitors CheckProteolysis->Action5 Degradation Present Decision1->CheckRNA Yes Action1 Re-clone Gene Decision1->Action1 No Decision2->CheckCodons Yes Action2 Use Stronger Promoter Decision2->Action2 No Decision3->CheckInduction Yes Action3 Synthesize Optimized Gene Decision3->Action3 No Decision4->CheckInduction No, iterate Decision4->CheckSolubility Yes Decision5->CheckProteolysis Yes Action4 Use Chaperones/ Lower Temp Decision5->Action4 No Action1->CheckDNA Action2->CheckRNA Action3->CheckCodons Action4->CheckSolubility Action5->Success

Caption: Logical troubleshooting flow for low protein expression issues.

References

Technical Support Center: Optimizing the Pummerer Reaction in Albomycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the Pummerer reaction, a critical step in the total synthesis of Albomycin.

Troubleshooting Guide

Low yield or reaction failure in the Pummerer reaction step of this compound synthesis can be attributed to several factors. This guide provides a structured approach to identifying and resolving common issues.

Issue Potential Cause Recommended Solution Relevant Data/Observations
Low or No Product Formation Inadequate Activation of Sulfoxide The choice and amount of activator are critical. Acetic anhydride (Ac₂O) is commonly used, but for complex substrates, a more reactive activator like trifluoroacetic anhydride (TFAA) may be necessary.[1] Ensure the activator is fresh and used in sufficient excess.While specific yields for this compound synthesis are proprietary, generally, increasing the equivalents of a more potent activator like TFAA can significantly improve conversion. Monitor reaction progress by TLC or LC-MS to determine optimal activator concentration.
Incorrect Base Selection The use of nucleophilic bases, such as triethylamine (Et₃N), can lead to the formation of unwanted adducts and significantly reduce the yield of the desired product.In the total synthesis of albomycins, it was observed that Et₃N is not suitable for the Pummerer reaction as it can act as a nucleophile, forming a triethylammonium adduct. The use of a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge is recommended.
Low Reaction Temperature The Pummerer reaction often requires elevated temperatures to proceed at a reasonable rate.While some variations of the Pummerer reaction can be conducted at lower temperatures with the use of Lewis acids, the classical setup often requires heating.[1] Optimization of the reaction temperature (e.g., starting from room temperature and gradually increasing to 40-60 °C) should be performed while monitoring the reaction.
Formation of Multiple Byproducts Side Reactions of the Thionium Ion Intermediate The highly reactive thionium ion intermediate can be trapped by various nucleophiles present in the reaction mixture, leading to a range of byproducts.Common side reactions include elimination to form vinyl sulfides or reaction with trace amounts of water.[2] Ensuring an anhydrous reaction setup and using a non-nucleophilic solvent can minimize these side reactions.
Pummerer Fragmentation Under certain conditions, fragmentation of the molecule can occur instead of the desired rearrangement.This is more likely with substrates that can form stable carbocations upon fragmentation.[1] Careful selection of the activator and reaction conditions can help to suppress this pathway.
Poor Stereoselectivity Reaction Mechanism Pathway The stereochemical outcome of the Pummerer reaction can be influenced by whether the reaction proceeds through an ylide or an E2 elimination pathway.The choice of activator and the presence of additives can influence the stereoselectivity. For reactions where stereochemistry is critical, a thorough investigation of different activators and the addition of Lewis acids or other additives may be necessary to favor the desired diastereomer.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Pummerer reaction in the synthesis of this compound?

A1: In the total synthesis of this compound, the Pummerer reaction is a key step for the introduction of the nucleobase onto the 4'-thioribose core.[4] This reaction facilitates the formation of a crucial C-N bond, constructing the core structure of the thionucleoside antibiotic.

Q2: Which activator should I choose for the Pummerer reaction in this compound synthesis, acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA)?

A2: While both are common activators for the Pummerer reaction, TFAA is generally more reactive than Ac₂O.[1] For a complex substrate like the precursor in this compound synthesis, TFAA may lead to higher efficiency and shorter reaction times. However, it is also more aggressive and may lead to side reactions if not used carefully. It is advisable to start with Ac₂O and, if the reaction is sluggish, switch to TFAA or a mixture of the two.

Q3: The Lin et al. synthesis of this compound mentions that triethylamine (Et₃N) is unsuitable. What is the chemical reason for this?

A3: Triethylamine is a nucleophilic amine. In the Pummerer reaction, a highly electrophilic thionium ion intermediate is formed. Triethylamine can act as a nucleophile and attack this intermediate, forming a stable triethylammonium adduct. This side reaction consumes the intermediate that should react with the nucleobase, thus significantly lowering the yield of the desired this compound precursor.

Q4: Can I use other bases instead of the one mentioned in the literature?

A4: Yes, but it is crucial to use a non-nucleophilic, sterically hindered base. The purpose of the base is to neutralize the acid generated during the reaction without interfering with the key reactive intermediates. Good alternatives to problematic bases like triethylamine include 2,6-lutidine, diisopropylethylamine (DIPEA), or proton sponge.

Q5: At what temperature should I run the Pummerer reaction for this compound synthesis?

A5: The optimal temperature can vary depending on the specific substrate and reagents used. It is generally recommended to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase it while monitoring the reaction's progress by TLC or LC-MS. For many Pummerer reactions, temperatures in the range of 40-80 °C are effective.[5]

Q6: What are some common byproducts I might observe, and how can I minimize them?

A6: Common byproducts in Pummerer reactions include vinyl sulfides (from elimination), products from reaction with trace water, and adducts from reaction with nucleophilic bases (if used). To minimize these, ensure your reaction is performed under strictly anhydrous conditions, use a non-nucleophilic base, and optimize the reaction temperature and time to favor the desired product formation.

Experimental Protocols

While the exact, detailed experimental protocol from a specific publication should be followed, a general procedure for a Pummerer reaction in the context of nucleoside synthesis is provided below. This should be adapted based on the specific substrate and desired product in the this compound synthesis.

General Protocol for Pummerer Reaction in Nucleoside Synthesis:

  • Preparation: The sulfoxide precursor of the 4'-thioribose derivative is dried under high vacuum for several hours to ensure it is anhydrous. All glassware should be flame-dried or oven-dried before use.

  • Reaction Setup: The dried sulfoxide is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: The silylated nucleobase (e.g., persilylated uracil) is added to the solution. Subsequently, a non-nucleophilic base (e.g., 2,6-lutidine) is added.

  • Activation: The reaction mixture is cooled to the desired starting temperature (e.g., 0 °C). The activating agent (e.g., trifluoroacetic anhydride) is then added dropwise.

  • Reaction Monitoring: The reaction is allowed to warm to the optimized temperature and stirred for the required time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-acyloxy thioether product.

Visualizations

Pummerer Reaction Mechanism

Pummerer_Mechanism cluster_activation Activation cluster_elimination Elimination cluster_nucleophilic_attack Nucleophilic Attack sulfoxide Alkyl Sulfoxide (R-S(O)-CH₂R') activated_sulfoxide Acyloxysulfonium Ion sulfoxide->activated_sulfoxide Acylation activator Activator (e.g., Ac₂O) thionium Thionium Ion (R-S=CHR')⁺ activated_sulfoxide->thionium Elimination (Base-assisted) product α-Acyloxy Thioether (Product) thionium->product Nucleophilic Attack base Base nucleophile Nucleophile (e.g., Nucleobase)

Caption: General mechanism of the Pummerer reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield in Pummerer Reaction check_reagents Check Reagent Quality & Stoichiometry (Activator, Base, Substrate) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions analyze_byproducts Analyze Byproducts by LC-MS/NMR start->analyze_byproducts activator Increase Activator Equivalents or Switch to a More Reactive One (e.g., TFAA) check_reagents->activator base Switch to Non-nucleophilic Base (e.g., 2,6-Lutidine) check_reagents->base anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous temperature Optimize Temperature (e.g., Incremental Increase) check_conditions->temperature concentration Adjust Concentration check_conditions->concentration elimination Indication of Elimination Side Reaction analyze_byproducts->elimination adduct Identification of Base-Adduct analyze_byproducts->adduct end_node Improved Yield activator->end_node base->end_node anhydrous->end_node temperature->end_node concentration->end_node elimination->anhydrous Solution adduct->base Solution

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

A Comparative Analysis of Albomycin and Penicillin Efficacy Against Streoptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Albomycin and penicillin against Streoptococcus pneumoniae, a leading cause of pneumonia, meningitis, and other invasive diseases. As penicillin resistance in S. pneumoniae continues to be a significant clinical challenge, this document aims to provide an objective analysis of this compound as a potential therapeutic alternative, supported by available experimental data.

Executive Summary

This compound, a sideromycin antibiotic, demonstrates potent activity against Streptococcus pneumoniae, including strains that have developed resistance to penicillin. Its unique "Trojan horse" mechanism of action, which co-opts bacterial iron uptake systems to gain cell entry, allows it to bypass common resistance pathways that affect beta-lactam antibiotics like penicillin. In contrast, penicillin's efficacy is dependent on its ability to inhibit cell wall synthesis, a mechanism that has been compromised by alterations in penicillin-binding proteins (PBPs) in resistant strains. This guide presents a comparative overview of their mechanisms, in vitro activity, and in vivo efficacy.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data comparing the activity of this compound and penicillin against S. pneumoniae.

Antibiotic Reported Minimum Inhibitory Concentration (MIC) Notes
This compound 10 ng/mL[1][2][3][4][5]This remarkably low MIC highlights its high in vitro potency. Some studies report MICs as low as 5 ng/mL against other bacteria like E. coli[1][3][6].
Penicillin Susceptible: ≤2 µg/mL (non-meningitis); ≤0.06 µg/mL (meningitis)[7][8]MIC breakpoints for penicillin are dependent on the site of infection.
Intermediate: 4 µg/mL (non-meningitis); 0.12-1 µg/mL (meningitis)[7][8]
Resistant: ≥8 µg/mL (non-meningitis); ≥2 µg/mL (meningitis)[7][8]

Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) against Streptococcus pneumoniae.

Antibiotic Animal Model Dosage Outcome
This compound MouseSingle dose of 1 mg/kgSufficient to clear S. pneumoniae infections[9].
Penicillin --Data not available in the provided search results.

Table 2: In Vivo Efficacy Data.

Mechanisms of Action

The fundamental difference in the efficacy of this compound and penicillin against resistant S. pneumoniae lies in their distinct mechanisms of action and cellular uptake.

This compound: The "Trojan Horse" Approach

This compound belongs to the sideromycin class of antibiotics, which are composed of an iron-carrying molecule (a siderophore) linked to an antibiotic warhead.[6][9] This structure allows this compound to exploit the bacterium's own iron acquisition systems. S. pneumoniae actively transports this compound into the cell through its ferric hydroxamate transport system, mistaking it for an essential iron source.[1][2][9] Once inside, cellular peptidases cleave the antibiotic moiety, which then inhibits seryl-tRNA synthetase, an enzyme crucial for protein synthesis, ultimately leading to bacterial cell death.[1][6]

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell S. pneumoniae Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TransportSystem Ferric Hydroxamate Transport System This compound->TransportSystem Uptake Albomycin_Inside This compound TransportSystem->Albomycin_Inside Peptidases Peptidases Albomycin_Inside->Peptidases Cleavage Warhead Antibiotic Warhead Peptidases->Warhead SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibition ProteinSynthesis Protein Synthesis SerRS->ProteinSynthesis CellDeath Cell Death ProteinSynthesis->CellDeath Leads to

Figure 1: Mechanism of action of this compound against S. pneumoniae.
Penicillin: Inhibition of Cell Wall Synthesis

Penicillin is a member of the beta-lactam family of antibiotics.[10] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10][11][12] Peptidoglycan provides structural integrity to the bacterial cell wall.[10][13] By binding to and inactivating PBPs, penicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.[10] Resistance to penicillin in S. pneumoniae primarily arises from mutations in the genes encoding PBPs, which reduce their binding affinity for the antibiotic.[11][14]

Penicillin_Mechanism cluster_extracellular Extracellular Space cluster_cell S. pneumoniae Cell cluster_membrane Cell Wall Synthesis Site Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Inhibition Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan CellLysis Cell Lysis Peptidoglycan->CellLysis Disruption leads to

Figure 2: Mechanism of action of penicillin against S. pneumoniae.

Experimental Protocols

While specific, detailed protocols were not available in the provided search results, the following outlines generalized methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

A standardized microdilution or agar dilution method is typically employed to determine the MIC of an antibiotic against S. pneumoniae.

  • Bacterial Strain Preparation: A pure culture of the S. pneumoniae test strain is grown in an appropriate broth medium (e.g., Mueller-Hinton broth supplemented with blood) to a standardized turbidity, corresponding to a specific colony-forming unit (CFU)/mL.

  • Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic (this compound or penicillin) is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C in a CO2-enriched atmosphere for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare S. pneumoniae Inoculum C Inoculate Microtiter Plate A->C B Create Serial Dilutions of Antibiotic B->C D Incubate at 37°C C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Figure 3: Generalized workflow for MIC determination.
In Vivo Efficacy in a Murine Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. A common model for S. pneumoniae infection involves the following steps:

  • Animal Model: Female BALB/c mice are typically used.

  • Infection: Mice are infected intranasally or intraperitoneally with a lethal dose of a virulent S. pneumoniae strain.

  • Treatment: At a specified time post-infection, mice are treated with the antibiotic (e.g., a single dose of this compound) or a placebo control (e.g., saline).

  • Monitoring: Mice are monitored for survival over a period of several days.

  • Bacterial Load Determination (Optional): At specific time points, subgroups of mice may be euthanized, and their lungs, blood, or other tissues harvested to determine the bacterial load (CFU/g of tissue or mL of blood).

Conclusion

The available data strongly suggest that this compound is a highly potent antibiotic against Streptococcus pneumoniae, with in vitro activity significantly exceeding that of penicillin, particularly against resistant strains. Its unique mechanism of action, which circumvents the common beta-lactam resistance pathways, makes it a promising candidate for further investigation and development. While more extensive head-to-head in vivo comparative studies with penicillin are needed to fully elucidate its therapeutic potential, the existing evidence positions this compound as a valuable lead in the critical search for new treatments for drug-resistant pneumococcal infections.

References

Structure-Activity Relationship of Albomycin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Albomycins are a class of potent, naturally occurring antibiotics that employ a "Trojan horse" strategy to enter and kill bacterial cells. Their unique mechanism of action, which involves hijacking bacterial iron uptake systems to deliver a seryl-tRNA synthetase (SerRS) inhibitor, makes them a compelling scaffold for the development of novel antibacterial agents to combat drug-resistant pathogens. This guide provides a comparative analysis of the structure-activity relationships (SAR) of albomycin analogues, supported by experimental data and detailed methodologies.

Mechanism of Action: The Trojan Horse Strategy

Albomycins consist of two key moieties: a siderophore and an antibiotic warhead. The siderophore, a ferrichrome-type iron chelator, is recognized by bacterial ferric hydroxamate uptake systems (such as FhuA in E. coli), facilitating the active transport of the entire molecule across the bacterial cell membrane.[1][2] Once inside the cytoplasm, the this compound molecule is processed by cellular peptidases, releasing the active antibiotic component, a nucleoside analogue known as SB-217452.[3][4] This "warhead" is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for attaching the amino acid serine to its corresponding tRNA during protein synthesis.[3][4] By mimicking the seryl-adenylate intermediate, SB-217452 binds to the active site of SerRS, leading to the cessation of protein production and ultimately, bacterial cell death.[3][5]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm This compound This compound FhuA FhuA Transporter This compound->FhuA Uptake Albomycin_in This compound FhuA->Albomycin_in Peptidases Peptidases Albomycin_in->Peptidases Cleavage SB-217452 SB-217452 (Warhead) Peptidases->SB-217452 SerRS Seryl-tRNA Synthetase (SerRS) SB-217452->SerRS Inhibition Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Blocked

Figure 1. Mechanism of action of this compound, illustrating the "Trojan horse" delivery of the SerRS inhibitor.

Structure-Activity Relationship Data

The antibacterial potency of this compound analogues is highly dependent on their structural features. The following tables summarize the available quantitative data for natural congeners and key synthetic analogues.

Table 1: Antibacterial Activity (MIC, µg/mL) of Natural this compound Congeners
AnalogueModificationS. pneumoniae ATCC 49619S. aureus USA300 NRS384B. subtilis ATCC 6633E. coli BJ 5183N. gonorrhoeae ATCC 49226S. typhi
This compound δ₂ N4-carbamoyl-3-methylcytosine0.0160.1250.50.008>1>1
This compound δ₁ 3-methyluracil0.016110.0630.0039>1
This compound ε 3-methylcytosine>1>1>1>1>1>1

Data compiled from a 2018 study on the total synthesis and antimicrobial evaluation of natural albomycins.[6]

Table 2: Seryl-tRNA Synthetase Inhibition (IC₅₀) of the Active Warhead (SB-217452)
Enzyme SourceIC₅₀
Staphylococcus aureus SerRS~8 nM
Streptomyces sp. SerRS1 (housekeeping)~1-2 µM
Streptomyces sp. SerRS2 (resistance)Not significantly inhibited

Data from a 2009 study characterizing the two seryl-tRNA synthetases in the this compound-producing organism.[1][3]

Key SAR Insights from Synthetic Analogues:

While comprehensive quantitative data for a wide range of synthetic analogues is limited in the public domain, several key structural requirements for activity have been identified:

  • Thionucleoside Moiety: The sulfur atom in the thiofuranose ring is crucial for antibacterial activity. Replacement of the sulfur with an oxygen atom results in a complete loss of activity.[6]

  • Nucleobase Substituents: The modifications at the N3 and N4 positions of the cytosine base significantly influence potency. As seen with the natural congeners, the N4-carbamoyl group of this compound δ₂ is critical for broad and potent activity, particularly against Gram-positive bacteria.[2][7]

  • Nucleobase Isosteres: Replacement of the pyrimidine nucleobase with aryl-tetrazole isosteres resulted in compounds that were potent inhibitors of the target enzyme in vitro but lacked whole-cell antibacterial activity, indicating that the natural nucleobase is important for cellular uptake.

  • Siderophore: The siderophore moiety is essential for the "Trojan horse" mechanism. Modifications to the siderophore can impact the efficiency of bacterial uptake.

Experimental Workflow for SAR Studies

The development and evaluation of novel this compound analogues typically follow a structured workflow, from chemical synthesis to biological characterization.

Experimental Workflow Start Start Synthesis Analogue Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Seryl-tRNA Synthetase Inhibition Assay (IC50) Purification->Enzyme_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Data_Analysis SAR Analysis Enzyme_Assay->Data_Analysis MIC_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design End End Lead_Opt->End

Figure 2. A generalized experimental workflow for the synthesis and evaluation of this compound analogues.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • This compound analogues (stock solutions in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of each this compound analogue in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to span the expected MIC value.

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Note on Iron-Depleted Media: For siderophore-containing antibiotics like this compound, testing in iron-depleted media can be informative as it may more closely mimic the in vivo environment and can reveal the dependence of uptake on iron availability.[6] This can be achieved by adding an iron chelator like 2,2'-bipyridyl to the growth medium.

Seryl-tRNA Synthetase (SerRS) Inhibition Assay

This assay measures the ability of this compound analogues to inhibit the aminoacylation of tRNASer.

Materials:

  • Purified bacterial SerRS enzyme

  • Total tRNA or purified tRNASer

  • L-[¹⁴C]-Serine (radiolabeled) or a non-radiolabeled serine for detection by other methods

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM KCl, 1 mM DTT)

  • This compound analogues (stock solutions in a suitable solvent)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation counter and fluid (for radiolabeled assay)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, ATP, L-[¹⁴C]-Serine, and tRNASer.

    • Add varying concentrations of the this compound analogue to the reaction mixture. Include a control reaction with no inhibitor.

  • Enzyme Initiation:

    • Initiate the reaction by adding the purified SerRS enzyme to the mixture.

    • Incubate the reaction at 37°C.

  • Reaction Quenching and Precipitation:

    • At specific time points, take aliquots of the reaction mixture and spot them onto glass fiber filters.

    • Immediately immerse the filters in ice-cold 10% TCA to precipitate the [¹⁴C]seryl-tRNASer and stop the reaction.

    • Wash the filters several times with cold 10% TCA and then with ethanol to remove unincorporated radiolabeled serine.

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [¹⁴C]seryl-tRNASer formed as a function of the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This comprehensive guide provides a foundation for researchers engaged in the discovery and development of novel this compound-based antibiotics. The provided data and protocols can aid in the design of new analogues with improved potency and pharmacological properties.

References

Validating Albomycin's "Trojan Horse" Mechanism: A Comparative Guide on FhuA Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Albomycin's performance against wild-type and FhuA mutant bacteria, offering experimental data to validate its "Trojan Horse" mechanism of entry. This compound, a potent sideromycin antibiotic, mimics natural siderophores to hijack bacterial iron uptake systems, specifically the outer membrane transporter FhuA, to gain entry into the cell.[1][2][3] This active transport results in high intracellular concentrations, making it effective even at low doses.[4][5] Mutations in the fhuA gene, however, can confer resistance, a key piece of evidence supporting its mechanism of action.[4][6][7]

The "Trojan Horse" Mechanism of this compound

This compound's efficacy relies on a multi-step process that begins with its recognition by the FhuA transporter on the outer membrane of Gram-negative bacteria.[8][9] Once bound, it is actively transported into the periplasm.[1] From there, it is shuttled across the inner membrane by the FhuB/C/D transport system.[1] In the cytoplasm, host cell peptidases cleave the this compound molecule, releasing a toxic warhead—a thioribosyl pyrimidine moiety—which inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis.[1][3][10]

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound FhuA FhuA Transporter This compound->FhuA 1. Binding Albomycin_P This compound FhuA->Albomycin_P 2. Transport FhuD FhuD Albomycin_P->FhuD 3. Binding FhuBC FhuB/C Transporter FhuD->FhuBC Albomycin_C This compound FhuBC->Albomycin_C 4. Transport Peptidases Peptidases Albomycin_C->Peptidases 5. Cleavage Warhead Toxic Warhead (Thioribosyl Pyrimidine) Peptidases->Warhead SerRS Seryl-tRNA Synthetase Warhead->SerRS 6. Inhibition Protein_Synth Protein Synthesis (Blocked) SerRS->Protein_Synth

Caption: this compound's "Trojan Horse" mechanism of bacterial entry and action.

Quantitative Data: this compound Efficacy Against Wild-Type vs. FhuA Mutants

The most direct evidence for FhuA's role in this compound's activity comes from comparing the antibiotic's Minimum Inhibitory Concentration (MIC) against wild-type bacteria and strains with engineered mutations in the fhuA gene. A significant increase in the MIC for FhuA mutants indicates resistance and validates the transport pathway.

Organism Strain Genotype This compound MIC Fold Change in MIC (vs. Wild-Type) Reference
Escherichia coli K-12Wild-TypefhuA+5 ng/mL-[3][4]
Escherichia coliMutant HK97fhuAΔ107-111Resistant (qualitative)Not specified[6]
Escherichia coli K-12MutantfhuA (Aspartate 348 deletion)Impaired function (qualitative)Not specified[7]
Escherichia coli K-12MutantfhuA (Leucine to Proline at 106)Reduced sensitivity (10- to 1,000-fold)10-1,000x[7][11]
Escherichia coliMutant 241-04fhuA (insertion)Reduced uptake (qualitative)Not specified[12]
Streptococcus pneumoniae R6Wild-Typefhu+10 ng/mL-[4]
Streptococcus pneumoniae R6MutantfhuD, fhuB, fhuG mutantsResistant (qualitative)Not specified[4]

Note: While S. pneumoniae is a Gram-positive bacterium and lacks an outer membrane, it possesses a homologous Fhu transport system. Mutations in the components of this system also lead to this compound resistance, further supporting the general mechanism.[4]

Performance of Other Sideromycins

This compound is not the only antibiotic to utilize the FhuA transporter. Other sideromycins, such as Salmycin and the semi-synthetic Rifamycin CGP 4832, also depend on this pathway. Consequently, FhuA mutants often exhibit cross-resistance to these compounds.

Sideromycin Target Organism Effect of FhuA Mutation Reference
SalmycinStreptococcus pneumoniaeResistance in fhu mutants[4]
Rifamycin CGP 4832Escherichia coliResistance in FhuA deletion mutants[6]

Experimental Protocols

Validating the role of FhuA in this compound's mechanism involves two key experimental procedures: the creation of FhuA mutants and the determination of Minimum Inhibitory Concentrations.

Site-Directed Mutagenesis of the fhuA Gene

This protocol outlines a general method for introducing specific mutations into the fhuA gene using a plasmid-based system.

Mutagenesis_Workflow cluster_design 1. Design & Synthesis cluster_pcr 2. PCR Amplification cluster_digestion 3. Template Removal cluster_transformation 4. Transformation & Selection cluster_verification 5. Verification Primers Design mutagenic primers for fhuA PCR PCR with high-fidelity polymerase Primers->PCR Template Plasmid with wild-type fhuA Template->PCR DpnI Digest with DpnI to remove methylated parental plasmid PCR->DpnI Transformation Transform into competent E. coli DpnI->Transformation Selection Select colonies on appropriate antibiotic media Transformation->Selection Sequencing Sequence plasmid DNA to confirm fhuA mutation Selection->Sequencing

Caption: Experimental workflow for creating FhuA mutants via site-directed mutagenesis.

Methodology:

  • Primer Design: Design complementary forward and reverse oligonucleotide primers (typically 25-45 bases in length) containing the desired mutation (substitution, insertion, or deletion) in the fhuA sequence. The melting temperature (Tm) should be calculated to ensure proper annealing during PCR.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to minimize secondary mutations. The reaction mixture should contain the plasmid DNA with the wild-type fhuA gene as a template, the designed mutagenic primers, dNTPs, and the polymerase buffer. The PCR cycle involves denaturation, annealing of the primers to the template DNA, and extension by the polymerase, resulting in the amplification of the entire plasmid containing the desired mutation.

  • Template Digestion: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from most E. coli strains. The newly synthesized, unmethylated plasmid DNA containing the mutation remains intact.

  • Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells.

  • Selection and Verification: Transformed cells are plated on selective media. Colonies are then picked, and the plasmid DNA is isolated. The presence of the desired mutation in the fhuA gene is confirmed by DNA sequencing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure.

Methodology:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth). Each well will contain a different concentration of the antibiotic. Control wells with no antibiotic (growth control) and no bacteria (sterility control) are also included.

  • Inoculum Preparation: A standardized inoculum of the bacterial strain (both wild-type and FhuA mutant) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate (except the sterility control) is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Result Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Logical Validation of the "Trojan Horse" Mechanism

The experimental results from studies with FhuA mutants provide a clear logical framework for validating this compound's mechanism of action.

Logical_Validation Hypothesis Hypothesis: This compound requires FhuA for entry WT Wild-Type Bacterium (fhuA+) Hypothesis->WT Mutant FhuA Mutant Bacterium (fhuA-) Hypothesis->Mutant Albomycin_WT Expose to this compound WT->Albomycin_WT Albomycin_Mutant Expose to this compound Mutant->Albomycin_Mutant Uptake FhuA-mediated uptake Albomycin_WT->Uptake No_Uptake No/Reduced FhuA-mediated uptake Albomycin_Mutant->No_Uptake Growth_Inhibition Growth Inhibition (Low MIC) Uptake->Growth_Inhibition No_Inhibition No Growth Inhibition (High MIC) No_Uptake->No_Inhibition Conclusion Conclusion: Hypothesis is Validated Growth_Inhibition->Conclusion No_Inhibition->Conclusion

Caption: Logical framework for validating this compound's FhuA-dependent mechanism.

References

Cross-resistance analysis between Albomycin and other sideromycins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the exploration of novel therapeutic agents. Sideromycins, a class of antibiotics that hijack bacterial iron uptake systems to gain entry into the cell, represent a promising "Trojan horse" strategy. Albomycin, a naturally occurring sideromycin, has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] However, the potential for cross-resistance with other sideromycins is a critical consideration for its clinical development and deployment. This guide provides a comparative analysis of cross-resistance between this compound and other notable sideromycins, supported by available experimental data and detailed methodologies.

Quantitative Analysis of Sideromycin Activity

Direct comparative studies evaluating a broad panel of sideromycins against a common set of bacterial strains are limited in publicly available literature. However, by compiling minimum inhibitory concentration (MIC) data from various sources, we can infer potential cross-resistance patterns. Resistance to sideromycins is often linked to mutations in the ferric hydroxamate uptake (Fhu) system, particularly the outer membrane receptor FhuA, which is responsible for the transport of several sideromycins.[1][4][5][6]

Sideromycin Bacterial Species Strain Type MIC (µg/mL) Key Resistance Determinant (if known)
This compound δ2 Streptococcus pneumoniaeWild-type0.00001[1][2]-
Staphylococcus aureusWild-type0.0001-
Escherichia coliWild-type0.000005[1][2]-
Escherichia colifhuA mutant>10[4]Impaired siderophore uptake
Salmycin Streptococcus pneumoniaeWild-typeSimilar to this compound-
Staphylococcus aureusWild-typeSimilar to this compound-
S. pneumoniae / S. aureusThis compound-resistantHigh (cross-resistance observed)[6]Shared uptake pathway
Cefiderocol Escherichia coliWild-type0.25-
Klebsiella pneumoniaeCarbapenem-resistant1-
Pseudomonas aeruginosaCarbapenem-resistant2-
Acinetobacter baumanniiCarbapenem-resistant128Mutations in iron transporters (e.g., PiuA, CirA, Fiu)[7]

Note: The MIC values are compiled from multiple studies and should be interpreted with caution due to potential variations in experimental conditions. A direct side-by-side comparison in a single study would provide more definitive data.

Mechanisms of Action and Resistance at a Glance

Sideromycins share a common strategy of utilizing bacterial iron transport systems. However, their antibiotic "warheads" and specific transporters can differ, influencing their spectrum of activity and potential for cross-resistance.

Signaling Pathway of Sideromycin Uptake and Action

Sideromycin_Pathway Sideromycin Uptake and Mechanism of Action cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Sideromycin Sideromycin FhuA_Receptor Siderophore Receptor (e.g., FhuA) Sideromycin->FhuA_Receptor 1. Binding Periplasmic_Binding_Protein Periplasmic Binding Protein FhuA_Receptor->Periplasmic_Binding_Protein 2. Transport ABC_Transporter ABC Transporter Periplasmic_Binding_Protein->ABC_Transporter 3. Shuttling Cleavage Enzymatic Cleavage ABC_Transporter->Cleavage 4. Internalization Warhead Antibiotic Warhead Cleavage->Warhead 5. Release Target Intracellular Target (e.g., Seryl-tRNA synthetase) Warhead->Target 6. Binding Inhibition Inhibition of Cellular Processes Target->Inhibition

Caption: Generalized pathway of sideromycin entry into Gram-negative bacteria and subsequent action.

Experimental Protocols

Accurate determination of sideromycin susceptibility requires specific modifications to standard antimicrobial susceptibility testing (AST) protocols to account for the role of iron in their mechanism of action.

Protocol: Minimum Inhibitory Concentration (MIC) Determination for Sideromycins

1. Media Preparation (Iron-Depleted Conditions):

  • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • To deplete iron, incubate the broth with an iron-chelating resin (e.g., Chelex 100) or add a specific iron chelator (e.g., 2,2'-bipyridine).

  • Following iron depletion, supplement the media with essential cations like Ca²⁺ and Mg²⁺ to ensure bacterial growth is not inhibited by their absence. The final iron concentration should be minimal.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture.

  • Dilute the standardized inoculum in the iron-depleted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Antibiotic Preparation and Serial Dilution:

  • Prepare stock solutions of the sideromycins (this compound, Salmycin, Cefiderocol, etc.) and control antibiotics.

  • Perform two-fold serial dilutions of each antibiotic in iron-depleted CAMHB in a 96-well microtiter plate.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

6. Cross-Resistance Assessment:

  • To assess cross-resistance, test a panel of bacterial strains including wild-type and strains with known resistance to a specific sideromycin (e.g., an this compound-resistant strain with a mutation in fhuA).

  • A significant increase in the MIC of a second sideromycin against the resistant strain compared to the wild-type indicates cross-resistance.

Experimental Workflow for Cross-Resistance Analysis

Cross_Resistance_Workflow Workflow for Sideromycin Cross-Resistance Analysis Start Start Strain_Selection Select Bacterial Strains (Wild-type & Resistant) Start->Strain_Selection Sideromycin_Selection Select Sideromycins for Testing (this compound, Salmycin, Cefiderocol, etc.) Start->Sideromycin_Selection MIC_Assay Perform MIC Assay in Iron-Depleted Media Strain_Selection->MIC_Assay Sideromycin_Selection->MIC_Assay Data_Collection Record MIC Values MIC_Assay->Data_Collection Analysis Compare MICs of different sideromycins against wild-type and resistant strains Data_Collection->Analysis Conclusion Determine Cross-Resistance Profile Analysis->Conclusion

Caption: A stepwise workflow for conducting a cross-resistance analysis of sideromycins.

Discussion and Future Directions

The available data strongly suggest that cross-resistance is a significant factor for sideromycins that share a common uptake pathway. For instance, mutants of S. pneumoniae and S. aureus resistant to this compound also exhibit resistance to salmycin, indicating that both are transported by the same system.[6] This is primarily due to mutations in the genes encoding the ferric hydroxamate uptake system.[1][6]

The newer synthetic sideromycin, cefiderocol, utilizes a broader range of iron transporters, which may result in a more complex cross-resistance profile.[8][7] While mutations in some of these transporters can confer resistance to cefiderocol, it is not yet clear how these mutations affect susceptibility to natural sideromycins like this compound.

For researchers and drug developers, it is imperative to:

  • Conduct comprehensive cross-resistance studies using a standardized panel of bacterial strains, including clinical isolates with defined resistance mechanisms.

  • Elucidate the specific transporters utilized by different sideromycins in various pathogens to predict and potentially circumvent cross-resistance.

  • Investigate the frequency of mutations in siderophore uptake systems in clinical settings to anticipate the emergence of resistance.

By understanding the nuances of cross-resistance among sideromycins, the scientific community can better strategize their development and preserve the efficacy of this promising class of antibiotics.

References

A Comparative Analysis of the Antibacterial Spectra of Albomycin and Ferrimycin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the antibacterial capabilities of two sideromycin antibiotics, Albomycin and Ferrimycin, reveals distinct mechanisms of action and differing breadths of activity against bacterial pathogens. While both utilize a "Trojan horse" strategy to enter bacterial cells, their intracellular targets and, consequently, their effectiveness against various bacteria differ significantly.

This guide provides a comprehensive comparison of the antibacterial spectra of this compound and Ferrimycin, supported by available experimental data. It also outlines the methodologies for key experiments and visualizes the cellular pathways and experimental workflows.

Executive Summary

This compound has demonstrated potent activity against a broad range of both Gram-positive and Gram-negative bacteria. In contrast, available data on Ferrimycin suggests a narrower spectrum, with reported activity primarily against Gram-positive bacteria, particularly Staphylococcus aureus. The key difference in their activity stems from their distinct intracellular targets: this compound specifically inhibits seryl-tRNA synthetase, an essential enzyme in protein synthesis, while Ferrimycin is known to inhibit protein synthesis more generally, with its precise molecular target not as well-defined.

Data Presentation: Antibacterial Spectrum Comparison

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and qualitative antibacterial activity for Ferrimycin. It is important to note that direct comparative studies with extensive MIC data for Ferrimycin are limited in the public domain.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound δ2 against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Streptococcus pneumoniaeATCC 496190.01[1]
Staphylococcus aureusUSA3000.125[1]
Escherichia coliK-120.004[1]
Salmonella entericaserovar Typhimurium0.016[2]
Klebsiella pneumoniaeATCC 138830.032[2]
Enterobacter aerogenesATCC 130480.016[2]
Shigella sonneiATCC 259310.008[2]
Proteus vulgarisATCC 13315>128[2]
Morganella morganiiATCC 25830>128[2]

Table 2: Antibacterial Activity of Ferrimycin A1.

Bacterial SpeciesActivityReference
Staphylococcus aureusActive, inhibits protein synthesis[3]
Gram-positive bacteriaGenerally reported to be active[3]
Gram-negative bacteriaLimited information available

Mechanism of Action

Both this compound and Ferrimycin are sideromycins, a class of antibiotics that consist of a siderophore (an iron-chelating molecule) linked to an antibiotic warhead. This structure allows them to exploit bacterial iron uptake systems to gain entry into the cell.

This compound's "Trojan Horse" Strategy and Target

This compound's mechanism is well-characterized. The siderophore portion of this compound mimics ferrichrome, a natural siderophore, and is recognized by the FhuA outer membrane transporter in Gram-negative bacteria and other analogous transporters in Gram-positive bacteria. Once in the periplasm, it is bound by the FhuD protein and transported across the cytoplasmic membrane by the FhuBC ATP-binding cassette (ABC) transporter. Inside the cytoplasm, cellular peptidases cleave the antibiotic warhead from the siderophore. This warhead then specifically inhibits seryl-tRNA synthetase (SerRS), an enzyme crucial for incorporating the amino acid serine into proteins during translation. This inhibition halts protein synthesis, leading to bacterial cell death.[4]

Ferrimycin's Mechanism of Action

Ferrimycin also employs a "Trojan horse" mechanism, utilizing bacterial iron transport systems for cellular uptake. Once inside the cell, it is known to inhibit protein synthesis.[3] However, the specific molecular target of Ferrimycin within the protein synthesis machinery is not as precisely defined as that of this compound. It is understood to interfere with the overall process of protein production, but the exact ribosomal component or translation factor it binds to requires further investigation.

Visualizing the Pathways and Processes

This compound's Cellular Entry and Mechanism of Action

Albomycin_Mechanism This compound's Cellular Entry and Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Cytoplasm This compound This compound FhuA FhuA Transporter This compound->FhuA Binds to Outer_Membrane Outer Membrane (Gram-negative) Periplasm Periplasm FhuA->Periplasm Transports across FhuBC FhuBC Transporter Periplasm->FhuBC Binds FhuD (not shown) and transported by Cytoplasmic_Membrane Cytoplasmic Membrane Albomycin_Inside This compound FhuBC->Albomycin_Inside Transports into Peptidases Cellular Peptidases Albomycin_Inside->Peptidases Cleaved by Warhead Antibiotic Warhead Peptidases->Warhead Siderophore Siderophore Moiety Peptidases->Siderophore SerRS Seryl-tRNA Synthetase Warhead->SerRS Inhibits Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis Essential for Inhibition Inhibition SerRS->Inhibition Inhibition->Protein_Synthesis

Caption: this compound's entry into a Gram-negative bacterium and its subsequent inhibition of protein synthesis.

General Workflow for Determining Minimum Inhibitory Concentration (MIC)

MIC_Workflow General Workflow for MIC Determination Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with bacteria and antibiotic dilutions Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial dilutions of the antibiotic Serial_Dilution->Inoculate_Plate Incubate Incubate the plate under appropriate conditions Inoculate_Plate->Incubate Observe_Growth Visually or spectrophotometrically assess bacterial growth Incubate->Observe_Growth Determine_MIC Identify the lowest antibiotic concentration with no visible growth (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

  • Bacterial Strain: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agent: A stock solution of the antibiotic (this compound or Ferrimycin) of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. For sideromycins, iron-depleted media may be used to enhance uptake.[5]

  • Microtiter Plate: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

3. Antibiotic Dilution Series:

  • Prepare a two-fold serial dilution of the antibiotic in the growth medium across the rows of the 96-well plate.

  • The first well should contain the highest concentration of the antibiotic, and the subsequent wells will have progressively lower concentrations.

  • Include a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[7]

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[8][9][10]

Conclusion

This compound exhibits a potent and broad antibacterial spectrum against a variety of Gram-positive and Gram-negative pathogens, with a well-defined mechanism of action targeting seryl-tRNA synthetase. Its "Trojan horse" strategy makes it a promising candidate for further drug development. In contrast, while Ferrimycin shares the sideromycin classification and inhibits protein synthesis, its antibacterial spectrum appears to be narrower based on available data, and its precise molecular target is less understood. Further research, particularly generating comprehensive MIC data for Ferrimycin against a wide range of bacteria, is necessary to fully elucidate its potential and enable a more direct and quantitative comparison with this compound. The development of new sideromycin-antibiotic conjugates continues to be a promising avenue for overcoming antibiotic resistance.

References

Validation of Seryl-tRNA Synthetase as the Primary Target of Albomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental evidence validating seryl-tRNA synthetase (SerRS) as the primary molecular target of the antibiotic Albomycin. It compares this compound's activity with other antimicrobial agents and presents detailed experimental protocols for key validation assays.

Executive Summary

This compound, a sideromycin antibiotic, employs a "Trojan horse" mechanism to gain entry into bacterial cells. It utilizes the cell's iron uptake system for transport across the cell membrane. Once inside, the active component, a nucleoside analog designated SB-217452, is cleaved from the siderophore carrier. SB-217452 is a potent and specific inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for charging tRNA with serine during protein synthesis. Inhibition of SerRS leads to the cessation of protein production and ultimately, bacterial cell death. The validation of SerRS as the primary target of this compound is supported by a confluence of biochemical, genetic, and microbiological evidence.

Data Presentation

Table 1: In Vitro Inhibition of Seryl-tRNA Synthetase by SB-217452
Enzyme SourceInhibitorIC50 (nM)Reference
Staphylococcus aureus SerRSSB-217452~8[1][2][3]
Rat SerRSSB-217452~8[1][3][4]
Streptomyces sp. SerRS1 (housekeeping)SB-217452~1000-2000[5]
Streptomyces sp. SerRS2 (resistance)SB-217452>2000[6]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound δ1 and δ2 against various bacterial strains
Bacterial StrainThis compound δ1 (μg/mL)This compound δ2 (μg/mL)Ciprofloxacin (μg/mL)Reference
Streptococcus pneumoniae ATCC 496190.06250.06250.5[6]
Staphylococcus aureus USA 300 NRS 384>5120.1252[6]
Bacillus subtilis ATCC 6633>5120.50.0625[6]
Escherichia coli BJ 51830.250.03120.0039[6]
Neisseria gonorrhoeae ATCC 492260.0039>5120.0039[6]
Salmonella typhi>512>512>512[6]

Experimental Protocols

In Vitro Aminoacylation Assay (Filter-Binding)

This assay measures the ability of SerRS to attach serine to its cognate tRNA, and the inhibition of this process by this compound's active form, SB-217452.

Materials:

  • Purified SerRS enzyme (e.g., from S. aureus)

  • Total tRNA or purified tRNASer

  • 14C-labeled L-serine

  • ATP

  • SB-217452

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM KCl, 1 mM DTT)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, and 14C-L-serine.

  • Add varying concentrations of the inhibitor (SB-217452) to the reaction mixture.

  • Initiate the reaction by adding the purified SerRS enzyme and tRNA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting aliquots onto glass fiber filters and immediately immersing them in ice-cold 10% TCA.

  • Wash the filters extensively with cold 10% TCA to remove unincorporated 14C-L-serine.

  • Dry the filters and measure the retained radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the amount of seryl-tRNASer formed.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound (or other antibiotics for comparison)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial dilution of the antibiotic in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 105 CFU/mL).

  • Include a positive control (bacteria without antibiotic) and a negative control (medium without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no turbidity (no bacterial growth). Alternatively, measure the optical density (OD) at 600 nm using a plate reader.

Thermal Shift Assay (TSA)

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, providing evidence of a direct interaction.

Materials:

  • Purified SerRS enzyme

  • SB-217452

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Appropriate buffer for the protein

Procedure:

  • Prepare a master mix containing the purified SerRS enzyme and SYPRO Orange dye in the buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add varying concentrations of SB-217452 to the wells.

  • Seal the plate and place it in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the SYPRO Orange dye.

  • As the protein unfolds, it exposes hydrophobic regions that bind to the dye, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

  • An increase in the Tm in the presence of SB-217452 indicates that the ligand binds to and stabilizes the SerRS enzyme.

Mandatory Visualization

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Siderophore-SB-217452) IronTransporter Iron Transporter This compound->IronTransporter 'Trojan Horse' Entry Albomycin_inside This compound IronTransporter->Albomycin_inside Peptidases Peptidases Albomycin_inside->Peptidases Cleavage SB217452 SB-217452 (Active Warhead) Peptidases->SB217452 Releases SerRS Seryl-tRNA Synthetase (SerRS) SB217452->SerRS Inhibits Seryl_tRNA_Ser Seryl-tRNA-Ser SerRS->Seryl_tRNA_Ser Charges Protein_Synthesis Protein Synthesis SerRS->Protein_Synthesis tRNA_Ser tRNA-Ser tRNA_Ser->SerRS Serine Serine Serine->SerRS Seryl_tRNA_Ser->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death

Caption: "Trojan Horse" mechanism of this compound action.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_genetic Genetic Evidence Aminoacylation Aminoacylation Assay (IC50 Determination) Conclusion Conclusion: SerRS is the primary target Aminoacylation->Conclusion Potent Inhibition TSA Thermal Shift Assay (Direct Binding) TSA->Conclusion Direct Interaction MIC MIC Determination (Antibacterial Activity) MIC->Conclusion Cellular Efficacy Resistance Resistance Studies (Resistant SerRS2) Resistance->Conclusion Target-specific Resistance

Caption: Experimental workflow for validating SerRS as the target.

Logical_Framework cluster_hypothesis Hypothesis cluster_evidence Lines of Evidence Hypo This compound targets Seryl-tRNA Synthetase (SerRS) Biochemical Biochemical Evidence - SB-217452 potently inhibits  SerRS in vitro (nM IC50). - Direct binding confirmed by  Thermal Shift Assay. Hypo->Biochemical Microbiological Microbiological Evidence - this compound exhibits potent  antibacterial activity (low MIC). - Activity is dependent on iron  transporters for cell entry. Hypo->Microbiological Genetic Genetic Evidence - Producing organism possesses a  resistant SerRS isoform (SerRS2). - Mutations in the iron transporter  confer resistance. Hypo->Genetic Conclusion Conclusion Seryl-tRNA Synthetase is the primary and validated a target of this compound. Biochemical->Conclusion Microbiological->Conclusion Genetic->Conclusion

Caption: Logical framework supporting SerRS as the primary target.

References

Comparative analysis of Albomycin uptake in E. coli vs S. pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A "Trojan Horse" Strategy Targeting Bacterial Iron Transport

Albomycin, a potent sideromycin antibiotic, employs a "Trojan horse" strategy to infiltrate bacterial cells by hijacking their iron uptake systems. Its structural mimicry of ferrichrome, an essential iron-siderophore complex, allows it to be actively transported into the cytoplasm, where it releases its toxic warhead and inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis.[1][2][3] This guide provides a comparative analysis of the this compound uptake mechanisms in the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Streptococcus pneumoniae, highlighting key differences in their transport machinery and the resulting efficacy of the antibiotic.

Quantitative Comparison of this compound Susceptibility

The efficacy of this compound against E. coli and S. pneumoniae can be quantitatively assessed by their Minimum Inhibitory Concentrations (MICs). The lower the MIC value, the more susceptible the bacterium is to the antibiotic.

BacteriumGram StainMinimum Inhibitory Concentration (MIC) of this compound
Escherichia coliGram-Negative5 ng/mL[3][4]
Streptococcus pneumoniaeGram-Positive10 ng/mL[3][4][5][6][7]

This compound Uptake Pathway in Escherichia coli

As a Gram-negative bacterium, E. coli possesses a complex cell envelope consisting of an outer membrane, a periplasmic space, and an inner cytoplasmic membrane. This compound navigates these layers through a well-characterized, energy-dependent transport system primarily designed for ferrichrome uptake.[8]

The key protein components involved in this process are:

  • FhuA: An integral outer membrane protein that serves as the primary receptor for both ferrichrome and this compound.[9][10][11] The binding of this compound to FhuA is an active process that requires energy transduced from the cytoplasmic membrane by the TonB complex.[9][11]

  • FhuD: A periplasmic binding protein that captures this compound after its translocation across the outer membrane.[1][2][3]

  • FhuB/FhuC: An ABC (ATP-binding cassette) transporter located in the inner membrane. FhuB forms the transmembrane channel, while FhuC is an ATPase that provides the energy for translocation into the cytoplasm.[1][3][5]

Upon entering the cytoplasm, host peptidases cleave the antibiotic moiety from the siderophore, activating its inhibitory function.[1]

E_coli_Albomycin_Uptake cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm FhuA FhuA FhuD FhuD FhuA->FhuD Translocation FhuBC FhuB/FhuC (ABC Transporter) FhuD->FhuBC Binding & Transfer Target Seryl-tRNA Synthetase FhuBC->Target Translocation & Cleavage Albomycin_out This compound Albomycin_out->FhuA Binding

This compound uptake pathway in E. coli.

This compound Uptake Pathway in Streptococcus pneumoniae

S. pneumoniae, a Gram-positive bacterium, lacks an outer membrane. Therefore, the initial barrier for this compound entry is the peptidoglycan cell wall and the cytoplasmic membrane. The uptake of this compound in S. pneumoniae is also an active process mediated by a ferric hydroxamate transport system.[5][6][7]

The primary components of this system are encoded by the fhu locus and include:

  • FhuD: A lipoprotein that acts as the initial binding protein for this compound at the cell surface.[5][6][12]

  • FhuB/FhuG/FhuC: An ABC transporter complex embedded in the cytoplasmic membrane. FhuB and FhuG likely form the channel, while FhuC is the ATPase that powers the transport of this compound into the cytoplasm.[5][6][7]

Similar to E. coli, once inside the cytoplasm, the active component of this compound is released to inhibit its intracellular target.

S_pneumoniae_Albomycin_Uptake cluster_Exterior Exterior cluster_Membrane Cytoplasmic Membrane cluster_Cytoplasm Cytoplasm Albomycin_out This compound FhuD FhuD (Lipoprotein) Albomycin_out->FhuD Binding FhuBGC FhuB/FhuG/FhuC (ABC Transporter) FhuD->FhuBGC Transfer Target Seryl-tRNA Synthetase FhuBGC->Target Translocation & Cleavage

This compound uptake pathway in S. pneumoniae.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of E. coli and S. pneumoniae.

Methodology:

  • Bacterial Culture: Grow E. coli in Luria-Bertani (LB) broth and S. pneumoniae in Brain Heart Infusion (BHI) broth to mid-log phase.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in the respective growth media in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours. For S. pneumoniae, incubation should be carried out in a 5% CO2 atmosphere.

  • Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

This compound Uptake Assay (Conceptual Workflow)

Objective: To measure and compare the rate of this compound uptake in E. coli and S. pneumoniae.

Methodology:

  • Radiolabeling: Utilize radiolabeled this compound (e.g., with 3H or 35S) to track its accumulation within the bacterial cells.

  • Bacterial Preparation: Grow bacterial cultures to mid-log phase, harvest by centrifugation, and wash with a suitable buffer. Resuspend the cells to a defined optical density.

  • Uptake Initiation: Add radiolabeled this compound to the bacterial suspension at a specific concentration and incubate at 37°C with shaking.

  • Time Points: At various time intervals, withdraw aliquots of the cell suspension.

  • Separation: Rapidly separate the bacterial cells from the medium containing unincorporated this compound. This can be achieved by vacuum filtration through a membrane filter followed by washing.

  • Quantification: Measure the radioactivity associated with the bacterial cells on the filter using a scintillation counter.

  • Data Analysis: Plot the intracellular concentration of this compound over time to determine the initial rate of uptake.

Uptake_Assay_Workflow start Start culture Grow Bacterial Culture (E. coli or S. pneumoniae) start->culture prepare Prepare Cell Suspension culture->prepare add_radio Add Radiolabeled this compound prepare->add_radio incubate Incubate and Take Time-Point Samples add_radio->incubate filter Rapid Filtration and Washing incubate->filter quantify Scintillation Counting filter->quantify analyze Analyze Data (Uptake Rate) quantify->analyze end End analyze->end

Conceptual workflow for an this compound uptake assay.

Conclusion

Both E. coli and S. pneumoniae have evolved sophisticated and analogous transport systems to acquire iron, which this compound cleverly exploits. The primary difference in the uptake mechanism lies in the initial interaction with the cell envelope, dictated by their fundamental structural differences as Gram-negative and Gram-positive bacteria. In E. coli, the outer membrane transporter FhuA represents a critical first step, a feature absent in S. pneumoniae. Despite this, both bacteria utilize a subsequent ABC transporter system to move the antibiotic across the cytoplasmic membrane. The slightly lower MIC for E. coli suggests a marginally more efficient uptake or intracellular processing. Understanding these transport pathways in detail provides a rational basis for the design of novel siderophore-antibiotic conjugates to combat multidrug-resistant bacterial infections.

References

Unraveling the Inactivity of Oxygen Analogs of Albomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The substitution of the sulfur atom in the thiofuranose ring of Albomycin with oxygen renders the antibiotic inactive. This guide delves into the structural and mechanistic basis for this loss of activity, presenting a comparative analysis of this compound and its oxygen analog. Experimental data, although limited in publicly available literature, strongly supports the essential role of the sulfur atom for the antibiotic's potent antibacterial properties.

This compound, a member of the sideromycin family of antibiotics, employs a "Trojan horse" strategy to effectively kill a broad spectrum of Gram-positive and Gram-negative bacteria. Its molecular structure is a conjugate of a siderophore, which hijacks bacterial iron uptake systems for entry into the cell, and a toxic "warhead" – a thionucleoside moiety that inhibits a crucial bacterial enzyme, seryl-tRNA synthetase (SerRS). The unique 4'-thiofuranose ring within this warhead is the cornerstone of its antibacterial activity.

The Critical Role of the Thiofuranose Ring

The antibacterial activity of this compound is critically dependent on the presence of a sulfur atom in the furanose ring of its nucleoside component. Seminal work by Paulsen, Brieden, and Benz in 1987 demonstrated that the synthesis and subsequent biological evaluation of an oxygen analog of this compound δ1 resulted in a complete loss of antibacterial activity.[1] This finding has been consistently cited in subsequent research, highlighting the indispensable nature of the sulfur atom for this compound's biological function.[1][2]

While the original 1987 publication does not provide specific Minimum Inhibitory Concentration (MIC) values for the oxygen analog, the qualitative description of its inactivity is unequivocal. For comparison, natural Albomycins exhibit potent activity, with MICs in the low nanomolar range against susceptible bacteria. For instance, this compound δ2 has reported MICs of 0.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and as low as 4 to 62 nM against Streptococcus pneumoniae strains.

CompoundKey Structural FeatureAntibacterial Activity (Qualitative)Representative MIC Values (for active forms)
This compound δ1 4'-Thiofuranose ringActiveNot widely reported, but active
Oxygen Analog of this compound δ1 4'-Oxyfuranose ringInactive Not applicable (inactive)
This compound δ2 4'-Thiofuranose ringHighly Active0.125 µg/mL (MRSA), 4-62 nM (S. pneumoniae)

Mechanistic Insights into Inactivity

The precise reasons for the inactivity of the oxygen analog are rooted in the intricate mechanism of action of this compound at the molecular level. After entering the bacterial cell, the siderophore carrier is cleaved off, releasing the active thionucleoside. This molecule then targets and inhibits seryl-tRNA synthetase (SerRS), an essential enzyme for protein synthesis.

The inactivity of the oxygen analog can be attributed to one or a combination of the following factors:

  • Altered Binding to the Target Enzyme: The replacement of the larger, more polarizable sulfur atom with a smaller, more electronegative oxygen atom significantly alters the three-dimensional structure and electronic properties of the nucleoside analog. This change likely disrupts the critical interactions required for effective binding to the active site of SerRS. The precise hydrogen bonding and hydrophobic interactions necessary for potent inhibition are likely compromised.

  • Conformational Rigidity/Flexibility: The bond angles and lengths involving sulfur differ from those of oxygen, influencing the overall conformation of the furanose ring. This altered geometry may prevent the oxygen analog from adopting the precise conformation required to fit into the SerRS active site.

  • Electronic Effects: The electronic nature of the thioether linkage is crucial for the chemical reactivity and stability of the molecule within the enzyme's active site. The substitution with an oxygen atom would alter the electron distribution, potentially affecting the molecule's ability to act as an effective inhibitor.

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and evaluation of this compound and its analogs, based on methodologies described in the scientific literature.

Synthesis of the Deferri-Oxygen Analog of this compound δ1

The synthesis of the oxygen analog of this compound δ1, as first described by Paulsen, Brieden, and Benz, is a complex multi-step process. While the full detailed procedure is extensive, the key steps involve:

  • Synthesis of the Modified Sugar Moiety: A suitably protected ribofuranose derivative is used as the starting material. A series of chemical transformations are carried out to introduce the necessary functional groups at the correct stereochemical positions, mirroring the structure of the natural thiosugar, but with an oxygen atom retained in the ring.

  • Glycosylation: The modified furanose derivative is then coupled with a protected cytosine base to form the nucleoside.

  • Peptide Coupling: The siderophore component, a tripeptide of modified ornithine residues, is synthesized separately. This peptide is then coupled to the serine linker, which is subsequently attached to the nucleoside to form the complete oxygen analog.

  • Deprotection: Finally, all protecting groups are removed to yield the deferri-oxygen analog of this compound δ1.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli) is prepared to a specific cell density (typically 5 x 10^5 colony-forming units per milliliter).

  • Serial Dilution of Test Compounds: The test compounds (this compound and its analogs) are serially diluted in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the logical relationship leading to the inactivity of its oxygen analog.

Albomycin_Mechanism_of_Action cluster_outside Bacterial Exterior cluster_cell Bacterial Cytoplasm This compound This compound Siderophore_Receptor Siderophore Receptor This compound->Siderophore_Receptor 1. Binding Transport Active Transport Siderophore_Receptor->Transport 2. Uptake Cleavage Peptidase Cleavage Transport->Cleavage 3. Internalization Thionucleoside Active Thionucleoside (Warhead) Cleavage->Thionucleoside 4. Release of Warhead SerRS Seryl-tRNA Synthetase (SerRS) Thionucleoside->SerRS 5. Inhibition Protein_Synthesis_Inhibition Protein Synthesis Inhibition SerRS->Protein_Synthesis_Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death

Figure 1. Mechanism of action of this compound, illustrating the "Trojan horse" strategy.

Inactivity_of_Oxygen_Analog This compound This compound (with 4'-Thiofuranose) SerRS_Binding Effective Binding to SerRS This compound->SerRS_Binding Oxygen_Analog Oxygen Analog (with 4'-Oxyfuranose) No_Binding Ineffective or No Binding to SerRS Oxygen_Analog->No_Binding Altered Structure and Electronics Activity Antibacterial Activity SerRS_Binding->Activity Inactivity Loss of Antibacterial Activity No_Binding->Inactivity

Figure 2. Logical relationship explaining the inactivity of the oxygen analog of this compound.

Conclusion

The inactivity of the oxygen analog of this compound provides a compelling case study in the structure-activity relationships of antibiotics. The substitution of a single atom—sulfur for oxygen—in the core structure of the antibiotic is sufficient to completely abolish its biological function. This underscores the high degree of specificity required for the interaction between this compound's thionucleoside warhead and its bacterial target, seryl-tRNA synthetase. For researchers in drug development, this serves as a critical reminder of the profound impact that subtle molecular modifications can have on the efficacy of a therapeutic agent. Future research may focus on further elucidating the precise molecular interactions at the active site of SerRS to guide the design of novel, potent, and specific antibacterial agents based on the this compound scaffold.

References

Unveiling the Double-Edged Sword: A Comparative Analysis of Albomycin's Inhibition of Prokaryotic and Eukaryotic Seryl-tRNA Synthetases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism and selectivity of an antibiotic is paramount. Albomycin, a naturally occurring sideromycin antibiotic, presents a fascinating case study in targeted drug delivery and enzyme inhibition. This guide provides an in-depth comparison of its effects on prokaryotic and eukaryotic seryl-tRNA synthetases (SerRS), supported by experimental data and detailed protocols.

This compound employs a "Trojan horse" strategy to gain entry into bacterial cells.[1][2][3] Its siderophore component mimics iron-chelating molecules, tricking bacteria into actively transporting it across their cell membranes.[1][3] Once inside, cellular peptidases cleave the antibiotic, releasing its active warhead, SB-217452.[1][3] This molecule is a potent inhibitor of seryl-tRNA synthetase (SerRS), an essential enzyme responsible for attaching the amino acid serine to its corresponding tRNA, a critical step in protein synthesis.[1][4] Inhibition of SerRS leads to a halt in protein production and ultimately, bacterial cell death.[1]

While the potent antibacterial activity of this compound is well-documented, a surprising finding is that its active component, SB-217452, inhibits both prokaryotic and eukaryotic SerRS with similar potency at the enzymatic level. This suggests that the remarkable selectivity of this compound for bacteria is not due to differential enzyme inhibition but rather relies on its selective uptake by prokaryotic transport systems.

Quantitative Comparison of SerRS Inhibition

The inhibitory activity of SB-217452 against various seryl-tRNA synthetases has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme SourceOrganism TypeIC50 of SB-217452Reference
Seryl-tRNA Synthetase (SerRS)Staphylococcus aureus (Prokaryote)~8 nM[4][5]
Seryl-tRNA Synthetase (SerRS)Rat (Eukaryote)~8 nM[4][5]
Seryl-tRNA Synthetase 1 (SerRS1)Streptomyces sp. (Prokaryote - housekeeping)Lower than SerRS2
Seryl-tRNA Synthetase 2 (SerRS2/AbmK)Streptomyces sp. (Prokaryote - resistance)Higher than SerRS1

The data clearly indicates that SB-217452 is a potent inhibitor of both the bacterial (S. aureus) and a representative eukaryotic (rat) SerRS, with nearly identical IC50 values. The key to this compound's bacterial selectivity lies in its "Trojan horse" delivery mechanism, which is absent in eukaryotic cells. Furthermore, the this compound-producing organism, Streptomyces sp., possesses two SerRS enzymes. SerRS1 is the housekeeping enzyme and is sensitive to SB-217452, while SerRS2 (also known as AbmK) is resistant and provides a self-resistance mechanism to the organism.

Visualizing the Mechanism of Action

To better understand the intricate process of this compound's action, the following diagrams illustrate the key pathways and experimental workflows.

Albomycin_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Siderophore-SB-217452) Transport Siderophore Receptor (e.g., FhuA) This compound->Transport 'Trojan Horse' Entry Albomycin_inside This compound Transport->Albomycin_inside Peptidases Peptidases Albomycin_inside->Peptidases Cleavage SB_217452 SB-217452 (Active Warhead) Peptidases->SB_217452 SerRS Seryl-tRNA Synthetase (SerRS) SB_217452->SerRS Inhibition Seryl_tRNA Seryl-tRNA SerRS->Seryl_tRNA Serylation of tRNA Protein_synthesis Protein Synthesis Seryl_tRNA->Protein_synthesis

Mechanism of this compound Action in Bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Enzyme Purified Seryl-tRNA Synthetase (Prokaryotic/Eukaryotic) Reaction Incubate Enzyme, Substrates, and varying concentrations of SB-217452 Enzyme->Reaction Inhibitor SB-217452 (this compound warhead) Inhibitor->Reaction Substrates Serine, ATP, tRNA^Ser Substrates->Reaction Detection Measure Enzyme Activity (e.g., Malachite Green Assay) Reaction->Detection Plot Plot % Inhibition vs. Inhibitor Concentration Detection->Plot IC50 Calculate IC50 Value Plot->IC50

Workflow for Determining IC50 of SB-217452.

Experimental Protocols

A detailed methodology is crucial for reproducing and building upon scientific findings. The following is a representative protocol for a non-radioactive seryl-tRNA synthetase inhibition assay using a malachite green-based method to quantify the release of pyrophosphate, a byproduct of the aminoacylation reaction.[6]

Objective: To determine the IC50 value of SB-217452 for prokaryotic and eukaryotic seryl-tRNA synthetases.

Materials:

  • Purified recombinant prokaryotic (e.g., S. aureus) and eukaryotic (e.g., human) seryl-tRNA synthetase.

  • SB-217452 (dissolved in a suitable solvent, e.g., DMSO).

  • L-Serine.

  • ATP.

  • Total tRNA or in vitro transcribed tRNASer.

  • Inorganic pyrophosphatase.

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT).

  • Malachite Green Reagent.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing the reaction buffer, L-serine, ATP, tRNASer, and inorganic pyrophosphatase at their optimal concentrations.

    • Add varying concentrations of SB-217452 to the wells. Include a control with no inhibitor (100% activity) and a control with no enzyme (background).

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a few minutes.

  • Enzyme Initiation:

    • Initiate the reaction by adding the purified seryl-tRNA synthetase to each well.

  • Incubation:

    • Incubate the reaction plate at the optimal temperature for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will react with the inorganic phosphate produced from the pyrophosphate cleavage, resulting in a color change.

    • Incubate at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of ~620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of SB-217452 relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The potent antibacterial activity of this compound is a result of its clever "Trojan horse" delivery system, which ensures high concentrations of the active inhibitor, SB-217452, within bacterial cells.[1][3] At the molecular level, SB-217452 is a highly effective inhibitor of seryl-tRNA synthetase, showing comparable potency against both prokaryotic and eukaryotic enzymes.[4][5] This lack of intrinsic enzymatic selectivity underscores the critical importance of drug delivery mechanisms in achieving therapeutic efficacy and minimizing off-target effects. For drug development professionals, this compound serves as a powerful example of how exploiting physiological differences between host and pathogen, such as nutrient uptake pathways, can be a highly successful strategy for creating selective and potent antimicrobial agents. Further research into modifying the siderophore carrier or the warhead itself could lead to the development of next-generation antibiotics that are even more effective and less prone to resistance.

References

The Crucial Role of Peptidase N in the Activation of the Trojan Horse Antibiotic Albomycin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Albomycin, a potent sideromycin antibiotic, employs a "Trojan horse" strategy to infiltrate and kill bacteria. It consists of a siderophore, which is recognized by bacterial iron uptake systems, and an antibiotic warhead. Once inside the bacterial cell, this warhead must be cleaved from the siderophore to exert its therapeutic effect. This guide provides a comparative analysis of this compound activation, validating the essential role of the endopeptidase Peptidase N (PepN) in this process. Experimental data, detailed protocols, and workflow visualizations are presented to support researchers in the fields of antibiotic development and microbiology.

Mechanism of this compound Activation: The Role of Peptidase N

This compound's journey into the bacterial cytoplasm is mediated by the FhuA receptor and the FhuBCD transport system, which mistake it for the iron-siderophore complex, ferrichrome.[1][2] Once inside, the inactive this compound prodrug requires enzymatic cleavage to release its active component, SB-217452.[1][3] This active moiety then inhibits seryl-tRNA synthetase, a crucial enzyme for protein synthesis, leading to bacterial cell death.

Experimental evidence strongly indicates that in Escherichia coli, Peptidase N is the primary enzyme responsible for this critical activation step.[4] In the absence of functional Peptidase N, this compound is not cleaved and consequently loses its antibacterial activity, effectively becoming just an iron carrier.

Comparative Efficacy of this compound: The Impact of Peptidase N

The antibacterial activity of this compound is directly dependent on its intracellular activation by peptidases. In E. coli, the presence of a functional pepN gene is critical for the antibiotic's efficacy.

Bacterial StrainGenotypeExpected this compound MICRationale
Escherichia coli (Wild-Type)pepN+≤ 0.1 µg/mLFunctional Peptidase N efficiently cleaves this compound, releasing the active SB-217452 warhead and leading to high antibiotic susceptibility.
Escherichia coli (Peptidase N Mutant)pepN-> 100 µg/mLThe absence of Peptidase N prevents the cleavage of this compound. The uncleaved molecule cannot inhibit its target and thus exhibits significantly reduced or no antibacterial activity.

Experimental Protocols

Peptidase N Activity Assay

This protocol allows for the quantification of Peptidase N activity in bacterial lysates, which is crucial for confirming the phenotype of pepN mutant strains.

Materials:

  • Bacterial cell lysate (from wild-type and pepN mutant strains)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: L-Alanine-p-nitroanilide (Ala-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Bacterial Lysates:

    • Grow wild-type and pepN mutant E. coli cultures to mid-log phase.

    • Harvest cells by centrifugation and wash with Assay Buffer.

    • Resuspend the cell pellet in Assay Buffer and lyse the cells using sonication or a suitable lysis reagent.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

    • Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of bacterial lysate (diluted in Assay Buffer to a suitable concentration).

    • Add 50 µL of 2 mM Ala-pNA substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The release of p-nitroaniline from the substrate by Peptidase N results in a yellow color.

    • Calculate the specific activity of Peptidase N (units/mg of protein), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of Ala-pNA per minute.

This compound Minimum Inhibitory Concentration (MIC) Testing

This protocol determines the minimum concentration of this compound required to inhibit the growth of the bacterial strains.

Materials:

  • Wild-type and pepN mutant E. coli strains

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow overnight cultures of wild-type and pepN mutant E. coli in MHB.

    • Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 105 CFU/mL.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well of the microplate containing the this compound dilutions.

  • Incubation:

    • Incubate the microplates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Quantification of Intracellular this compound and SB-217452 by LC-MS/MS

This protocol enables the direct measurement of the prodrug and its active form within bacterial cells, providing definitive evidence of Peptidase N's role in activation.

Materials:

  • Wild-type and pepN mutant E. coli cultures treated with this compound

  • Lysis Buffer: 50 mM Ammonium Acetate, pH 7.0

  • Acetonitrile

  • Formic acid

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Expose mid-log phase cultures of wild-type and pepN mutant E. coli to a sub-MIC concentration of this compound for a defined period (e.g., 1 hour).

    • Rapidly harvest the cells by centrifugation at 4°C.

    • Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

    • Resuspend the pellets in Lysis Buffer.

  • Cell Lysis and Extraction:

    • Lyse the cells by sonication on ice.

    • Add an equal volume of ice-cold acetonitrile to the lysate to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant, which contains the intracellular small molecules.

  • LC-MS/MS Analysis:

    • Acidify the supernatant with formic acid to a final concentration of 0.1%.

    • Inject the sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent ion and a characteristic fragment ion for both this compound and SB-217452.

    • Generate standard curves for both this compound and SB-217452 to enable absolute quantification.

Visualizing the Workflow and Mechanism

Albomycin_Activation_Workflow cluster_uptake Bacterial Uptake cluster_activation Intracellular Activation cluster_action Mechanism of Action Albomycin_ext Extracellular this compound FhuA FhuA Receptor Albomycin_ext->FhuA Binding FhuBCD FhuBCD Transporter FhuA->FhuBCD Transport Albomycin_int Intracellular this compound (Prodrug) FhuBCD->Albomycin_int PepN Peptidase N Albomycin_int->PepN Cleavage SB217452 SB-217452 (Active Warhead) PepN->SB217452 Siderophore Siderophore Moiety PepN->Siderophore SerRS Seryl-tRNA Synthetase SB217452->SerRS Inhibition Protein_synthesis Protein Synthesis SerRS->Protein_synthesis Cell_death Bacterial Cell Death Protein_synthesis->Cell_death Inhibition leads to

Caption: Workflow of this compound uptake, activation by Peptidase N, and subsequent inhibition of protein synthesis.

PepN_Role_Comparison cluster_WT Wild-Type E. coli (pepN+) cluster_Mutant pepN- Mutant E. coli Albomycin_WT This compound PepN_WT Functional Peptidase N Albomycin_WT->PepN_WT Activation_WT Activation PepN_WT->Activation_WT Activity_WT Antibacterial Activity Activation_WT->Activity_WT Albomycin_Mutant This compound PepN_Mutant Non-functional Peptidase N Albomycin_Mutant->PepN_Mutant No_Activation No Activation PepN_Mutant->No_Activation No_Activity No Antibacterial Activity No_Activation->No_Activity

Caption: Comparison of this compound activation in wild-type versus Peptidase N mutant E. coli.

Conclusion

References

A Comparative Genomic Guide to Albomycin Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Albomycin biosynthetic gene clusters (BGCs) from various Streptomyces species. This compound, a potent sideromycin antibiotic, acts as a "Trojan horse" by utilizing bacterial iron uptake systems to deliver its warhead, an inhibitor of seryl-tRNA synthetase. Understanding the genetic architecture and diversity of its BGC is crucial for novel drug development and bioengineering efforts.

Comparative Analysis of this compound BGCs

The primary characterized this compound (abm) biosynthetic gene cluster is from Streptomyces sp. ATCC 700974. This BGC has been compared with homologous clusters found in other Streptomyces species, revealing insights into the conservation and divergence of this compound biosynthesis.

Data Presentation: BGC Quantitative Comparison

The following table summarizes the key quantitative data for the this compound BGC in Streptomyces sp. ATCC 700974 and its known variants.

FeatureStreptomyces sp. ATCC 700974 (abm cluster)Streptomyces sp. C (ctj cluster)Streptomyces globisporus subsp. globisporus 4-3 (abm cluster)Other Streptomyces Species (9 strains)
BGC Size (approx.) ~23.8 kb[1]Not specifiedIdentical to S. sp. ATCC 700974[2]Not specified
Number of Genes in Cluster 18 (abmA-R)[1]11[3]18 (abmA-R)[2]18 homologous genes[1]
Total ORFs in Sequenced Region 25 (in a 34.3 kb region)[1][3]Not specifiedNot specifiedNot specified
Homologous Genes to abm Cluster N/A8[3]18 (identical)[2]18[1]
Translated Sequence Identity to abm Cluster (%) N/A40-70%[3]100%[2]>79%[1]
This compound Production Confirmed ProducerPutative Producer of an this compound-type analog[3]Confirmed Producer[2]Not reported to be producers[1]

Genetic Organization and Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of dedicated enzymes encoded by the abm gene cluster. The pathway can be broadly divided into the formation of the siderophore, the synthesis of the nucleoside warhead, and their subsequent linkage.

This compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound δ2 in Streptomyces sp. ATCC 700974 is initiated by the synthesis of the ferrichrome siderophore moiety from L-ornithine, followed by the intricate assembly of the 4'-thiofuranosyl cytosine core, and culminating in the final tailoring and ligation steps.

Albomycin_Biosynthesis L_Ornithine L-Ornithine N5_hydroxy_L_ornithine N5-hydroxy-L-ornithine L_Ornithine->N5_hydroxy_L_ornithine AbmB N5_acetyl_N5_hydroxy_L_ornithine N5-acetyl-N5-hydroxy- L-ornithine N5_hydroxy_L_ornithine->N5_acetyl_N5_hydroxy_L_ornithine AbmA Ferrichrome Ferrichrome Siderophore N5_acetyl_N5_hydroxy_L_ornithine->Ferrichrome AbmQ Albomycin_precursor Descarbamoyl-desmethyl This compound Ferrichrome->Albomycin_precursor AbmC Nucleoside_precursor Nucleoside Precursor Thiofuranosyl_cytosine_core 4'-thiofuranosyl cytosine core Nucleoside_precursor->Thiofuranosyl_cytosine_core Abm_nucleoside_synth SB_217452_precursor SB-217452 Precursor Thiofuranosyl_cytosine_core->SB_217452_precursor SB_217452 SB-217452 (Warhead) SB_217452_precursor->SB_217452 SB_217452->Albomycin_precursor This compound This compound δ2 Albomycin_precursor->this compound AbmI, AbmE AbmB AbmB (Monooxygenase) AbmA AbmA (N-acyltransferase) AbmQ AbmQ (NRPS) Abm_nucleoside_synth AbmD, F, H, J, M (Nucleoside synthesis) AbmI AbmI (N3-methyltransferase) AbmE AbmE (N4-carbamoyltransferase) AbmC AbmC (Ligation)

Caption: Proposed biosynthetic pathway of this compound δ2.

Experimental Protocols for BGC Analysis

The characterization and comparison of this compound BGCs rely on a combination of genomic and molecular biology techniques. Below are detailed methodologies for key experiments.

Experimental Workflow for Comparative BGC Analysis

This workflow outlines the key steps from initial genome sequencing to the functional characterization of a target BGC.

Experimental_Workflow Genome_Sequencing 1. Whole Genome Sequencing (e.g., Illumina) Genome_Mining 2. BGC Identification (e.g., antiSMASH) Genome_Sequencing->Genome_Mining Comparative_Genomics 3. Comparative Genomics (BLAST, Sequence Alignment) Genome_Mining->Comparative_Genomics Functional_Analysis 4. Functional Analysis Comparative_Genomics->Functional_Analysis Gene_Inactivation 4a. Gene Inactivation (CRISPR/Cas9 or REDIRECT) Functional_Analysis->Gene_Inactivation Complementation 4b. Gene Complementation Functional_Analysis->Complementation In_Vitro_Assay 4c. In Vitro Enzyme Assay Functional_Analysis->In_Vitro_Assay Metabolite_Analysis 5. Metabolite Analysis (HPLC, LC-MS) Gene_Inactivation->Metabolite_Analysis Complementation->Metabolite_Analysis

Caption: Workflow for comparative analysis of BGCs.

Methodology for Gene Inactivation using CRISPR/Cas9 in Streptomyces

This protocol provides a general framework for CRISPR/Cas9-mediated gene deletion in Streptomyces, a powerful tool for functional genomics.

  • Design of sgRNA and Donor DNA:

    • Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

    • Construct a donor DNA template containing upstream and downstream homology arms flanking the desired deletion site.

  • Vector Construction:

    • Clone the sgRNA expression cassette and the donor DNA into a suitable E. coli - Streptomyces shuttle vector that also carries the cas9 gene.

  • Transformation into E. coli :

    • Transform the final construct into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

  • Intergeneric Conjugation:

    • Transfer the plasmid from E. coli to the target Streptomyces strain via conjugation on a suitable medium (e.g., SFM agar).

  • Selection of Exconjugants:

    • Select for Streptomyces exconjugants containing the CRISPR/Cas9 plasmid using an appropriate antibiotic marker.

  • Screening for Deletion Mutants:

    • Isolate genomic DNA from the exconjugants.

    • Screen for the desired gene deletion using PCR with primers flanking the target region.

  • Curing of the CRISPR/Cas9 Plasmid:

    • Culture the confirmed mutants in the absence of antibiotic selection to promote the loss of the temperature-sensitive CRISPR/Cas9 plasmid.

Methodology for REDIRECT Gene Inactivation in Streptomyces

The REDIRECT technology utilizes λ-Red-mediated recombineering in E. coli to replace a target gene on a cosmid with an antibiotic resistance cassette.

  • Cosmid Library Screening:

    • Screen a cosmid library of the target Streptomyces strain to identify a cosmid containing the BGC of interest.

  • Design of Targeting Primers:

    • Design long PCR primers with 5' extensions homologous to the regions flanking the gene to be deleted and 3' ends that anneal to an antibiotic resistance cassette.

  • Generation of the Disruption Cassette:

    • Amplify the antibiotic resistance cassette using the designed primers.

  • Recombineering in E. coli :

    • Introduce the cosmid and a plasmid expressing the λ-Red recombinase system (e.g., pIJ790) into a suitable E. coli strain (e.g., BW25113).

    • Electroporate the purified disruption cassette into the electrocompetent E. coli strain harboring the target cosmid and the λ-Red plasmid.

  • Selection and Verification of Recombinant Cosmids:

    • Select for E. coli colonies containing the modified cosmid by plating on media with the appropriate antibiotics.

    • Verify the correct gene replacement on the cosmid by PCR and restriction analysis.

  • Transfer of the Modified Cosmid to Streptomyces :

    • Introduce the modified cosmid into a methylation-deficient E. coli strain for conjugation into the target Streptomyces strain.

  • Homologous Recombination in Streptomyces :

    • Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the chromosomal gene with the disruption cassette.

  • Confirmation of the Mutant:

    • Confirm the gene deletion in the Streptomyces mutant by PCR and Southern blot analysis.

This guide provides a foundational understanding of the comparative genomics of this compound BGCs. Further research into the regulatory networks governing these clusters and the enzymatic mechanisms of the biosynthetic proteins will be pivotal for the future development of novel this compound-based therapeutics.

References

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